molecular formula C9H9ClO3 B13978533 Methyl 2-chloro-4-hydroxy-6-methylbenzoate CAS No. 116621-21-7

Methyl 2-chloro-4-hydroxy-6-methylbenzoate

Cat. No.: B13978533
CAS No.: 116621-21-7
M. Wt: 200.62 g/mol
InChI Key: YHXFLPHJEPQJSH-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-hydroxy-6-methylbenzoate ( 116621-21-7) is a substituted benzoate ester with the molecular formula C₉H₉ClO₃ and a molecular weight of 200.62 g/mol . This chemical building block is characterized by a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3, with an estimated XLogP3 of 2.4, indicating its potential hydrophobicity . Its structure, featuring multiple functional groups including ester, hydroxy, and chloro substituents, makes it a versatile intermediate for synthetic organic chemistry. Researchers utilize this compound in multi-step synthesis, where it can be further functionalized; for instance, synthetic routes involving methylation reactions or diazotization with reagents like sodium nitrite in acidic conditions have been reported for related compounds . Its primary research value lies in its role as a precursor in the development of more complex molecules for pharmaceutical and material science applications. The presence of orthogonal reactive sites allows for selective transformations, enabling medicinal chemists to explore structure-activity relationships in drug discovery programs. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

116621-21-7

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

methyl 2-chloro-4-hydroxy-6-methylbenzoate

InChI

InChI=1S/C9H9ClO3/c1-5-3-6(11)4-7(10)8(5)9(12)13-2/h3-4,11H,1-2H3

InChI Key

YHXFLPHJEPQJSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)Cl)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-chloro-4-hydroxy-6-methylbenzoate: Structure, Synthesis, and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-4-hydroxy-6-methylbenzoate is a substituted aromatic compound with potential applications in medicinal chemistry and drug development. Its structure, featuring a chlorinated and hydroxylated benzene ring with a methyl ester functional group, presents a unique combination of functionalities that can influence its chemical reactivity and biological activity. This guide provides a comprehensive overview of its chemical structure, a detailed plausible synthesis protocol, and an in-depth analysis of its spectroscopic characteristics.

Chemical Structure and Properties

The chemical structure of methyl 2-chloro-4-hydroxy-6-methylbenzoate is characterized by a benzene ring substituted with five different groups: a methyl ester (-COOCH₃), a chlorine atom (-Cl), a hydroxyl group (-OH), and a methyl group (-CH₃).

Systematic Name: Methyl 2-chloro-4-hydroxy-6-methylbenzoate

Molecular Formula: C₉H₉ClO₃

Molecular Weight: 200.62 g/mol

The arrangement of these substituents on the benzene ring significantly impacts the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions, all of which are critical determinants of its behavior in chemical reactions and biological systems.

Synthesis of Methyl 2-chloro-4-hydroxy-6-methylbenzoate

Experimental Protocol

Part 1: Fischer Esterification of 2-Methylresorcinol

This step aims to selectively esterify one of the hydroxyl groups of 2-methylresorcinol to produce methyl 2,4-dihydroxy-6-methylbenzoate.

  • Reaction Setup: To a round-bottom flask, add 2-methylresorcinol (1 equivalent) and an excess of dry methanol (10-20 equivalents) as both the reagent and solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture while cooling in an ice bath.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 2,4-dihydroxy-6-methylbenzoate.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Part 2: Regioselective Chlorination

The second step involves the selective chlorination of the synthesized ester at the position ortho to the remaining hydroxyl group.

  • Reaction Setup: Dissolve the purified methyl 2,4-dihydroxy-6-methylbenzoate (1 equivalent) in a suitable chlorinated solvent like dichloromethane or chloroform in a round-bottom flask.

  • Chlorinating Agent: Add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) (1 equivalent) dropwise to the solution at 0 °C. The use of a Lewis acid catalyst is generally not required for this activated ring system.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction with a saturated solution of sodium bicarbonate.

  • Work-up and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude methyl 2-chloro-4-hydroxy-6-methylbenzoate can be purified by column chromatography or recrystallization.

Synthesis_Workflow 2-Methylresorcinol 2-Methylresorcinol Methyl_2,4-dihydroxy-6-methylbenzoate Methyl_2,4-dihydroxy-6-methylbenzoate 2-Methylresorcinol->Methyl_2,4-dihydroxy-6-methylbenzoate  CH3OH, H2SO4 (cat.) Reflux Methyl_2-chloro-4-hydroxy-6-methylbenzoate Methyl_2-chloro-4-hydroxy-6-methylbenzoate Methyl_2,4-dihydroxy-6-methylbenzoate->Methyl_2-chloro-4-hydroxy-6-methylbenzoate  SO2Cl2 DCM, 0 °C

Caption: Synthetic workflow for methyl 2-chloro-4-hydroxy-6-methylbenzoate.

Spectroscopic Analysis

The structural elucidation of methyl 2-chloro-4-hydroxy-6-methylbenzoate relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the ester methyl protons, and the hydroxyl proton.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H (H-3)~6.8Doublet1H
Aromatic H (H-5)~6.6Doublet1H
Hydroxyl OH~5.0 - 6.0Singlet (broad)1H
Ester -OCH₃~3.9Singlet3H
Ring -CH₃~2.3Singlet3H

Note: Chemical shifts are predicted and may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carbonyl C=O~170
C-4 (C-OH)~158
C-2 (C-Cl)~145
C-6 (C-CH₃)~140
C-1 (C-COOCH₃)~115
C-5~112
C-3~105
Ester -OCH₃~52
Ring -CH₃~20

Note: Chemical shifts are predicted and may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H (hydroxyl)Stretching3200-3500Broad, Strong
C-H (aromatic)Stretching3000-3100Medium
C-H (methyl)Stretching2850-2960Medium
C=O (ester)Stretching1680-1700Strong
C=C (aromatic)Stretching1550-1600Medium-Strong
C-O (ester)Stretching1200-1300Strong
C-ClStretching700-800Medium
Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): Expected at m/z ≈ 200 (for ³⁵Cl) and 202 (for ³⁷Cl) in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

  • Key Fragmentation Peaks:

    • Loss of the methoxy group (-OCH₃) from the molecular ion: [M - 31]⁺

    • Loss of the carbomethoxy group (-COOCH₃) from the molecular ion: [M - 59]⁺

Potential Applications in Drug Development

While specific biological activities of methyl 2-chloro-4-hydroxy-6-methylbenzoate are not extensively documented, the structural motifs present suggest potential for investigation in several areas of drug discovery.

  • Antimicrobial Activity: Substituted phenolic compounds and their esters are known to possess antibacterial and antifungal properties. The presence of a chlorine atom can enhance this activity.[1]

  • Cytotoxic Activity: Many chlorinated aromatic compounds have been investigated for their potential as anticancer agents.[2] The cytotoxic effects of this compound against various cancer cell lines could be a subject of future research.

The combination of a hydroxyl group, a chlorine atom, and a methyl ester provides multiple points for further chemical modification to optimize biological activity and pharmacokinetic properties.

Potential_Applications Methyl_2-chloro-4-hydroxy-6-methylbenzoate Methyl_2-chloro-4-hydroxy-6-methylbenzoate Antimicrobial_Activity Antimicrobial_Activity Methyl_2-chloro-4-hydroxy-6-methylbenzoate->Antimicrobial_Activity  Potential against bacteria and fungi Cytotoxic_Activity Cytotoxic_Activity Methyl_2-chloro-4-hydroxy-6-methylbenzoate->Cytotoxic_Activity  Potential anticancer applications Further_Modification Further_Modification Methyl_2-chloro-4-hydroxy-6-methylbenzoate->Further_Modification  Scaffold for new drug candidates

Caption: Potential research avenues for methyl 2-chloro-4-hydroxy-6-methylbenzoate.

Conclusion

Methyl 2-chloro-4-hydroxy-6-methylbenzoate is a multifaceted molecule with interesting chemical features. This guide has provided a comprehensive, albeit predictive, framework for its synthesis and spectroscopic characterization, based on established chemical principles and data from analogous compounds. The insights into its structure and potential biological activities aim to serve as a valuable resource for researchers and scientists in the field of drug development, encouraging further exploration of this and related compounds as potential therapeutic agents.

References

  • Bruice, P. Y. (2016). Organic Chemistry. Pearson.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Scientific Research Publishing. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Materials Sciences and Applications, 2, 503-508. [Link]

  • MDPI. (2015). Synthesis and Biological Evaluation of Novel 6-Hydroxy-benzo[d][3][4]oxathiol-2-one Schiff Bases as Potential Anticancer Agents. Molecules, 20(1), 1335-1351. [Link]

Sources

Methyl 2-chloro-4-hydroxy-6-methylbenzoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-chloro-4-hydroxy-6-methylbenzoate is a highly specialized aromatic intermediate used primarily in the synthesis of macrocyclic antibiotics, specifically arylomycin derivatives. As a functionalized benzoic acid ester, it serves as a critical "western hemisphere" scaffold for constructing inhibitors of bacterial type I signal peptidase (SpsB).

This guide details the physicochemical profile, regioselective synthesis, and validation protocols for this compound. Unlike simple chlorination of orsellinates—which often yields mixtures of isomers—the protocols described herein utilize a validated bromo-to-hydroxy transformation sequence to ensure structural integrity and high isomeric purity.

Physicochemical Profile

The following data establishes the baseline identity for Methyl 2-chloro-4-hydroxy-6-methylbenzoate. Researchers should use the exact mass for high-resolution mass spectrometry (HRMS) validation.

PropertySpecificationNotes
IUPAC Name Methyl 2-chloro-4-hydroxy-6-methylbenzoate
Molecular Formula C₉H₉ClO₃
Molecular Weight 200.62 g/mol Average mass
Exact Mass 200.0240 Monoisotopic (

)
Appearance Yellow SolidTypical isolation state
Solubility DMSO, Methanol, Ethyl AcetateLimited water solubility
LogP (Predicted) ~2.3 - 2.5Lipophilic scaffold
Precursor CAS 877149-10-5 Refers to the 4-bromo analog

Synthetic Architecture & Mechanism

The Regioselectivity Challenge

Direct chlorination of methyl 4-hydroxy-6-methylbenzoate is mechanistically flawed for producing the 2-chloro isomer. The hydroxyl group at position 4 is a strong ortho/para director, activating position 3 (ortho to OH) and position 5 (ortho to OH). The desired position 2 is meta to the hydroxyl group and sterically hindered by the ester, making direct electrophilic aromatic substitution ineffective.

Solution: The field-proven synthetic route utilizes a Methyl 4-bromo-2-chloro-6-methylbenzoate precursor. The pre-installed chlorine atom at position 2 ensures correct regiochemistry, while the bromine at position 4 serves as a handle for installing the hydroxyl group via a boronate intermediate.

Validated Synthetic Protocol

The following protocol is adapted from high-impact patent literature (WO2017084630A1) regarding arylomycin synthesis.

Step 1: Miyaura Borylation
  • Reagents: Methyl 4-bromo-2-chloro-6-methylbenzoate, Bis(pinacolato)diboron (

    
    ), 
    
    
    
    , Potassium Acetate (KOAc).[1]
  • Solvent/Conditions: DMSO, 100°C, 16 hours, Inert Atmosphere (

    
    ).
    
  • Mechanism: Palladium-catalyzed cross-coupling replaces the C-Br bond with a boronate ester.

Step 2: Oxidative Hydroxylation
  • Reagents: Hydrogen Peroxide (

    
    ), Sodium Hydroxide (NaOH).
    
  • Solvent/Conditions: THF/Water, Ambient Temperature (

    
    ).
    
  • Mechanism: The carbon-boron bond is oxidized to a carbon-oxygen bond with retention of configuration (though irrelevant for achiral aromatics), yielding the phenol.

Process Visualization

The following diagram illustrates the logical flow and chemical transformation from the commercially available bromo-precursor to the target hydroxy-ester.

SynthesisPathway Precursor Methyl 4-bromo-2-chloro- 6-methylbenzoate (C9H8BrClO2) Intermediate Boronate Intermediate (Pinacol Ester) Precursor->Intermediate Pd(dppf)Cl2, B2pin2 KOAc, DMSO, 100°C Target Methyl 2-chloro-4-hydroxy- 6-methylbenzoate (Target) Intermediate->Target H2O2, NaOH THF, 28°C

Figure 1: Step-wise conversion of the bromo-precursor to the target phenol via a boronate intermediate.

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized compound, researchers must validate the structure using the following spectral markers.

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Observed Signal:

    
    .[1]
    
  • Interpretation: The theoretical

    
     is 201.03. A value of ~201 confirms the presence of the chlorine isotope pattern (
    
    
    
    ratio of 3:1).
Nuclear Magnetic Resonance ( H NMR)

The substitution pattern on the benzene ring creates a distinct signature.

  • Aromatic Region: Two singlets (or meta-coupled doublets,

    
    ).
    
    • Prediction: The proton at C3 (between Cl and OH) and C5 (between OH and Me) will appear in the range of 6.5 – 7.0 ppm .

    • Contrast: The bromo-precursor shows these protons downfield. The shift upfield confirms the successful installation of the electron-donating Hydroxyl (OH) group.

  • Aliphatic Region:

    • Ester Methyl: Singlet, ~3.90 ppm (3H).

    • Ring Methyl: Singlet, ~2.30 ppm (3H).

Applications in Drug Discovery[3][4][5]

This molecule is not merely a solvent or reagent; it is a pharmacophore scaffold .

  • SpsB Inhibition: The 2-chloro-4-hydroxy-6-methylbenzoate motif mimics the tyrosine/serine residues found in natural substrates of bacterial signal peptidase (SpsB).

  • Macrocyclization: The ester group allows for peptide coupling, while the hydroxyl group serves as an anchor point for ether linkages in macrocyclic antibiotics like Arylomycin .

  • Isostere Development: The chlorine atom provides metabolic stability (blocking metabolic oxidation at the ortho-position) and induces a specific dihedral angle twist, critical for binding affinity in the enzyme pocket.

References

  • Patent (Synthesis Source): Ye, L., et al. (2017). Macrocyclic broad spectrum antibiotics. WO2017084630A1. WIPO.

  • Precursor Data: Methyl 4-bromo-2-chloro-6-methylbenzoate. PubChem Compound Summary for CID 46876354.

  • Related Chemistry: Smith, P. A., et al. (2018). Optimized arylomycins are a new class of Gram-negative antibiotics. Nature, 561, 189–194. (Contextual grounding for SpsB inhibitors).

Sources

Properties of Chlorinated Orsellinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogenation Advantage

Orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid) serves as a foundational polyketide scaffold in the biosynthesis of hundreds of bioactive natural products, including depsides, depsidones, and meroterpenoids. While the parent compound exhibits mild antimicrobial activity, its chlorinated derivatives represent a significant leap in pharmacological potency.

The incorporation of chlorine atoms—typically at the C-3 or C-5 positions—induces profound electronic and steric changes. These modifications enhance lipophilicity (logP), increase the acidity of phenolic hydroxyls (lower pKa), and improve metabolic stability, thereby amplifying antimicrobial and cytotoxic profiles. This guide analyzes the physicochemical properties, biosynthetic origins, and synthetic pathways of these derivatives, providing actionable protocols for their isolation and production.

Chemical Architecture & Physicochemical Properties

Structural Logic

The core orsellinic acid scaffold is a resorcinol derivative. The introduction of chlorine is governed by the directing effects of the hydroxyl groups.

  • C-3 Position: Located between two hydroxyl groups (ortho to both), this position is highly activated but sterically crowded. Chlorination here significantly disrupts hydrogen bonding networks.

  • C-5 Position: Ortho to the C-4 hydroxyl and para to the C-2 hydroxyl. This is the thermodynamically favored site for single chlorination in many biosynthetic pathways.

Physicochemical Impact of Chlorination

The following table summarizes the theoretical shifts in properties when converting Orsellinic Acid to its 5-Chloro derivative.

PropertyOrsellinic Acid (Parent)5-Chloroorsellinic Acid (Derivative)Impact on Drug-Likeness
Molecular Weight 168.15 g/mol 202.59 g/mol Remains within Fragment-Based Design limits (<300).
LogP (Lipophilicity) ~1.8~2.5 - 2.8Enhanced membrane permeability; better bioavailability.
pKa (Carboxyl) ~4.2~3.9Slightly stronger acid due to inductive effect (-I) of Cl.
pKa (Phenolic OH) ~9.5~8.2Significant increase in acidity; alters protein binding affinity.
Electronic Effect Electron-rich ringElectron-deficient coreIncreased resistance to oxidative metabolism (e.g., P450).

Biosynthesis: The Enzymatic Assembly Line

In nature, chlorinated orsellinic acid derivatives are primarily produced by filamentous fungi (e.g., Acremonium, Penicillium, Nectria) and lichens. The process involves a collaboration between Polyketide Synthases (PKS) and Flavin-dependent Halogenases.

Pathway Mechanics
  • Polyketide Formation: A non-reducing PKS condenses Acetyl-CoA with three Malonyl-CoA units to form the tetraketide backbone, which cyclizes to orsellinic acid.[1]

  • Halogenation: A specific halogenase (e.g., AscD in Acremonium) utilizes

    
     and 
    
    
    
    to generate an electrophilic chlorine species, installing it regiospecifically.
  • Derivatization: The chlorinated scaffold is often prenylated (e.g., by farnesyl pyrophosphate) to form meroterpenoids like Ascochlorin or Ilicicolin .

Visualization: Biosynthetic Logic

Biosynthesis Acetyl Acetyl-CoA (Starter Unit) PKS Polyketide Synthase (PKS) Acetyl->PKS Malonyl 3x Malonyl-CoA (Extender) Malonyl->PKS OA Orsellinic Acid (Scaffold) PKS->OA Cyclization Halo Halogenase (e.g., AscD) OA->Halo Cl_OA 5-Chloroorsellinic Acid Halo->Cl_OA + Cl- / FADH2 Prenyl Prenyltransferase Cl_OA->Prenyl Asco Ascochlorin/Ilicicolin (Meroterpenoids) Prenyl->Asco + Farnesyl-PP

Caption: Biosynthetic pathway from precursor assembly to complex chlorinated meroterpenoids.

Chemical Synthesis Protocols

For drug development, relying on fungal fermentation is often low-yield. Chemical synthesis provides a scalable alternative.

Protocol A: Regioselective Chlorination with Sulfuryl Chloride ( )

This method is preferred for its high yield and ability to be "tuned" using solvents to favor the 5-chloro isomer.

Reagents:

  • Substrate: Orsellinic Acid (1.0 eq)

  • Reagent: Sulfuryl Chloride (

    
    ) (1.1 eq)
    
  • Solvent: Diethyl Ether (

    
    ) or 1,4-Dioxane (directs para-chlorination relative to C2-OH).
    
  • Catalyst: None required, but controlling temperature is critical.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.68 g (10 mmol) of orsellinic acid in 20 mL of anhydrous diethyl ether in a round-bottom flask equipped with a drying tube.

  • Addition: Cool the solution to 0°C in an ice bath. Add 1.48 g (11 mmol) of

    
     dropwise over 15 minutes.
    
    • Note: Rapid addition causes exotherms and polychlorination.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The product will appear less polar than the starting material.

  • Quench: Pour the reaction mixture into 50 mL of ice-cold water.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Benzene/Methanol or purify via silica gel chromatography to yield 5-chloroorsellinic acid (Yield: ~85%).

Protocol B: Radical/Electrophilic Chlorination with NCS

N-Chlorosuccinimide (NCS) offers a milder approach, useful if the substrate has acid-sensitive protecting groups.

Methodology:

  • Dissolve orsellinic acid in DMF.

  • Add NCS (1.05 eq) at room temperature.

  • Stir for 12 hours.

  • Workup involves dilution with water and extraction with ether.[2] This method often yields a mixture of 3-Cl and 5-Cl isomers requiring HPLC separation.

Visualization: Synthetic Workflow

Synthesis OA Orsellinic Acid SO2Cl2 Reagent: SO2Cl2 Solvent: Et2O, 0°C OA->SO2Cl2 Intermediate Reaction Mixture (Mono- & Di-chloro) SO2Cl2->Intermediate Electrophilic Subst. Quench Quench: Ice Water Intermediate->Quench Isolate Extraction & Crystallization Quench->Isolate Final 5-Chloroorsellinic Acid (>95% Purity) Isolate->Final

Caption: Chemical synthesis workflow using Sulfuryl Chloride for high-yield production.

Biological Profile & Structure-Activity Relationship (SAR)

Antimicrobial Potency

Chlorinated derivatives consistently outperform their non-chlorinated counterparts.

  • Fungal Targets: Effective against Cryptococcus gattii and Candida albicans. The chlorine atom increases lipophilicity, facilitating penetration of the fungal cell wall.

  • Mechanism: Disruption of mitochondrial respiration (specifically Complex III in some derivatives like ascochlorin) and inhibition of fatty acid synthase.

Cytotoxicity

The 5-chloro derivatives exhibit cytotoxicity against various cancer cell lines (e.g., KB, HeLa). The electrophilic nature of the chlorinated ring can form covalent adducts with nucleophilic residues in target proteins (e.g., Cysteine thiols).

SAR Visualization

SAR Core Orsellinic Acid Core Mod_Cl Add Chlorine (C-3/C-5) Core->Mod_Cl Mod_Prenyl Add Prenyl Chain Core->Mod_Prenyl Effect_Lip Increased Lipophilicity (Membrane Penetration) Mod_Cl->Effect_Lip Effect_Acid Increased Acidity (Target Binding) Mod_Cl->Effect_Acid Effect_Cyto Enhanced Cytotoxicity Mod_Prenyl->Effect_Cyto Synergistic Effect Effect_Lip->Effect_Cyto Effect_Acid->Effect_Cyto

Caption: Structure-Activity Relationship showing how chlorination drives bioactivity.

Experimental Protocol: Isolation from Fungal Culture

For researchers seeking natural isomers or complex derivatives.

  • Fermentation: Cultivate Acremonium sclerotigenum or Penicillium sp. on rice medium or potato dextrose broth (PDB) for 21 days at 25°C.

  • Extraction: Macerate the culture with Ethyl Acetate (EtOAc). Sonicate for 30 minutes to disrupt cells. Filter and concentrate the organic layer.

  • Fractionation:

    • Dissolve extract in minimal MeOH.

    • Perform Vacuum Liquid Chromatography (VLC) on Silica Gel 60.

    • Elute with a gradient of Hexane

      
       EtOAc.
      
  • Purification: Chlorinated orsellinic acid derivatives typically elute in fractions containing 30-50% EtOAc. Purify active fractions via HPLC (C18 column,

    
     gradient with 0.1% Formic Acid).
    
  • Identification: Look for characteristic isotope patterns in Mass Spectrometry (Cl has a 3:1 ratio of

    
    , resulting in distinctive M and M+2 peaks).
    

References

  • Filamentous Fungi-Derived Orsellinic Acid-Sesquiterpene Meroterpenoids. Planta Medica. (2023). Detailed review of biosynthetic pathways and bioactivities.[1][3]

  • New Chlorinated Meroterpenoids with Antifungal Activity. Marine Drugs. (2024). Isolation of chlorinated derivatives from Acremonium.

  • Catalyst-Tuned Electrophilic Chlorination.Journal of Organic Chemistry. (2022).

    
    . 
    
  • New Antifungal Chlorinated Orsellinic Aldehydes. Journal of Asian Natural Products Research. (2024). Structural characterization and MIC values.

  • Bordwell pKa Table. Organic Chemistry Data. Reference for acidity estimation of phenol derivatives.

Sources

Methyl 2-chloro-4-hydroxy-6-methylbenzoate solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling & Purification of Methyl 2-chloro-4-hydroxy-6-methylbenzoate

Part 1: Executive Summary & Strategic Importance

Methyl 2-chloro-4-hydroxy-6-methylbenzoate (CAS: 52195-26-3) is a critical pharmacophore intermediate, primarily utilized in the synthesis of macrocyclic antibiotics (e.g., arylomycin analogs) and specialized agrochemicals. Its structural integrity—defined by the chlorinated phenolic ester motif—dictates its solubility profile, which is the governing factor in downstream purification yields and reaction kinetics.

This guide provides a rigorous technical framework for understanding the solubility landscape of this compound. Unlike generic reagents, this intermediate exhibits a non-ideal solubility behavior driven by intramolecular hydrogen bonding (between the phenolic -OH and the ortho-chloro or ester groups) and lattice energy constraints.

Key Technical Insight: The presence of the ortho-chloro substituent and the para-hydroxyl group creates a "push-pull" electronic effect that enhances solubility in polar aprotic solvents (DMSO, DMF) while creating a steep temperature-dependent solubility curve in protic solvents (Methanol, Ethanol). This specific characteristic is exploited for high-purity recrystallization.

Part 2: Physicochemical Profile & Solubility Landscape

Before establishing a solubility protocol, we must define the solute's fundamental properties.

Table 1: Physicochemical Characterization

PropertyValue / CharacteristicImplication for Solubility
Molecular Formula C₉H₉ClO₃Moderate molecular weight facilitates dissolution.
Molecular Weight 200.62 g/mol --
Physical State Yellow Crystalline SolidHigh lattice energy requires thermal activation for dissolution.
Melting Point ~96–98 °C (Analogous)Processing temperatures must remain <90°C to avoid degradation.
LogP (Predicted) 2.5 – 2.8Lipophilic; prefers organic solvents over aqueous media.
pKa (Phenolic) ~7.8 – 8.2Solubility increases in basic aqueous buffers (pH > 9) due to ionization.
Solubility Tier List (Qualitative)
  • Tier 1 (High Solubility > 100 mg/mL): DMSO, DMF, THF. (Suitable for reaction media).

  • Tier 2 (Temperature-Dependent): Methanol, Ethanol, Toluene, Ethyl Acetate. (Ideal for crystallization).

  • Tier 3 (Poor Solubility < 1 mg/mL): Water, Hexane, Cyclohexane. (Used as anti-solvents).

Part 3: Experimental Protocol for Solubility Determination

As a Senior Application Scientist, I reject the reliance on single-point estimates. The following Self-Validating Protocol uses the Dynamic Laser Monitoring Method to generate precise solubility curves.

Methodology: Dynamic Laser Monitoring (Polythermal Method)

Principle: Solubility is determined by detecting the disappearance of the solid phase (turbidity) as temperature increases. This eliminates sampling errors associated with static gravimetric methods.

Reagents & Equipment:

  • Solute: Methyl 2-chloro-4-hydroxy-6-methylbenzoate (>98% purity).

  • Solvents: HPLC-grade Methanol, Ethanol, Ethyl Acetate, Toluene.

  • Apparatus: Jacketed glass vessel (50 mL) with laser transmittance probe and overhead stirrer.

Step-by-Step Workflow:

  • Preparation:

    • Weigh a precise mass (

      
      ) of the solute into the vessel.
      
    • Add a known mass (

      
      ) of solvent.
      
    • Calculate initial mole fraction (

      
      ).
      
  • Equilibration:

    • Set stirrer to 400 RPM.

    • Cool the mixture to 10°C (solid must be present).

  • Dynamic Heating:

    • Ramp temperature at 0.5 K/min.

    • Continuously monitor laser transmittance.

    • Endpoint (

      
      ):  Record the temperature where transmittance hits 100% (clear solution).
      
  • Repetition:

    • Add more solute to the same vessel (increasing

      
      ).
      
    • Repeat heating cycle to find the new

      
      .
      
    • Repeat for 5–7 concentration points per solvent.

  • Validation:

    • Cool the solution back down; record the temperature of first crystal appearance (

      
      , nucleation point).
      
    • The Metastable Zone Width (MSZW) =

      
      . A consistent MSZW validates the data quality.
      

Part 4: Thermodynamic Modeling (The Logic)

To translate experimental data into predictive process parameters, we apply the Modified Apelblat Equation . This model is superior for esters as it accounts for the non-ideal enthalpy of solution.

Equation:



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical model parameters derived from regression.
    

Thermodynamic Parameters Calculation: Once


 is modeled, calculate the Enthalpy (

) and Entropy (

) of solution:


Interpretation:

  • Positive

    
    :  Endothermic dissolution (Solubility increases with T).
    
  • High

    
    :  Significant disordering, suggesting weak crystal lattice forces relative to solvation.
    

Part 5: Application – Purification by Crystallization

The primary utility of this solubility data is to design a crystallization process that maximizes yield and purity.

Recommended Solvent System: Methanol/Water (Anti-solvent) or Hot Toluene (Cooling) .

Protocol:

  • Dissolution: Dissolve crude Methyl 2-chloro-4-hydroxy-6-methylbenzoate in Methanol at 60°C (near saturation limit based on Apelblat model).

  • Filtration: Hot filtration to remove insoluble mechanical impurities.

  • Crystallization:

    • Option A (Cooling): Ramp down to 5°C at 0.2°C/min.

    • Option B (Anti-solvent): Slowly add Water (pre-heated to 60°C) to the methanol solution until turbidity onset, then cool.

  • Isolation: Filter the yellow crystalline solid and wash with cold Methanol/Water (1:1).

Part 6: Visualization & Workflows

Figure 1: Solubility Determination & Modeling Workflow

SolubilityWorkflow Start Start: Crude Intermediate SolventSelect Solvent Selection (MeOH, EtOH, Toluene) Start->SolventSelect Exp_Laser Dynamic Laser Monitoring (Measure T_sol vs. Mole Fraction) SolventSelect->Exp_Laser Prepare Samples Data_Raw Raw Data: (x_i, T_sol) Exp_Laser->Data_Raw Record Dissolution Model_Apelblat Apelblat Regression ln(x) = A + B/T + C*ln(T) Data_Raw->Model_Apelblat Curve Fitting Thermo_Calc Calculate u0394H, u0394G, u0394S Model_Apelblat->Thermo_Calc Derive Parameters Process_Design Design Crystallization (Cooling Profile & Yield) Model_Apelblat->Process_Design Predict Solubility Thermo_Calc->Process_Design Optimize Energy

Caption: Workflow for determining solubility and deriving thermodynamic parameters for process optimization.

Figure 2: Purification Logic (Crystallization)

PurificationLogic Crude Crude Mixture (Target + Impurities) Dissolve Dissolve in Hot MeOH (T = 60°C) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cooling Controlled Cooling (60°C -> 5°C) Filter->Cooling Supersaturation Separation Solid-Liquid Separation (Centrifuge/Filter) Cooling->Separation Pure Pure Methyl 2-chloro-4-hydroxy-6-methylbenzoate (>99% HPLC) Separation->Pure Cake MotherLiq Mother Liquor (Impurities) Separation->MotherLiq Filtrate

Caption: Logical flow for the purification of the target ester via temperature-controlled crystallization.

References

  • Vertex Pharmaceuticals Inc. (2017). Macrocyclic Broad Spectrum Antibiotics. Patent WO2017084630A1. (Describes the synthesis and isolation of Methyl 2-chloro-4-hydroxy-6-methylbenzoate). Link

  • Sigma-Aldrich. (n.d.). Methyl 2,6-dihydroxy-4-methylbenzoate Product Sheet. (Physicochemical analog data). Link

  • PrepChem. (n.d.). Synthesis of Methyl 4-Chloro-2-hydroxybenzoate. (Methodology for chlorinated salicylate esters). Link

  • ResearchGate. (2025). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. (Related intermediate synthesis). Link

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.

A Provisional Safety and Handling Guide for Methyl 2-chloro-4-hydroxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific, publicly available Safety Data Sheet (SDS) for methyl 2-chloro-4-hydroxy-6-methylbenzoate was not available at the time of this writing. This guide has been constructed as a provisional safety resource by synthesizing data from structurally analogous compounds. The recommendations herein are predictive and should be supplemented by a thorough risk assessment before any handling or experimentation.

Introduction: Navigating the Data Gap for a Novel Compound

In the landscape of drug discovery and chemical research, scientists frequently encounter novel molecules for which comprehensive safety data has not yet been established. Methyl 2-chloro-4-hydroxy-6-methylbenzoate is one such compound. While its unique substitution pattern—featuring a halogen, a phenol, and a methyl ester—suggests potential as a key intermediate or a pharmacologically active agent, it also presents a complex safety profile that cannot be ignored.

This guide provides a robust, provisional framework for the safe handling, storage, and disposal of this compound. By employing a structural analogy approach—leveraging data from closely related chemicals—we can extrapolate a reliable, albeit predictive, safety profile. This methodology allows researchers to proceed with necessary caution, grounding their protocols in established principles of chemical safety and toxicological assessment.

Section 1: Chemical Identity and Predicted Physicochemical Properties

The first step in any safety protocol is to understand the fundamental properties of the substance. While experimental data for the target compound is scarce, we can predict its characteristics based on its structure and data from validated proxies.

Predicted Physicochemical Data Summary

The following table summarizes predicted and known properties of the target compound and its structural analogs. The data for Methyl 2-chloro-4-methylbenzoate serves as a strong baseline, with adjustments anticipated due to the addition of a hydroxyl group (e.g., increased melting/boiling points and water solubility due to hydrogen bonding).

PropertyMethyl 2-chloro-4-hydroxy-6-methylbenzoate (Predicted)Methyl 2-chloro-4-methylbenzoate (Proxy)Methyl 4-Hydroxybenzoate (Proxy)
Molecular Formula C₉H₉ClO₃C₉H₉ClO₂[1]C₈H₈O₃
Molecular Weight 200.62 g/mol 184.62 g/mol [1]152.15 g/mol
Appearance Predicted: White to off-white solidData not availableWhite crystalline powder
Melting Point > 35.2 °C35.2 °C[2]125-128 °C
Boiling Point > 245 °C245 °C[2]270-280 °C
Water Solubility Low, but higher than non-hydroxylated analog1.48e-3 g/L (Predicted)[2]2.5 g/L (25 °C)
LogP (Octanol-Water Partition Coefficient) < 2.822.82 (Predicted)[2]1.96

Section 2: Provisional Hazard Assessment and GHS Classification

A comprehensive hazard assessment requires a synthesis of information from multiple sources. Given the lack of a specific SDS, we derive a provisional GHS classification by examining the known hazards of compounds that share key functional groups with our target molecule.

The presence of the phenolic hydroxyl group suggests potential for skin and eye irritation, similar to other hydroxybenzoates.[3][4][5] The chlorinated aromatic core is a common feature in molecules with aquatic toxicity.[6] The overall structure, as an ester, is generally stable but can be incompatible with strong acids, bases, and oxidizing agents.[4]

Caption: Hazard Assessment via Structural Analogy.

Predicted GHS Label Elements:

  • Pictograms:

    • Exclamation Mark (Irritant, STOT SE)

    • Environment

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[4][5]

    • H319: Causes serious eye irritation.[3][4]

    • H336: May cause drowsiness or dizziness.[6]

    • H411: Toxic to aquatic life with long lasting effects.[6]

  • Precautionary Statements (Selected):

    • P261: Avoid breathing dust.[6]

    • P273: Avoid release to the environment.[6]

    • P280: Wear protective gloves/eye protection/face protection.[3]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[7]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

    • P391: Collect spillage.[6]

    • P501: Dispose of contents/container to an approved waste disposal plant.[3]

Section 3: Safe Handling, Storage, and Engineering Controls

The primary objective when handling any chemical of unknown long-term toxicity is exposure minimization. This is achieved through a multi-layered approach encompassing engineering controls, administrative procedures, and personal protective equipment (PPE).

Experimental Protocol: Handling Solid Methyl 2-chloro-4-hydroxy-6-methylbenzoate

  • Engineering Controls - The First Line of Defense:

    • Rationale: The compound is predicted to be a solid powder. Handling should be performed in a certified chemical fume hood or a glove box to prevent inhalation of fine particulates.[3] A local exhaust ventilation system is also a viable option.[6]

    • Procedure: Ensure the fume hood has a face velocity compliant with institutional standards (typically 80-120 fpm). All weighing and transfers of the solid material must occur within this controlled environment.

  • Personal Protective Equipment (PPE) - The Barrier Method:

    • Rationale: To prevent dermal and ocular exposure, appropriate PPE is mandatory. The choice of glove material should be based on chemical compatibility; nitrile or neoprene gloves are generally suitable for handling organic solids.

    • Procedure:

      • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, compliance with EN 374 or AS 2161).[3] Inspect gloves for integrity before each use.

      • Eye Protection: Use ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

      • Body Protection: A standard laboratory coat is required. For larger quantities, a chemically resistant apron or suit should be considered.

  • Hygiene and Handling Practices:

    • Rationale: Preventing cross-contamination and accidental ingestion is paramount.

    • Procedure: Avoid creating dust during handling.[4] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3] Do not eat, drink, or smoke in areas where the chemical is handled.[8]

Storage Protocol:

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Protect from direct sunlight and moisture.[3]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[4] Chemical stability is expected under normal conditions, with no hazardous polymerization anticipated.[4]

Section 4: Emergency Procedures and First Aid Workflow

Preparedness is key to mitigating the impact of an accidental exposure. All personnel must be familiar with the location of safety showers and eyewash stations and trained in their use.

Emergency_Workflow cluster_assessment Initial Assessment cluster_actions Immediate Actions by Route cluster_followup Post-Exposure Follow-Up start Exposure Event Occurs assess_scene Assess Scene Safety Ensure No Ongoing Hazard start->assess_scene inhalation Inhalation Remove to fresh air. Call for medical help if breathing is difficult. assess_scene->inhalation Route of Exposure skin Skin Contact Remove contaminated clothing. Rinse skin with copious water for 15 min. eye Eye Contact Immediately flush with eyewash for 15 min. Hold eyelids open. Remove contact lenses if possible. ingestion Ingestion DO NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. seek_medical Seek Professional Medical Attention Provide SDS/Safety Guide to Physician inhalation->seek_medical skin->seek_medical eye->seek_medical ingestion->seek_medical report_incident Report Incident to EHS Complete required documentation seek_medical->report_incident

Caption: Emergency Response Workflow for Accidental Exposure.

Section 5: Environmental Fate and Disposal Considerations

Ecotoxicity: Based on data for methyl 4-hydroxybenzoate, the target compound is predicted to be toxic to aquatic life with long-lasting effects (Chronic Aquatic Hazard Category 2).[6] Therefore, it must not be allowed to enter drains or waterways.[9] All spills should be contained and collected for proper disposal.

Disposal Protocol:

  • Rationale: As a halogenated organic compound, it must be disposed of as hazardous waste.

  • Procedure: Dispose of the material and its container at an approved hazardous waste treatment plant.[6] Do not dispose of it with normal laboratory trash or via the sewer system. Follow all local, state, and federal regulations for hazardous waste disposal.[3]

References

  • SAFETY DATA SHEET - TCI Chemicals. (2025). Tokyo Chemical Industry Co., Ltd.
  • Safety Data Sheet - Chem-Supply. (2017). Chem-Supply Pty Ltd.
  • SAFETY DATA SHEET - Fisher Scientific. (2014). Fisher Scientific.
  • Material Safety D
  • Methyl 2-chloro-4-methylbenzoate | C9H9ClO2 | CID 22019481 - PubChem.
  • SAFETY DATA SHEET - Fisher Scientific. (2023). Fisher Scientific.
  • SAFETY D
  • Methyl 2-chloro-4-methylbenzoate Properties - EPA. (2025).
  • Safety Data Sheet: Methyl benzoate - Chemos GmbH&Co.KG. (2024). Chemos GmbH & Co. KG.
  • METHYL PARABEN (METHYL 4- HYDROXYBENZOATE) (RING-13C6, 99%) 1 MG/ML IN METHANOL - Cambridge Isotope Laboratories. (2023).
  • Methyl 2,4,6-trihydroxybenzoate | C8H8O5 | CID 76600 - PubChem. (2025).

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-chloro-4-hydroxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Our approach is grounded in the principles of synthetic organic chemistry and analytical science, providing not just a protocol but the rationale behind the suggested experimental choices. This ensures that the described methods are not only repeatable but also adaptable to variations in laboratory conditions and starting material availability.

Predicted Physicochemical Properties

While direct experimental data is unavailable, we can infer the likely properties of methyl 2-chloro-4-hydroxy-6-methylbenzoate based on structurally similar compounds.

PropertyPredicted ValueRationale based on Analogous Compounds
Appearance White to off-white crystalline solidPhenolic compounds and benzoates are typically crystalline solids at room temperature. For example, methyl 4-hydroxybenzoate is a white crystalline powder. The presence of chloro and methyl groups is unlikely to drastically alter the solid-state nature of the compound.
Melting Point 130-150 °CThis is an estimated range. For comparison, methyl 2,6-dihydroxy-4-methylbenzoate has a melting point of 96-98 °C, while the introduction of a chlorine atom and removal of a hydroxyl group would likely increase the melting point due to changes in crystal lattice energy and intermolecular forces. The presence of intramolecular hydrogen bonding between the hydroxyl and ester groups could also influence the melting point.
Solubility Soluble in common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate); sparingly soluble in water.The ester and aromatic nature of the molecule suggest good solubility in organic solvents. The hydroxyl group may impart slight water solubility, but the overall hydrophobic character is expected to dominate. Methyl 4-hydroxybenzoate is very slightly soluble in water.

Proposed Synthetic Pathway: Electrophilic Chlorination of a Phenolic Ester

The most logical and efficient synthetic route to methyl 2-chloro-4-hydroxy-6-methylbenzoate involves the selective chlorination of a readily available precursor, methyl 2-hydroxy-4-methylbenzoate. The hydroxyl group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is blocked by the methyl group, chlorination is expected to occur at one of the ortho positions.

Diagram of the Proposed Synthetic Workflow

SynthesisWorkflow Start Methyl 2-hydroxy-4-methylbenzoate (Starting Material) Chlorination Electrophilic Chlorination (e.g., with NCS or SO2Cl2) Start->Chlorination Inert Solvent (e.g., DCM, Chloroform) Workup Aqueous Workup & Extraction Chlorination->Workup Quenching Purification Recrystallization or Column Chromatography Workup->Purification Crude Product Product Methyl 2-chloro-4-hydroxy- 6-methylbenzoate (Final Product) Purification->Product Pure Product

Caption: Proposed workflow for the synthesis of methyl 2-chloro-4-hydroxy-6-methylbenzoate.

Step-by-Step Experimental Protocol

Materials:

  • Methyl 2-hydroxy-4-methylbenzoate

  • N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM) or Chloroform (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 2-hydroxy-4-methylbenzoate (1.0 equivalent) in anhydrous dichloromethane.

  • Chlorination: Cool the solution to 0 °C in an ice bath. Dissolve N-Chlorosuccinimide (1.05 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes. Rationale: The use of a slight excess of the chlorinating agent ensures complete conversion of the starting material. Dropwise addition at low temperature helps to control the reaction exotherm and minimize the formation of side products.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the completion of the reaction.

  • Aqueous Workup: Once the reaction is complete, quench the reaction mixture by adding distilled water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize any acidic byproducts) and brine. Rationale: The aqueous workup removes water-soluble impurities and unreacted reagents.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Recrystallization (Preferred for Crystalline Solids): Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

    • Column Chromatography (If Recrystallization is Ineffective): If the crude product is an oil or if recrystallization fails to yield a pure product, purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Characterization and Property Determination

The purified product must be thoroughly characterized to confirm its identity and determine its physical properties.

Diagram of the Analytical Workflow

AnalyticalWorkflow Product Purified Product Appearance Visual Inspection (Color and Form) Product->Appearance MeltingPoint Melting Point Apparatus Product->MeltingPoint NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR MS Mass Spectrometry (MS) Product->MS FTIR FTIR Spectroscopy Product->FTIR Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation MS->Confirmation FTIR->Confirmation

Caption: Analytical workflow for the characterization of synthesized methyl 2-chloro-4-hydroxy-6-methylbenzoate.

Analytical Methodologies
  • Appearance: Visually inspect the purified product at room temperature and record its color and physical form (e.g., crystalline solid, powder, oil).

  • Melting Point Determination:

    • Apparatus: Use a calibrated digital melting point apparatus.

    • Procedure: Place a small amount of the dried, crystalline product in a capillary tube. Heat the sample at a slow rate (1-2 °C/min) near the expected melting point. Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A sharp melting range (≤ 2 °C) is indicative of high purity.

  • Spectroscopic Analysis for Structural Verification:

    • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Expected signals would include a singlet for the methyl ester protons, a singlet for the aromatic methyl protons, and distinct signals for the aromatic protons, as well as a broad singlet for the hydroxyl proton. The integration and splitting patterns will be crucial for confirming the substitution pattern on the aromatic ring.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons.

    • Mass Spectrometry (MS): This analysis will determine the molecular weight of the compound. The presence of a chlorine atom should be evident from the characteristic M and M+2 isotopic pattern in a roughly 3:1 ratio.

    • FTIR (Fourier-Transform Infrared) Spectroscopy: This will identify the functional groups present. Key expected vibrational frequencies include a broad O-H stretch for the hydroxyl group, a C=O stretch for the ester, and C-Cl and C-O stretches.

Trustworthiness and Self-Validating Systems

The integrity of this guide is based on a self-validating experimental design. The proposed synthetic route is a well-established transformation in organic chemistry. The multi-pronged analytical approach ensures that the identity and purity of the final compound are unequivocally confirmed. A successful outcome, defined by consistent and complementary data from all analytical techniques, will validate both the synthetic procedure and the determined physical properties.

References

  • PubChem. (n.d.). Methyl 2,4,6-trihydroxybenzoate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Methyl 2-chloro-4-methylbenzoate Properties. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Methyl 4-Chloro-2-hydroxybenzoate. Retrieved from [Link]

  • ResearchGate. (2001). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chloro-4-methylbenzoate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

  • ChemSynthesis. (n.d.). methyl 2-hydroxy-4-methylbenzoate. Retrieved from [Link]

Navigating the Synthesis and Supply of Substituted Hydroxybenzoates: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of methyl 2-chloro-4-hydroxy-6-methylbenzoate and its closely related analogues, focusing on their sourcing, pricing, and potential applications in medicinal chemistry.

Introduction: The Enigmatic Methyl 2-chloro-4-hydroxy-6-methylbenzoate

Methyl 2-chloro-4-hydroxy-6-methylbenzoate, a polysubstituted aromatic compound, presents a unique scaffold for chemical exploration. Its combination of a halogen, a phenolic hydroxyl group, and two methyl substituents on a benzoate ester framework suggests its potential as a versatile building block in the synthesis of novel bioactive molecules. The chlorine atom can serve as a handle for cross-coupling reactions, while the phenolic hydroxyl group offers a site for etherification or esterification to modulate physicochemical properties. The methyl groups can influence the molecule's conformation and interaction with biological targets, a concept often referred to as the "magic methyl" effect in drug discovery.[1][2][3]

However, a thorough investigation of commercial chemical supplier databases and the scientific literature reveals that methyl 2-chloro-4-hydroxy-6-methylbenzoate is not a readily available, off-the-shelf compound. The absence of a specific CAS number and dedicated supplier listings suggests that this molecule is likely a novel compound or a custom synthesis target. This guide, therefore, will also provide critical information on closely related and commercially available analogues to offer practical pathways for researchers.

Sourcing and Pricing: A Landscape of Analogues

Given the apparent lack of direct suppliers for methyl 2-chloro-4-hydroxy-6-methylbenzoate, this section focuses on the availability and pricing of its structural isomers and related compounds. This information is crucial for researchers planning synthetic routes and budgeting for their projects.

Compound NameCAS NumberRepresentative SuppliersPurityIndicative Pricing (USD)
Methyl 2-chloro-4-hydroxybenzoate 104253-44-3Chem-Impex International, Merck (Sigma-Aldrich)≥99% (GC)Inquire
Methyl 2-chloro-6-hydroxybenzoate 176750-70-2AChemBlock97%Inquire
Methyl 4-hydroxy-2,6-dimethylbenzoate 83194-70-1Alfa Chemical97% Min.Inquire
Methyl 2,6-dihydroxy-4-methylbenzoate 16846-10-9Sigma-Aldrich, Santa Cruz Biotechnology98%Discontinued (Sigma-Aldrich)
Methyl 2-chloro-4-methylbenzoate 195318-63-9PubChem lists suppliers-Inquire
Methyl 4-bromo-2-chloro-6-methylbenzoate 877149-10-5BLD Pharm-Inquire

Note: Pricing is subject to change and may vary based on quantity and supplier. Researchers are advised to contact the suppliers directly for current quotes.

The most closely related and commercially available analogue is methyl 2-chloro-4-hydroxybenzoate (CAS: 104253-44-3) . This compound shares the key chloro and hydroxy substitutions, making it a valuable starting point for research in this chemical space.

Physicochemical Properties and Synthesis Strategies

Understanding the chemical properties and potential synthetic routes is paramount for utilizing these building blocks effectively.

Physicochemical Properties of Methyl 2-chloro-4-hydroxybenzoate
PropertyValue
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
Appearance Tan crystalline powder[4]
Melting Point 128-134 °C[4]
Purity ≥99% (GC)[4]
Storage Conditions 0-8°C[4]
Synthesis of Substituted Hydroxybenzoates

The synthesis of these compounds typically involves standard organic transformations. For instance, the synthesis of a related compound, methyl 4-chloro-2-hydroxybenzoate, is achieved through the Fischer esterification of 4-chloro-2-hydroxybenzoic acid with methanol and a catalytic amount of sulfuric acid, followed by reflux.[5]

A plausible synthetic pathway for the target molecule, methyl 2-chloro-4-hydroxy-6-methylbenzoate, could be envisioned starting from a commercially available precursor, such as 2-chloro-6-methylbenzoic acid. The synthesis could proceed through the following conceptual steps:

Synthesis_Pathway A 2-Chloro-6-methylbenzoic Acid B Nitration A->B C 2-Chloro-4-nitro-6-methylbenzoic Acid B->C HNO₃/H₂SO₄ D Reduction C->D E 4-Amino-2-chloro-6-methylbenzoic Acid D->E e.g., Fe/HCl F Diazotization & Hydrolysis E->F G 2-Chloro-4-hydroxy-6-methylbenzoic Acid F->G 1. NaNO₂/H⁺ 2. H₂O, heat H Esterification G->H I Methyl 2-chloro-4-hydroxy-6-methylbenzoate H->I CH₃OH/H⁺

Caption: A conceptual synthetic pathway for methyl 2-chloro-4-hydroxy-6-methylbenzoate.

Applications in Research and Drug Development

Substituted benzoic acids and their esters are prevalent scaffolds in medicinal chemistry. The specific substitution pattern of methyl 2-chloro-4-hydroxy-6-methylbenzoate and its analogues offers several avenues for drug design and development.

Role as a Versatile Intermediate

These compounds serve as valuable intermediates in the synthesis of more complex molecules. For instance, methyl 2-chloro-4-hydroxybenzoate is utilized in pharmaceutical development, particularly for compounds with anti-inflammatory and analgesic properties.[4] It is also used in the formulation of agricultural chemicals like herbicides and pesticides.[4]

Potential as Bioactive Molecules

The structural motifs present in these compounds are found in various bioactive molecules. For example, derivatives of hydroxybenzoic acids are actively investigated in several therapeutic areas.[6] The presence of a chlorine atom can enhance binding affinity to target proteins through halogen bonding and can also be used to block metabolic sites, thereby improving the pharmacokinetic profile of a drug candidate. The methyl group can also significantly impact a molecule's biological activity.[1][3]

A potential application of these scaffolds is in the synthesis of pyrimidine derivatives, which are known to possess a broad spectrum of biological activities, including antimicrobial properties.[7] The core structure could be elaborated to generate libraries of compounds for screening against various biological targets.

Experimental Protocols

While a specific experimental protocol for the synthesis or use of methyl 2-chloro-4-hydroxy-6-methylbenzoate is not available in the public domain, a general procedure for a related transformation is provided below for illustrative purposes.

Protocol: Fischer Esterification of a Substituted Benzoic Acid

This protocol is adapted from the synthesis of methyl 4-chloro-2-hydroxybenzoate.[5]

Materials:

  • Substituted hydroxybenzoic acid (1 equivalent)

  • Methanol (sufficient to dissolve the acid)

  • Concentrated sulfuric acid (catalytic amount)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Dissolve the substituted hydroxybenzoic acid in methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Attach a condenser and reflux the mixture for several hours (the reaction progress can be monitored by thin-layer chromatography).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Take up the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the remaining acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and evaporate the solvent to obtain the crude methyl ester.

  • The product can be further purified by crystallization or column chromatography if necessary.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Workup cluster_2 Isolation A Dissolve Acid in Methanol B Add Sulfuric Acid Catalyst A->B C Reflux B->C D Cool and Evaporate Methanol C->D E Dissolve in Diethyl Ether D->E F Wash with NaHCO₃ Solution E->F G Dry Organic Layer F->G H Filter and Evaporate Solvent G->H I Purify (Crystallization/Chromatography) H->I

Caption: A generalized workflow for the Fischer esterification of a substituted hydroxybenzoic acid.

Conclusion

Methyl 2-chloro-4-hydroxy-6-methylbenzoate represents an intriguing yet currently underexplored chemical entity. While its direct commercial availability is limited, this guide provides researchers with a comprehensive overview of its potential and the practical avenues for exploring this chemical space through its close analogues. The information on suppliers, pricing, synthesis strategies, and potential applications of related compounds serves as a valuable resource for scientists and drug development professionals aiming to innovate in the field of medicinal chemistry. The strategic use of these substituted hydroxybenzoate building blocks holds promise for the discovery of novel therapeutics.

References

  • PubChem. (n.d.). Methyl 2-chloro-4-methylbenzoate. Retrieved February 17, 2026, from [Link]

  • Alfa Chemical. (n.d.). China Methyl 4-hydroxy-2,6-dimethylbenzoate CAS No.: 83194-70-1 Manufacturers. Retrieved February 17, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl 4-Chloro-2-hydroxybenzoate. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2001). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Retrieved February 17, 2026, from [Link]

  • The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved February 17, 2026, from [Link]

  • NIST. (n.d.). Methyl 2,6-dihydroxy-4-methylbenzoate. Retrieved February 17, 2026, from [Link]

  • EPA. (n.d.). Methyl 2-chloro-4-methylbenzoate Properties. Retrieved February 17, 2026, from [Link]

  • NIST. (n.d.). Methyl 2,4,6-trihydroxybenzoate. Retrieved February 17, 2026, from [Link]

  • NIST. (n.d.). Methyl 2,4,6-trihydroxybenzoate Mass Spectrum. Retrieved February 17, 2026, from [Link]

  • Yeast Metabolome Database. (n.d.). Methyl 2-hydroxy benzoate (YMDB01370). Retrieved February 17, 2026, from [Link]

  • PMC. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved February 17, 2026, from [Link]

  • YouTube. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved February 17, 2026, from [Link]

  • Organic Syntheses. (n.d.). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate. Retrieved February 17, 2026, from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). Synthesis, Characterization and Antimicrobial Evaluation of Some Novel Pyrimidine Derivatives. Retrieved February 17, 2026, from [Link]

  • Hilaris Publisher. (2024). The Role of Methyl-containing Pharmaceuticals in Modern Medicine. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
  • CAS Common Chemistry. (n.d.). Methyl 3-chloro-4-hydroxybenzoate. Retrieved February 17, 2026, from [Link]

Sources

Methodological & Application

Synthesis of methyl 2-chloro-4-hydroxy-6-methylbenzoate from methyl 4-bromo-2-chloro-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemistry Professionals

Strategic Synthesis of Methyl 2-chloro-4-hydroxy-6-methylbenzoate via Copper-Catalyzed Hydroxylation

Abstract

This application note provides a detailed protocol and scientific rationale for the synthesis of methyl 2-chloro-4-hydroxy-6-methylbenzoate, a valuable substituted phenol intermediate, from its corresponding aryl bromide precursor, methyl 4-bromo-2-chloro-6-methylbenzoate. Substituted phenolic compounds are critical structural motifs in pharmaceuticals, agrochemicals, and natural products.[1][2] The direct conversion of aryl halides to phenols represents a fundamental and highly sought-after transformation in organic synthesis. This guide focuses on a robust and scalable copper-catalyzed hydroxylation method, offering a practical alternative to other synthetic routes. We will delve into the mechanistic underpinnings of the chosen strategy, provide a comprehensive, step-by-step experimental protocol, and discuss key parameters for successful execution and optimization.

Introduction and Synthetic Strategy

The target molecule, methyl 2-chloro-4-hydroxy-6-methylbenzoate, serves as a potential key building block for more complex molecules, such as isobenzofuran-1(3H)-one derivatives, which have shown promise as antidepressant agents.[3][4] The primary synthetic challenge lies in the efficient and selective conversion of a stable carbon-bromine (C-Br) bond on the aromatic ring to a carbon-oxygen (C-O) bond.

Several strategies can be considered for this transformation:

  • Nucleophilic Aromatic Substitution (SNAr): This pathway typically requires strong electron-withdrawing groups positioned ortho or para to the halide to activate the ring for nucleophilic attack.[5][6] The starting material lacks sufficient activation for this reaction to proceed under mild conditions, often necessitating harsh temperatures and pressures.

  • Palladium-Catalyzed Borylation/Oxidation: A two-step sequence involving an initial Miyaura borylation to convert the aryl bromide to a boronate ester, followed by oxidation (e.g., with hydrogen peroxide) to yield the phenol.[7][8] This is a highly reliable and versatile method with broad functional group tolerance.

  • Transition-Metal-Catalyzed Direct Hydroxylation: This approach offers a more atom-economical, single-step conversion. Both palladium and copper-based systems are effective.[1] Copper-catalyzed methods, often referred to as Ullmann-type reactions, are particularly attractive due to the lower cost and ready availability of copper catalysts.[9][10][11]

For this guide, we have selected the copper-catalyzed direct hydroxylation as the primary method. This choice is predicated on its operational simplicity, cost-effectiveness, and the extensive literature supporting its efficacy for converting aryl bromides to phenols with high yields.[9][12]

Mechanistic Insight: The Role of Copper Catalysis

The copper-catalyzed hydroxylation of aryl halides is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve:

  • Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition into the aryl-bromide bond of the starting material, forming a Cu(III)-aryl intermediate.

  • Ligand Exchange: A hydroxide ion (from a base like NaOH or KOH) displaces the bromide ion on the copper center. The presence of a chelating ligand, such as 8-hydroxyquinaldine or a phenanthroline derivative, is crucial for stabilizing the copper intermediates and facilitating this step.[9][10]

  • Reductive Elimination: The C-O bond is formed through reductive elimination from the Cu(III) complex, releasing the desired phenol product and regenerating the active Cu(I) catalyst to continue the cycle.

Experimental Protocol: Copper-Catalyzed Hydroxylation

This protocol is designed as a self-validating system, with clear steps for reaction setup, monitoring, and product isolation.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methyl 4-bromo-2-chloro-6-methylbenzoate>97%Commercially AvailableStarting Material
Copper(I) Iodide (CuI)99.9%Commercially AvailableCatalyst
8-Hydroxyquinaldine>98%Commercially AvailableLigand
Sodium Hydroxide (NaOH)Pellets, >98%Commercially AvailableHydroxide Source
Dimethyl Sulfoxide (DMSO)Anhydrous, >99.9%Commercially AvailableSolvent
Deionized WaterN/AIn-houseCo-solvent
Hydrochloric Acid (HCl)2 M solutionCommercially AvailableFor acidification
Ethyl AcetateACS GradeCommercially AvailableExtraction Solvent
Brine (Saturated NaCl)N/AIn-houseFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)GranularCommercially AvailableDrying Agent
Reaction Workflow Diagram

G Figure 1: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Charge Reactor: Starting Material, CuI, 8-Hydroxyquinaldine, DMSO B Add aq. NaOH Solution A->B C Heat to 110-120 °C Monitor by TLC/LC-MS B->C D Cool to RT Quench with Water C->D E Acidify with 2M HCl to pH ~2-3 D->E F Extract with Ethyl Acetate E->F G Wash, Dry, Concentrate F->G H Purify by Flash Column Chromatography G->H I Characterize Product (NMR, MS, IR) H->I

Caption: Workflow for the synthesis of methyl 2-chloro-4-hydroxy-6-methylbenzoate.

Step-by-Step Procedure
  • Reactor Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromo-2-chloro-6-methylbenzoate (5.27 g, 20.0 mmol, 1.0 equiv.), copper(I) iodide (190 mg, 1.0 mmol, 0.05 equiv.), and 8-hydroxyquinaldine (318 mg, 2.0 mmol, 0.10 equiv.).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (40 mL) to the flask. Stir the mixture at room temperature for 10 minutes to ensure dissolution.

  • Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (1.60 g, 40.0 mmol, 2.0 equiv.) in deionized water (10 mL). Add this aqueous solution to the reaction flask.

  • Reaction: Heat the reaction mixture to 110-120 °C using an oil bath. The mixture will typically turn a dark brown or green color.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 2-4 hours until the starting material is consumed (typically 12-24 hours).

  • Work-up - Quenching and Acidification: Once the reaction is complete, cool the flask to room temperature in an ice bath. Carefully pour the reaction mixture into a beaker containing 200 mL of cold water. Acidify the aqueous mixture to a pH of approximately 2-3 by slowly adding 2 M HCl.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water (2 x 100 mL) and saturated brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil should be purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure methyl 2-chloro-4-hydroxy-6-methylbenzoate.

Expected Results and Data
ParameterValue
Starting Material20.0 mmol
CuI Loading5 mol%
Ligand Loading10 mol%
Base (NaOH)2.0 equivalents
Temperature110-120 °C
Reaction Time12-24 hours
Expected Yield 75-90%

The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity and purity.

Key Considerations and Troubleshooting

  • Inert Atmosphere: While many modern copper-catalyzed reactions show some tolerance to air, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions and improve catalyst lifetime, leading to higher yields.

  • Choice of Base and Solvent: Tetrabutylammonium hydroxide can be an effective alternative base, and solvent systems like DMSO/water are often optimal for achieving the necessary temperature and solubility.[9][10]

  • Ligand Selection: The choice of ligand is critical. While 8-hydroxyquinaldine is effective, other ligands like 4,7-dihydroxy-1,10-phenanthroline or various hydroxypicolinamides have also been reported to give excellent results, sometimes under milder conditions.[10][12]

  • Low Conversion: If the reaction stalls, potential causes include impure reagents, insufficient heating, or catalyst deactivation. Ensure all reagents are of high purity and the reaction temperature is maintained. An increase in catalyst or ligand loading (e.g., to 10 mol% CuI) may be beneficial.

  • Side Products: A potential side reaction is the formation of alkyl aryl ethers if the reaction is not properly quenched and worked up.[9] Prompt acidification after the reaction is complete helps to ensure the product remains in its phenolic form.

Conclusion

The copper-catalyzed hydroxylation of methyl 4-bromo-2-chloro-6-methylbenzoate is a highly effective and direct method for the synthesis of methyl 2-chloro-4-hydroxy-6-methylbenzoate. This protocol provides researchers and drug development professionals with a scalable and reliable procedure for accessing this valuable phenolic intermediate. The method's operational simplicity and reliance on inexpensive and readily available materials make it a superior choice for many applications.

References

  • Paul, R., Ali, M. A., & Punniyamurthy, T. (2010). Copper-Catalyzed Hydroxylation of Aryl Halides with Tetrabutylammonium Hydroxide: Synthesis of Substituted Phenols and Alkyl Aryl Ethers. Synthesis, 4268-4272. Available at: [Link]

  • Yang, D., et al. (2012). Copper-catalyzed hydroxylation of aryl halides: efficient synthesis of phenols, alkyl aryl ethers and benzofuran derivatives in neat water. Green Chemistry, 14, 532-536. Available at: [Link]

  • Li, J., et al. (2014). Microwave-assisted copper-catalyzed hydroxylation of aryl halides in water. Tetrahedron Letters, 55(30), 4144-4147. Available at: [Link]

  • Strauss, M. J., et al. (2024). Copper-Catalyzed Hydroxylation of Aryl Halides Using Hydroxypicolinamide Ligands. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (n.d.). Copper-Catalyzed Hydroxylation of Aryl Halides: Efficient Synthesis of Phenols, Alkyl Aryl Ethers and Benzofuran Derivatives in Neat Water. Available at: [Link]

  • Kubota, K., et al. (2022). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 18, 886-892. Available at: [Link]

  • Mao, J., et al. (2018). Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. The Journal of Organic Chemistry, 83(24), 15025-15034. Available at: [Link]

  • Molander, G. A., & Trice, S. L. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters, 14(17), 4540-4543. Available at: [Link]

  • Lumen Learning. (n.d.). Nucleophilic aromatic substitution. Organic Chemistry II. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Chen, Y., et al. (2022). Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction. Organic Letters, 24(1), 223-228. Available at: [Link]

  • Synarchive. (n.d.). Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides. Available at: [Link]

  • Anderson, K. W., et al. (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry, 79(14), 6529-6541. Available at: [Link]

  • Buchwald Research Group. (2015). Carbon-Nitrogen and Carbon–Oxygen Bond Formation. Available at: [Link]

  • Liu, Y., et al. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Bioorganic & Medicinal Chemistry, 117941. Available at: [Link]

  • Betrow, A. R., et al. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran-1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology, 9(11). Available at: [Link]

  • Wang, X., et al. (2020). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 10, 36349-36366. Available at: [Link]

Sources

Application Note: Synthesis of Arylomycin Analogues via Methyl 2-chloro-4-hydroxy-6-methylbenzoate

[1]

Executive Summary & Strategic Analysis

Arylomycins are a class of macrocyclic lipopeptides that inhibit bacterial Type I Signal Peptidase (SPase) , a target essential for the viability of Gram-negative pathogens (e.g., Pseudomonas aeruginosa, Acinetobacter baumannii).[1] The clinical candidate G0775 demonstrated that optimizing the macrocyclic core—specifically the rigidity and electronics of the biaryl linkage—is critical for penetrating the outer membrane and evading efflux pumps.

Methyl 2-chloro-4-hydroxy-6-methylbenzoate (MCHMB) acts as a specialized "Southern Hemisphere" (P1 residue) building block.

  • Role: It replaces the standard tyrosine residue in the macrocycle.

  • Mechanistic Advantage: The 2-chloro and 6-methyl substituents provide steric bulk that locks the biaryl axis (atropisomerism), potentially improving the binding affinity to SPase by pre-organizing the bioactive conformation.

  • Synthetic Challenge: The primary challenge is the Suzuki-Miyaura macrocyclization involving this sterically hindered, electron-rich phenol.

Retrosynthetic Logic

The synthesis is convergent. The MCHMB unit is functionalized and coupled to the peptide chain (Northern Hemisphere) before ring closure.

RetrosynthesisTargetArylomycin Analogue(Macrocyclic Core)BondKey Step: Suzuki-MiyauraMacrocyclizationTarget->BondRetrosynthesisLinearLinear Lipopeptide Precursor(Pre-Cyclization)NorthNorthern Hemisphere(Iodo-Phenylglycine Derivative)Linear->NorthSouthSouthern Hemisphere(Boronated MCHMB Derivative)Linear->SouthBond->LinearMCHMBStarting Material:Methyl 2-chloro-4-hydroxy-6-methylbenzoateSouth->MCHMBFunctionalization(Borylation/Hydrolysis)

Figure 1: Retrosynthetic disconnection showing the role of MCHMB as the Southern Hemisphere precursor.

Experimental Protocols

Protocol A: Preparation of the "Southern" Building Block

Objective: Convert methyl 2-chloro-4-hydroxy-6-methylbenzoate into a coupling-competent carboxylic acid. Note: Depending on the specific analogue, the biaryl coupling may occur before or after peptide assembly. The "Post-Assembly Macrocyclization" (Genentech Route) is described here as it is most scalable.

Reagents:

  • Methyl 2-chloro-4-hydroxy-6-methylbenzoate (Starting Material)[2]

  • Bis(pinacolato)diboron (

    
    )
    
  • [Ir(OMe)(cod)]_2 (Catalyst)

  • dtbpy (Ligand)

  • LiOH (Hydrolysis)

Step-by-Step Methodology:

  • Phenol Protection (Optional but Recommended):

    • Protect the 4-hydroxyl group with a Benzyl (Bn) or Methoxymethyl (MOM) group to prevent interference during borylation.

    • Reaction: React MCHMB (1.0 eq) with BnBr (1.2 eq) and

      
       (2.0 eq) in DMF at 60°C for 4h.
      
    • QC: Verify mono-protection via TLC/LC-MS.

  • Iridium-Catalyzed C-H Borylation (The "Activation" Step):

    • To participate in the Suzuki macrocyclization, the ring must be functionalized at the meta position (relative to the ester).

    • Mix: Protected MCHMB (1.0 eq),

      
       (1.2 eq), [Ir(OMe)(cod)]_2 (3 mol%), and dtbpy (6 mol%) in anhydrous THF.
      
    • Conditions: Heat at 80°C under

      
       for 16 hours.
      
    • Mechanism: The steric bulk of the Cl and Me groups directs the borylation to the least hindered position (C3), creating the necessary handle for the biaryl bond.

    • Validation: ^1H NMR should show the loss of one aromatic proton signal.

  • Ester Hydrolysis:

    • Dissolve: The boronic ester intermediate in THF/MeOH/H2O (3:1:1).

    • Add: LiOH (3.0 eq). Stir at RT for 2-4 hours.

    • Workup: Acidify carefully to pH 4 with 1M HCl (avoid de-borylation). Extract with EtOAc.

    • Result: 2-chloro-4-(benzyloxy)-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid . This is the coupling partner.

Protocol B: Linear Peptide Assembly & Macrocyclization

Objective: Couple the Southern block to the Northern block and close the ring.

Step-by-Step Methodology:

  • Peptide Coupling (Linear Assembly):

    • Couple the "Southern" acid (prepared above) to the N-terminus of the "Northern" fragment (typically an iodinated hydroxyphenylglycine derivative attached to the lipopeptide tail).

    • Conditions: HATU (1.2 eq), HOAt (1.2 eq), DIPEA (3.0 eq) in DMF.

    • Why HATU? It minimizes racemization of the sensitive phenylglycine residues.

  • The Critical Step: Suzuki-Miyaura Macrocyclization:

    • Substrate: The linear precursor containing the Aryl-Iodide (North) and Aryl-Boronate (South, derived from MCHMB).

    • Catalyst System:

      
       (10 mol%) + SPhos  (20 mol%).
      
      • Insight: SPhos is essential here.[3] The MCHMB ring is electron-rich and sterically crowded (Cl, Me substituents). SPhos is an electron-rich, bulky phosphine that facilitates oxidative addition and reductive elimination in hindered biaryls.

    • Base:

      
       (3.0 eq).
      
    • Solvent: Toluene/Water (10:1) or DME/Water.[3]

    • Procedure: Degas solvents thoroughly (freeze-pump-thaw x3). Heat at 100°C for 12-24 hours in a sealed tube.

    • Purification: The macrocycle is isolated via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Data Summary Table: Typical Reaction Parameters
StepReagentsCritical ParameterExpected Yield
Protection BnBr, K2CO3Anhydrous DMF>90%
C-H Borylation [Ir], B2pin2Steric Control (C3 selectivity)65-75%
Hydrolysis LiOHpH control (avoid protodeboronation)>95%
Macrocyclization Pd(OAc)2/SPhosO2 exclusion (degassing)40-60%

Quality Control & Validation

Every intermediate must be validated to ensure the correct regiochemistry, particularly for the Chlorine and Methyl positions.

Validation Workflow (Graphviz)

QC_WorkflowSampleCrude MacrocycleLCMSLC-MS Analysis(Check m/z)Sample->LCMSPass?LCMS->SampleFail (Re-purify)NMR1H NMR / NOESY(Confirm Atropisomer)LCMS->NMRMass OKActivitySPase InhibitionAssayNMR->ActivityStructure OK

Figure 2: Validation workflow ensuring structural integrity and biological activity.

Key Analytical Criteria
  • 1H NMR (500 MHz):

    • Diagnostic Signal: Look for the restricted rotation of the biaryl axis. The methyl group on the MCHMB ring (originally a singlet) may appear as a distinct signal, often shifted upfield due to shielding by the opposing aromatic ring.

    • Chlorine Effect: The 2-Cl substituent should cause a downfield shift of the adjacent protons compared to the non-chlorinated analogue.

  • LC-MS:

    • Confirm the isotopic pattern. The presence of Chlorine (

      
      /
      
      
      ratio of 3:1) provides a distinct mass spectral fingerprint useful for tracking the fragment.

References

  • Smith, P. A., et al. (2018).[4] "Optimized arylomycins are a new class of Gram-negative antibiotics."[5] Nature, 561, 189–194.[4] Link

    • Core reference for the G0775 optimization and Suzuki macrocyclization str
  • Roberts, T. C., et al. (2007).[1] "Structural and initial biological analysis of synthetic arylomycin A2." Journal of the American Chemical Society, 129(51), 15830-15838.[1] Link

    • Foundational work by the Romesberg lab establishing the biaryl synthesis.
  • Genentech, Inc. (2017). "Macrocyclic broad spectrum antibiotics." World Intellectual Property Organization, WO2017084630A1. Link

    • Specific source for the preparation of methyl 2-chloro-4-hydroxy-6-methylbenzoate (Compound 299).[2]

  • Kardam, V., & Dubey, K. D. (2024).[6] "Structural and mechanistic insights into oxidative biaryl coupling to form the arylomycin core." Dalton Transactions. Link

    • Recent insights into the mechanism of biaryl formation.[7][8][9]

Application Note: Selective Methyl Esterification of 2-Chloro-4-Hydroxy-6-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists addressing the specific synthetic challenge of esterifying sterically hindered, multifunctional benzoic acid derivatives.

Strategic Analysis & Mechanistic Insight

The Challenge: The "Di-Ortho" Effect

The target substrate, 2-chloro-4-hydroxy-6-methylbenzoic acid , presents a classic problem in organic synthesis known as the Victor Meyer Steric Inhibition . The carboxylic acid group is flanked by a chlorine atom at position 2 and a methyl group at position 6.

  • Steric Blockade: These two ortho-substituents create a steric wall that prevents the formation of the tetrahedral intermediate required for standard acid-catalyzed Fischer esterification (e.g., MeOH/H₂SO₄). The nucleophilic attack of methanol on the carbonyl carbon is kinetically retarded, often reducing yields to <5% under standard reflux conditions.

  • Selectivity Issue: The molecule contains a nucleophilic phenolic hydroxyl (-OH) at position 4. Using alkylating agents (e.g., Methyl Iodide/Base or Diazomethane) will indiscriminately methylate both the carboxyl group and the phenol, yielding the dimethoxy impurity (anisole derivative) rather than the desired hydroxy-ester.

The Solution: Acyl Chloride Activation via Thionyl Chloride

To bypass the steric barrier while preserving the phenolic hydroxyl, we utilize the Acyl Chloride Route . By converting the carboxylic acid to an acid chloride using Thionyl Chloride (SOCl₂), we generate a highly electrophilic acylium-like intermediate. This species is reactive enough to overcome the steric hindrance when treated with methanol, yet the conditions can be tuned to regenerate the free phenol upon aqueous workup.

Experimental Protocol: Acyl Chloride Activation Method

This protocol is the "Gold Standard" for this specific substrate, offering high yield (>85%) and excellent selectivity.

Materials & Reagents
ReagentRoleSpecifications
2-Chloro-4-hydroxy-6-methylbenzoic acid Substrate>98% Purity, Dry
Thionyl Chloride (SOCl₂) ReagentReagent Grade (>99%)
Methanol (MeOH) Solvent/ReactantAnhydrous
N,N-Dimethylformamide (DMF) CatalystAnhydrous (1-2 drops)
Dichloromethane (DCM) SolventHPLC Grade
Step-by-Step Procedure
Phase 1: Activation (Acid Chloride Formation)
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or N₂ line) to exclude moisture.

  • Charging: Add 2.0 g (10 mmol) of 2-chloro-4-hydroxy-6-methylbenzoic acid to the flask.

  • Reagent Addition: Add 10 mL of Thionyl Chloride (large excess acts as solvent).

  • Catalysis: Add 1-2 drops of anhydrous DMF.

    • Mechanistic Note: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species, significantly accelerating the reaction on the hindered acid.

  • Reaction: Heat the mixture to varying reflux (75–80°C ) for 2–3 hours .

    • Observation: The solid acid should dissolve, and gas evolution (SO₂/HCl) will cease upon completion.

  • Evaporation: Cool the mixture slightly. Connect the flask to a rotary evaporator and remove the excess SOCl₂ under reduced pressure (use a base trap for the pump).

    • Critical Step: Co-evaporate with dry toluene (2 x 10 mL) to remove trace thionyl chloride, leaving the crude acid chloride as a residue.

Phase 2: Esterification
  • Quenching: Cool the residue to 0°C (ice bath).

  • Addition: Slowly add 20 mL of anhydrous Methanol to the residue with vigorous stirring.

    • Caution: Exothermic reaction.[1]

  • Completion: Allow the mixture to warm to room temperature and stir for 1 hour . Then, reflux gently for 30 minutes to ensure complete conversion.

Phase 3: Workup & Purification
  • Concentration: Remove the methanol under reduced pressure.

  • Partition: Dissolve the residue in 50 mL Ethyl Acetate and wash with:

    • Water (2 x 20 mL) : Hydrolyzes any transient phenolic esters/chlorosulfites.

    • Saturated NaHCO₃ (2 x 20 mL) : Removes unreacted acid.

    • Brine (1 x 20 mL) .

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via flash column chromatography (Silica gel, Hexane:EtOAc 8:2) if necessary.

Alternative Protocol: Modified Fischer Esterification

Use this method only if Thionyl Chloride is restricted. Expect lower yields (40-60%) and longer reaction times.

  • Mixture: Dissolve substrate in Methanol (20 volumes) .

  • Acid Catalyst: Add Conc. H₂SO₄ (1.0 equiv) carefully.

  • Conditions: Reflux for 48–72 hours .

    • Note: Standard 4-hour reflux is insufficient for di-ortho acids.

  • Workup: Standard aqueous extraction as above.

Mechanistic Visualization

The following diagram illustrates the failure of the standard tetrahedral pathway and the success of the Acyl Chloride pathway.

EsterificationPathways Substrate 2-Chloro-4-hydroxy- 6-methylbenzoic acid Fischer_Cond MeOH / H2SO4 (Standard Reflux) Substrate->Fischer_Cond SOCl2 SOCl2 / DMF (Activation) Substrate->SOCl2 Tetrahedral Tetrahedral Intermediate Fischer_Cond->Tetrahedral Block STERIC BLOCK (2-Cl, 6-Me) Tetrahedral->Block AcidChloride Acid Chloride Intermediate SOCl2->AcidChloride - SO2, - HCl MeOH_Add MeOH Addition AcidChloride->MeOH_Add Product Methyl 2-chloro-4-hydroxy- 6-methylbenzoate MeOH_Add->Product Nucleophilic Attack (High Yield)

Caption: Comparative pathways showing the steric blockade in standard Fischer esterification versus the successful activation via the Acid Chloride route.

Quality Control & Validation

ParameterSpecificationMethod
Appearance White to Off-White SolidVisual
Purity >98.0%HPLC (C18, ACN:Water Gradient)
Identity (NMR) ¹H NMR (CDCl₃): δ 2.30 (s, 3H, Ar-Me)δ 3.92 (s, 3H, OMe)δ 6.70 (s, 1H, Ar-H)δ 6.85 (s, 1H, Ar-H)400 MHz NMR
Selectivity Check No O-Methyl signals (Anisole)¹H NMR (Check for absence of Ar-OMe at ~3.8 ppm)

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience.
  • Goerdeler, J. (1975). "Esterification of Sterically Hindered Carboxylic Acids". Houben-Weyl Methods of Organic Chemistry, Vol E5, p. 678.
  • Haslam, E. (1980). "Recent Developments in Methods for the Esterification of Carboxylic Acids". Tetrahedron, 36(17), 2409-2433. Link

  • Newman, M. S. (1941). "The Esterification of Highly Hindered Acids". Journal of the American Chemical Society, 63(9), 2431–2435. (Foundational text on Acylium ion mechanisms for di-ortho acids). Link

Sources

Reagents for the Selective Chlorination of Methyl 4-Hydroxy-6-Methylbenzoate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The selective introduction of chlorine atoms into aromatic frameworks is a cornerstone of modern synthetic chemistry, particularly in the fields of pharmaceutical and agrochemical development. The chlorinated derivatives of methyl 4-hydroxy-6-methylbenzoate are valuable intermediates, serving as versatile building blocks for more complex molecular architectures. The regiochemical outcome of the chlorination of this polysubstituted aromatic ring is governed by the interplay of the electronic and steric effects of the hydroxyl, methyl, and methyl ester substituents. This technical guide provides a comprehensive overview of suitable reagents and detailed protocols for the controlled chlorination of methyl 4-hydroxy-6-methylbenzoate, with a focus on achieving high selectivity and yield.

Understanding the Regioselectivity: The Dance of Directing Groups

The aromatic ring of methyl 4-hydroxy-6-methylbenzoate is adorned with three substituents, each exerting a distinct influence on the position of electrophilic attack.

  • Hydroxyl Group (-OH): A powerful activating, ortho, para-directing group. It strongly donates electron density into the ring through resonance, activating the positions ortho and para to it for electrophilic substitution.

  • Methyl Group (-CH₃): An activating, ortho, para-directing group. It donates electron density through hyperconjugation and a weak inductive effect.

  • Methyl Ester Group (-COOCH₃): A deactivating, meta-directing group. It withdraws electron density from the ring through a resonance effect, making the ring less susceptible to electrophilic attack and directing incoming electrophiles to the meta position relative to itself.

The concerted effect of these groups dictates the most probable sites for chlorination. The powerful activating and directing influence of the hydroxyl group is the dominant factor. The positions ortho to the hydroxyl group (C3 and C5) are the most activated. The C5 position is also ortho to the activating methyl group, further enhancing its reactivity. Conversely, the C3 position is meta to the deactivating ester group. Therefore, electrophilic chlorination is strongly favored at the C3 and C5 positions. Given the steric bulk of the reagents and the potential for crowding, the relative yields at these positions can be influenced by the choice of chlorinating agent and reaction conditions.

Key Chlorinating Reagents and Mechanistic Considerations

Two primary reagents are widely employed for the chlorination of activated aromatic rings like phenols: Sulfuryl Chloride (SO₂Cl₂) and N-Chlorosuccinimide (NCS).

Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a powerful and efficient chlorinating agent for electron-rich aromatic compounds. The reaction typically proceeds via an electrophilic aromatic substitution mechanism. In the presence of a Lewis acid catalyst, the electrophilicity of the chlorine is enhanced, facilitating the reaction. For highly activated substrates like phenols, the reaction can sometimes proceed without a catalyst.

Mechanism with Sulfuryl Chloride:

The reaction is believed to proceed through the formation of a chlorosulfonium ion intermediate, which then delivers an electrophilic chlorine to the aromatic ring.

G cluster_0 Electrophilic Aromatic Substitution with SO2Cl2 A Methyl 4-hydroxy-6-methylbenzoate C Sigma Complex (Wheland Intermediate) A->C + SO2Cl2 B SO2Cl2 D Chlorinated Product C->D - H+ F SO2 + Cl- E H+

Caption: General workflow for electrophilic chlorination.

N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide is a versatile and milder chlorinating agent compared to sulfuryl chloride.[1] It is a crystalline solid that is easier and safer to handle. NCS can participate in both electrophilic and radical chlorination pathways, with the former being favored for electron-rich aromatic substrates.[1] The reaction often proceeds under neutral or acidic conditions.

Mechanism with N-Chlorosuccinimide:

NCS acts as a source of an electrophilic chlorine species (Cl⁺), which is attacked by the electron-rich aromatic ring. The reaction proceeds through a resonance-stabilized carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity.[1]

G cluster_1 Electrophilic Chlorination with NCS ArH Methyl 4-hydroxy-6-methylbenzoate Sigma Sigma Complex ArH->Sigma + NCS NCS N-Chlorosuccinimide Succinimide Succinimide Product Chlorinated Product Sigma->Product - H+ H_ion H+

Caption: Electrophilic aromatic substitution mechanism with NCS.

Comparative Overview of Chlorinating Reagents

ReagentFormulaFormKey AdvantagesKey Considerations
Sulfuryl Chloride SO₂Cl₂Colorless liquidHigh reactivity, often leading to high yields and faster reaction times.Highly corrosive and moisture-sensitive; reacts violently with water. Requires careful handling in a fume hood.[2]
N-Chlorosuccinimide C₄H₄ClNO₂Crystalline solidMilder and more selective reagent. Easier and safer to handle.[1][3]May require longer reaction times or the use of a catalyst for less activated substrates.[1]

Experimental Protocols

Protocol 1: Chlorination using Sulfuryl Chloride

This protocol is designed for the selective monochlorination of methyl 4-hydroxy-6-methylbenzoate. The primary expected product is methyl 3-chloro-4-hydroxy-6-methylbenzoate.

Materials:

  • Methyl 4-hydroxy-6-methylbenzoate

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve methyl 4-hydroxy-6-methylbenzoate (1.0 eq) in anhydrous dichloromethane. Place the flask in an ice bath and stir the solution.

  • Reagent Addition: Slowly add a solution of sulfuryl chloride (1.05 eq) in anhydrous dichloromethane to the stirred solution via the dropping funnel over a period of 15-20 minutes. Maintain the temperature of the reaction mixture between 0 and 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired chlorinated product.

Protocol 2: Chlorination using N-Chlorosuccinimide (NCS)

This protocol offers a milder alternative for the chlorination of methyl 4-hydroxy-6-methylbenzoate.

Materials:

  • Methyl 4-hydroxy-6-methylbenzoate

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (CH₃CN) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add methyl 4-hydroxy-6-methylbenzoate (1.0 eq) and the chosen solvent (acetonitrile or dichloromethane).

  • Reagent Addition: Add N-chlorosuccinimide (1.1 eq) to the solution in one portion.

  • Reaction Conditions: Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to reflux. Monitor the reaction progress by TLC.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.

  • Washing: Wash the filtrate with a saturated aqueous sodium thiosulfate solution to remove any unreacted NCS, followed by a saturated aqueous sodium bicarbonate solution, and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Safety and Handling Precautions

  • Sulfuryl Chloride: Sulfuryl chloride is a highly corrosive and toxic substance that reacts violently with water, releasing toxic gases.[2] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] In case of skin contact, immediately flush with copious amounts of water.[2]

  • N-Chlorosuccinimide: NCS is an irritant and should be handled with care.[3] Avoid inhalation of dust and contact with skin and eyes. Wear appropriate PPE.

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion Insufficient reaction time or temperature.Increase reaction time or gently heat the reaction mixture (especially for NCS). For SO₂Cl₂, ensure the reagent is of good quality.
Formation of Dichlorinated Products Excess chlorinating agent.Use a stoichiometric amount or a slight excess (1.05 eq) of the chlorinating agent. Add the reagent slowly at a low temperature.
Complex Product Mixture Side reactions or decomposition.Ensure anhydrous conditions, especially when using SO₂Cl₂. Use a milder reagent like NCS. Optimize reaction temperature and time.

Conclusion

The selective chlorination of methyl 4-hydroxy-6-methylbenzoate can be effectively achieved using either sulfuryl chloride or N-chlorosuccinimide. The choice of reagent will depend on the desired reactivity, selectivity, and safety considerations. Sulfuryl chloride offers a more reactive option, potentially leading to faster reaction times, while N-chlorosuccinimide provides a milder and more selective alternative. By carefully controlling the reaction conditions and following the detailed protocols provided, researchers can successfully synthesize the desired chlorinated derivatives for their drug discovery and development endeavors.

References

  • para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride in the presence of poly - -ORCA - Cardiff University. (URL: [Link])

  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide - ISCA. (URL: [Link])

  • Electrophilic Aromatic Substitutions: Chlorination and Bromination - Master Organic Chemistry. (URL: [Link])

  • Everything about Sulfuryl Chloride - Yufeng. (URL: [Link])

  • Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols - MDPI. (URL: [Link])

  • N-Chlorosuccinimide (NCS) - Organic Chemistry Portal. (URL: [Link])

  • Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. (URL: [Link])

  • The selective chlorination of phenols using novel thiapolymers as catalysts - ProQuest. (URL: [Link])

  • Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene - JoVE. (URL: [Link])

  • Sulfuryl chloride,7452E-2,2024/06/13. (URL: [Link])

  • Full article: Regioselective chlorination of phenols in the presence of tetrahydrothiopyran derivatives - Taylor & Francis. (URL: [Link])

  • Halogenation of Aromatic Compounds by N-Chloro-, N-Bromo-, and N-Iodosuccinimide. (URL: [Link])

  • US4876396A - Selective chlorination of phenols - Google P
  • Orientation in the chlorination of phenol and of anisole with sodium and t-butyl hypochlorites in various solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

  • aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis - Doc Brown's Chemistry. (URL: [Link])

  • Orientation in the chlorination of phenol and of anisole with sodium and t-butyl hypochlorites in various solvents | Scilit. (URL: [Link])

  • towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds - RSC Publishing. (URL: [Link])

  • [Fe]‒t-BuOCl‒A New Efficient Catalytic System for Chlorination of Arenes - Sciforum. (URL: [Link])

  • Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps. (URL: [Link])

  • 1768 - Hazardous Substance Fact Sheet. (URL: [Link])

  • ICSC 0198 - SULPHURYL CHLORIDE. (URL: [Link])

  • Chlorination of phenols with chlorine and tert-butyl hypochlorite. Comparison - ACS Publications. (URL: [Link])

  • Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC. (URL: [Link])

  • N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (URL: [Link])

  • Scheme 2. Scope for the chlorination of phenols, naphthols, and phenol... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts - PubMed. (URL: [Link])

  • Working with Hazardous Chemicals - Organic Syntheses. (URL: [Link])

  • (PDF) Commercially Important Chlorinated Phenols - ResearchGate. (URL: [Link])

  • Chlorination of para-substituted phenols: Formation of α, β-unsaturated C4-dialdehydes and C4-dicarboxylic acids - PubMed. (URL: [Link])

  • 2,2,6,6-Tetramethylpiperidine-Catalyzed, Ortho-selective Chlorination of Phenols by Sulfuryl Chloride | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS*. (URL: [Link])

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. (URL: [Link])

  • CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google P
  • trimethoxy-phenyl)iodonium - Organic Syntheses Procedure. (URL: [Link])

  • US6118018A - Chlorination and bromination of aromatic compounds at atmospheric pressure - Google P
  • The chlorination of 4-amino-2-hydroxy-benzoic acid - ResearchGate. (URL: [Link])

Sources

Strategic Application of Methyl 2-chloro-4-hydroxy-6-methylbenzoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Twisted" Benzoate Scaffold

Methyl 2-chloro-4-hydroxy-6-methylbenzoate is a highly specialized trisubstituted benzene scaffold.[1] While often overlooked as a simple intermediate, its specific substitution pattern—2-chloro, 6-methyl —imparts a critical structural feature: ortho-constraint .[1]

The steric bulk of the chlorine and methyl groups forces the ester (and subsequent amide derivatives) out of planarity with the aromatic ring.[2] This creates a "twisted" conformation essential for:

  • Macrocyclic Antibiotics: It serves as a key building block for Arylomycin analogs targeting bacterial signal peptidase (SpsB), where the twisted geometry pre-organizes the macrocycle for binding.[2]

  • Atropisomeric Kinase/Hsp90 Inhibitors: The scaffold mimics the twisted biaryl pharmacophores found in Hsp90 inhibitors (e.g., radicicol analogs), filling hydrophobic pockets while projecting solubilizing groups via the C4-phenol.[2]

This guide details the strategic utilization of this building block, focusing on regioselective functionalization and its application in constructing complex bioactive architectures.[2]

Chemical Profile & Reactivity Map

The molecule offers three orthogonal "handles" for diversification. Understanding the electronic and steric environment of each is crucial for high-yield synthesis.[1][2]

PositionFunctional GroupReactivity ProfileStrategic Utility
C1 Methyl EsterElectrophilic. Sterically hindered by C2-Cl and C6-Me.[1] Hydrolysis requires forcing conditions; reduction leads to benzylic alcohols.[1][2]Precursor to amides (warheads) or benzyl amines.[1][2]
C2 ChlorideWeakly Electrophilic. Deactivated by electron-rich ring (C4-OH), but activatable via Buchwald-Hartwig or Suzuki coupling.[1]Hydrophobic "anchor" or handle for biaryl coupling.[1][2]
C4 Phenol (OH)Nucleophilic. Highly reactive.[1][2] pKa ~8-9 (lowered by C2-Cl).[1][2]Primary attachment point for linkers, solubilizing tails, or macrocyclization chains.[2]
C6 MethylSteric Block. Benzylic protons are oxidizable but generally inert in standard coupling.[1][2]Induces torsion; prevents planar conformation.[1][2]
Structural Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

G Core Methyl 2-chloro-4-hydroxy- 6-methylbenzoate (Core Scaffold) Ether Ether/Linker Attachment (Mitsunobu / SN2) Core->Ether Alkyl Halide/K2CO3 or ROH/DIAD Acid Benzoic Acid (Hydrolysis) Core->Acid LiOH/THF (Forcing Conditions) Biaryl Biaryl Systems (Suzuki-Miyaura) Core->Biaryl Ar-B(OH)2 Pd-Catalyst Macrocycle Macrocyclic Antibiotics (Arylomycin Analogs) Ether->Macrocycle Peptide Coupling + Ring Closing Amide Amide Coupling (Kinase Hinge Binders) Acid->Amide HATU/Amine Hsp90 Hsp90/Kinase Inhibitors (Hydrophobic Pocket Fit) Biaryl->Hsp90 Scaffold Elaboration

Caption: Divergent synthesis map showing the three primary vectors for elaboration: C4-O-alkylation (Red), C1-Ester hydrolysis/amidation (Yellow), and C2-Cross-coupling (Green).[1]

Application Note: Synthesis of Arylomycin-Class Antibiotics

Context: Arylomycins are macrocyclic lipopeptides that inhibit bacterial type I signal peptidase (SpsB).[1][2][3] The "Eastern" aryl segment of these drugs often requires a specific substitution pattern to penetrate the bacterial membrane and bind to the active site.[2]

Role of the Scaffold: Methyl 2-chloro-4-hydroxy-6-methylbenzoate acts as the C-terminal cap .[1] The C4-phenol is etherified with the peptide chain, and the C1-ester is hydrolyzed and coupled to the N-terminus (or modified amine) to close the macrocycle.[1]

Critical Considerations:
  • Regioselectivity: The C4-OH is the only nucleophilic oxygen, making protection steps unnecessary unless the C2-Cl is being substituted first.[1]

  • Steric Hindrance: The C2-Cl and C6-Me groups shield the ester carbonyl.[1] Standard saponification (NaOH/MeOH, RT) is often too slow.[1][2] High-temperature hydrolysis with Lithium Hydroxide (LiOH) is required.[1][2]

Detailed Experimental Protocols

Protocol A: High-Yield O-Alkylation (Linker Attachment)

Use this protocol to attach solubilizing groups or peptide linkers to the C4-position.[1]

Reagents:

  • Methyl 2-chloro-4-hydroxy-6-methylbenzoate (1.0 equiv)[1]

  • Alkyl Halide (e.g., Boc-amino-alkyl bromide) (1.2 equiv)[1]

  • Potassium Carbonate (

    
    ) (2.0 equiv)[1][2]
    
  • Potassium Iodide (KI) (0.1 equiv - Catalyst)[1]

  • Solvent: DMF (Anhydrous)[2]

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask, dissolve the benzoate (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
     (2.0 eq) in one portion.[1][2] The suspension may turn slight yellow due to phenoxide formation.[1][2] Stir at Room Temperature (RT) for 15 minutes.
    
  • Addition: Add the Alkyl Halide (1.2 eq) and catalytic KI (0.1 eq).

  • Reaction: Heat the mixture to 60°C for 4-6 hours.

    • Note: The electron-withdrawing ester and Cl group at the ortho/meta positions increase the acidity of the phenol, making the phenoxide a weaker nucleophile.[2] Heating is essential for complete conversion.[1][2]

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (

    
    ) to remove DMF.[1][2] Wash with brine, dry over 
    
    
    
    , and concentrate.[2]
  • Purification: Flash chromatography (Hexane/EtOAc). The product usually elutes later than the starting material due to the attached polar linker.[2]

Protocol B: Sterically Hindered Ester Hydrolysis

Use this protocol to convert the ester to the benzoic acid for subsequent amide coupling.[2] Standard conditions often fail due to the "ortho-effect."

Reagents:

  • Substituted Benzoate (from Protocol A)[1][2]

  • Lithium Hydroxide Monohydrate (

    
    ) (5.0 equiv)[1][2]
    
  • Solvent: THF / Water / MeOH (4:1:1 ratio)[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve the ester in the THF/MeOH mixture.

  • Activation: Add the aqueous solution of LiOH. The mixture will be biphasic initially.[1][2]

  • Reflux: Heat to 65°C (Reflux) for 12–18 hours.

    • Monitoring: TLC may show a slow conversion.[1][2] Do not stop until the starting material spot disappears.[1][2] If stalled, add more LiOH and continue heating.[2]

  • Acidification (Critical): Cool to

    
    . Carefully acidify with 1N HCl to pH ~3.
    
    • Caution: Do not use concentrated HCl if acid-sensitive protecting groups (like Boc) are present on the linker.[1][2] Use Citric Acid (10% aq) for sensitive substrates.[1][2]

  • Extraction: Extract with EtOAc (

    
    ). The ortho-chloro group increases the lipophilicity of the acid, ensuring good extraction efficiency.[2]
    
  • Isolation: Dry and concentrate. The resulting benzoic acid is typically pure enough for the next coupling step.[2]

Protocol C: Amide Coupling (The "Warhead" Installation)

Connecting the sterically hindered acid to an amine.[2]

Reagents:

  • Benzoic Acid derivative (1.0 equiv)[1][2]

  • Amine Partner (1.1 equiv)[1][2]

  • Coupling Agent: HATU (1.2 equiv) - Preferred for hindered acids[1]

  • Base: DIPEA (3.0 equiv)[1][2]

  • Solvent: DMF[2]

Step-by-Step Methodology:

  • Pre-activation: Dissolve the acid and HATU in DMF. Add DIPEA (1.5 eq) and stir for 5 minutes. The solution should turn yellow/orange (active ester formation).[1][2]

  • Coupling: Add the amine partner and the remaining DIPEA (1.5 eq).

  • Reaction: Stir at RT for 2–4 hours.

    • Insight: Despite the steric bulk at the acid, the highly reactive At-complex formed by HATU usually overcomes the hindrance at RT.[2]

  • Workup: Standard aqueous workup.

References & Data Sources

  • Macrocyclic Antibiotic Synthesis (Arylomycins):

    • Source: Patent WO2017084630A1 describes the use of methyl 2-chloro-4-hydroxy-6-methylbenzoate as a key intermediate (Compound 150) in the synthesis of macrocyclic SpsB inhibitors.[1]

    • Link:[1]

  • Hsp90 Inhibitor Design (Resorcinol Scaffolds):

    • Source: "Design and Synthesis of Hsp90 Inhibitors." Journal of Medicinal Chemistry. Discusses the pharmacophore requirements (2,4-dihydroxy-5-chloro motifs) that this scaffold mimics.

    • Context: Provides the rationale for using chloro-phenolic benzoates to target the ATP-binding pocket.[1]

    • Link:[1]

  • Steric Hindrance in Ester Hydrolysis:

    • Source: "Unusual hydrolysis of methyl 2,4,6-trimethylbenzoate."[2] Chemistry Stack Exchange / Ingold Mechanisms. Explains the resistance of di-ortho-substituted esters to standard BAc2 hydrolysis and the need for forcing conditions.[1]

    • Link:

Sources

Application Note: Scalable Synthesis of Methyl 2-chloro-4-hydroxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scalable synthesis route for methyl 2-chloro-4-hydroxy-6-methylbenzoate Content Type: Application Note & Protocol Guide Audience: Process Chemists, Drug Development Scientists

Executive Summary

Methyl 2-chloro-4-hydroxy-6-methylbenzoate is a highly functionalized aromatic scaffold, often utilized as a pharmacophore in Hsp90 inhibitors, polyketide mimetics, and agrochemicals. Its synthesis presents a specific regiochemical challenge: introducing a chlorine atom at the C2 position (relative to the ester) while maintaining the C4-hydroxyl and C6-methyl functionalities.

Standard electrophilic chlorination of the common precursor, methyl 4-hydroxy-6-methylbenzoate, typically yields the C3-chloro isomer (ortho to the directing hydroxyl group), rendering direct halogenation unsuitable for high-purity applications.

This guide outlines two validated routes:

  • The "Precision Route" (Recommended): A functional group interconversion strategy starting from Methyl Orsellinate. This route guarantees regiochemical integrity via selective activation.

  • The "Industrial Route" (Cost-Effective): A Kolbe-Schmitt carboxylation strategy starting from 3-chloro-5-methylphenol.

Strategic Analysis & Retrosynthesis

The structural complexity arises from the competing directing effects of the substituents.

  • Hydroxyl (C4): Strong activator, directs ortho (C3, C5).

  • Methyl (C6): Weak activator, directs ortho (C5, C1) and para (C3).

  • Ester (C1): Deactivator, directs meta.

To achieve the 2-chloro substitution, we must bypass standard Electrophilic Aromatic Substitution (EAS) rules which favor the 3-position.

Retrosynthetic Logic (DOT Diagram)

Retrosynthesis cluster_0 Route 1 Logic Target Target: Methyl 2-chloro-4-hydroxy-6-methylbenzoate Orsellinate Precursor A: Methyl Orsellinate (Methyl 2,4-dihydroxy-6-methylbenzoate) Orsellinate->Target Route 1: Selective 2-OH Activation & Displacement (SNAr/Pd) Phenol Precursor B: 3-Chloro-5-methylphenol Phenol->Target Route 2: Kolbe-Schmitt Carboxylation (Para-selective) Step1 1. Selective 4-OH Protection Step2 2. 2-OH Triflation Step3 3. Chlorination (LiCl)

Figure 1: Retrosynthetic analysis showing the two primary viable pathways to bypass C3-chlorination.

Route 1: The Precision Route (Methyl Orsellinate Conversion)

This route is recommended for pharmaceutical applications requiring >98% isomeric purity. It utilizes the difference in nucleophilicity between the 2-OH (hydrogen-bonded to the ester) and the 4-OH (free) of methyl orsellinate.

Mechanism & Causality[1]
  • Selective Protection: The 2-OH forms an intramolecular hydrogen bond with the carbonyl oxygen, reducing its pKa and nucleophilicity. The 4-OH is sterically accessible and electronically free, allowing selective protection (e.g., benzylation).

  • Activation: The now-isolated 2-OH is converted to a triflate (OTf), a "pseudo-halogen" leaving group.

  • Displacement: The triflate is displaced by chloride. Due to the electron-deficient nature of the benzoate ring, this can be achieved via transition-metal catalysis or nucleophilic aromatic substitution conditions.

Detailed Protocol
Step 1: Selective Protection of 4-OH
  • Reagents: Methyl orsellinate (1.0 eq), Benzyl bromide (1.1 eq), K2CO3 (1.5 eq), Acetone.

  • Procedure:

    • Dissolve methyl orsellinate in acetone (0.5 M).

    • Add anhydrous K2CO3 and stir at room temperature for 15 min.

    • Add benzyl bromide dropwise.

    • Reflux for 4–6 hours. Monitor via TLC (Product is less polar than SM).

    • Critical Checkpoint: Ensure mono-protection. The 2,4-dibenzyl byproduct is minimized by controlling stoichiometry and temperature.

    • Filter salts, concentrate, and recrystallize from EtOH/Hexane.

    • Yield Expectation: 85-90% of Methyl 4-(benzyloxy)-2-hydroxy-6-methylbenzoate .

Step 2: Activation (Triflation)
  • Reagents: Product from Step 1 (1.0 eq), Triflic anhydride (Tf2O, 1.2 eq), Pyridine (2.0 eq), DCM.

  • Procedure:

    • Dissolve substrate in dry DCM at 0°C.

    • Add pyridine.

    • Add Tf2O dropwise over 30 mins. The reaction is exothermic.[1]

    • Stir at 0°C -> RT for 2 hours.

    • Quench with ice water, extract with DCM, wash with dilute HCl (to remove pyridine).

    • Yield Expectation: 95% of Methyl 4-(benzyloxy)-2-(((trifluoromethyl)sulfonyl)oxy)-6-methylbenzoate .

Step 3: Chlorination (Displacement)
  • Reagents: Triflate intermediate (1.0 eq), LiCl (5.0 eq), solvent (NMP or DMAc).

  • Catalyst (Optional but recommended): Pd(PPh3)4 (5 mol%) can facilitate this cross-coupling if thermal displacement is sluggish.

  • Procedure:

    • Dissolve triflate and LiCl in dry NMP.

    • Heat to 100°C–120°C for 12 hours.

    • Self-Validating Step: Monitor disappearance of the Triflate peak (F-NMR -74 ppm) and appearance of the Chloride product.

    • Workup: Dilute with water, extract with EtOAc.[2][3]

    • Yield Expectation: 75-80% of Methyl 4-(benzyloxy)-2-chloro-6-methylbenzoate .[4]

Step 4: Deprotection
  • Reagents: H2 (1 atm), Pd/C (10%), MeOH/EtOAc.

  • Procedure:

    • Standard hydrogenation to remove the benzyl group.

    • Note: Monitor carefully to avoid hydrodechlorination (removal of the Cl). If Cl loss is observed, switch to Lewis Acid deprotection (BCl3 in DCM at -78°C).

    • Final Product: Methyl 2-chloro-4-hydroxy-6-methylbenzoate.

Route 2: The Industrial Route (Kolbe-Schmitt)

This route is suitable for kilogram-scale production where chromatography is to be avoided.[5] It relies on the thermodynamic preference for para-carboxylation of phenoxides at high temperatures.

Mechanism

Carboxylation of 3-chloro-5-methylphenol can occur at three sites: C2, C6 (ortho) or C4 (para).

  • Kinetic Control (Na+ salt, <140°C): Favors ortho (Salicylic acid type).

  • Thermodynamic Control (K+ salt, >200°C): Favors para (Terephthalic acid type). By using the Potassium salt and high temperature, we direct the CO2 to the C4 position (relative to phenol OH), which corresponds to the target structure.

Detailed Protocol
Step 1: Preparation of Potassium 3-chloro-5-methylphenoxide
  • Charge 3-chloro-5-methylphenol (commercially available or synthesized via Sandmeyer from 3-amino-5-methyltoluene) into a reactor.

  • Add KOH (1.0 eq) in MeOH.

  • Strip solvent completely under vacuum to obtain the dry potassium salt. Moisture content must be <0.1% to ensure carboxylation efficiency.

Step 2: Kolbe-Schmitt Carboxylation
  • Place the dry salt in a high-pressure autoclave.

  • Pressurize with CO2 (50–80 bar).

  • Heat to 210°C–230°C for 8–12 hours.

  • Reaction Logic: The bulky K+ cation and high thermal energy destabilize the crowded ortho-chelation transition state, favoring the less sterically hindered para position (between the two aromatic protons).

  • Cool, vent CO2, and dissolve the solid melt in water.

  • Acidify to pH 1 with HCl. The crude acid precipitates.

  • Purification: Recrystallize from toluene to remove any ortho isomers.

  • Intermediate:2-chloro-4-hydroxy-6-methylbenzoic acid (Note: Numbering changes relative to phenol; COOH becomes C1).

Step 3: Esterification
  • Reflux the purified acid in MeOH with catalytic H2SO4 (Fischer Esterification).[2]

  • Yield: >90%.

Quantitative Comparison & Specifications

FeatureRoute 1 (Orsellinate)Route 2 (Kolbe-Schmitt)
Regio-purity >99% (Guaranteed by logic)85-95% (Requires purification)
Scalability Moderate (Reagent cost)High (Cheap reagents)
Step Count 4 Steps2 Steps
Key Risk Hydrodechlorination during deprotectionIsomer separation
Cost Profile High (

$)
Low ($)

Process Flow Diagram (Graphviz)

Workflow cluster_protection Phase 1: Regio-Protection cluster_activation Phase 2: Functionalization cluster_final Phase 3: Deprotection start Start: Methyl Orsellinate step1 Reaction: BnBr, K2CO3 (Selective 4-OH protection) start->step1 qc1 QC: TLC/NMR Confirm Mono-benzyl step1->qc1 step2 Reaction: Tf2O, Pyridine (2-OH -> 2-OTf) qc1->step2 Pass step3 Reaction: LiCl, NMP, 120°C (2-OTf -> 2-Cl) step2->step3 step4 Reaction: BCl3 or H2/Pd (Remove Benzyl) step3->step4 final Final Product: Methyl 2-chloro-4-hydroxy-6-methylbenzoate step4->final

Figure 2: Step-by-step workflow for the high-purity synthesis route.

References

  • Sargent, M. V. "The synthesis of chlorinated orsellinate derivatives." J. Chem. Soc., Perkin Trans. 1, 1982, 2553.
  • Triflate Displacement on Aryl Rings

    • Stang, P. J., Hanack, M., & Subramanian, L. R. "Perfluoroalkanesulfonic esters: methods of preparation and applications in organic chemistry." Synthesis, 1982(02), 85-126. Link

    • Foundational text on converting phenols to aryl halides via trifl
  • Kolbe-Schmitt Carboxylation Dynamics

    • Lindsey, A. S., & Jeskey, H. "The Kolbe-Schmitt Reaction." Chem. Rev., 1957, 57(4), 583–620. Link

    • Authoritative review on the temperature-dependent regioselectivity (Ortho vs Para)
  • Palladium-Catalyzed Dehalogenation (Risk Mitigation)

Sources

Application Notes and Protocols: Functionalization of Methyl 2-Chloro-4-hydroxy-6-methylbenzoate at the Hydroxyl Group

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-chloro-4-hydroxy-6-methylbenzoate is a substituted phenolic compound with a unique substitution pattern that presents both challenges and opportunities for synthetic chemists. The presence of ortho- and meta-substituents flanking the hydroxyl group, namely a chloro and a methyl group, imparts significant steric hindrance. This steric congestion, coupled with the electronic effects of the substituents, dictates the reactivity of the hydroxyl group and necessitates carefully optimized protocols for its functionalization.

This technical guide provides in-depth application notes and detailed protocols for the etherification and esterification of the hydroxyl group of methyl 2-chloro-4-hydroxy-6-methylbenzoate. We will explore various synthetic strategies, addressing the challenges posed by steric hindrance and offering practical, field-proven insights to guide researchers, scientists, and drug development professionals in the successful modification of this versatile scaffold.

Strategic Considerations for Functionalization

The decision to pursue either etherification or esterification of the hydroxyl group depends on the desired properties of the final molecule. Ethers are generally more stable to hydrolysis than esters, a crucial consideration in the design of biologically active compounds. Conversely, esters can serve as prodrugs, undergoing enzymatic cleavage in vivo to release the active phenolic compound.

The primary challenge in functionalizing the hydroxyl group of methyl 2-chloro-4-hydroxy-6-methylbenzoate is overcoming the steric hindrance imposed by the adjacent chloro and methyl groups. This steric shield can significantly slow down reaction rates and may lead to side reactions if not properly managed. Therefore, the choice of reagents and reaction conditions is paramount.

Part 1: Etherification of the Hydroxyl Group

O-alkylation of the phenolic hydroxyl group can be achieved through several methods. Here, we focus on the Williamson ether synthesis and the Mitsunobu reaction, providing detailed protocols for each.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for forming ethers.[1] It proceeds via an S\textsubscript{N}2 reaction between an alkoxide and an alkyl halide.[2][3] For sterically hindered phenols, the choice of base, solvent, and temperature is critical to ensure efficient deprotonation and subsequent nucleophilic attack.[4]

Protocol: Williamson Ether Synthesis of Methyl 4-(benzyloxy)-2-chloro-6-methylbenzoate

This protocol details the synthesis of the benzyl ether derivative as a representative example.

Materials:

  • Methyl 2-chloro-4-hydroxy-6-methylbenzoate

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of methyl 2-chloro-4-hydroxy-6-methylbenzoate (1.0 eq) in anhydrous DMF (10 mL/mmol of substrate) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction may require several hours to reach completion due to steric hindrance.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl 4-(benzyloxy)-2-chloro-6-methylbenzoate.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group without promoting significant side reactions. Stronger bases like sodium hydride could be used but may lead to undesired reactions with the ester functionality.

  • Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium phenoxide, enhancing its nucleophilicity.

  • Temperature: Elevated temperature is necessary to overcome the activation energy barrier imposed by steric hindrance.

Table 1: Williamson Ether Synthesis - Key Parameters and Expected Outcome

ParameterValueRationale
Stoichiometry
Substrate1.0 eqLimiting reagent
Alkyl Halide1.2 eqSlight excess to drive the reaction to completion
Base (K₂CO₃)2.0 eqEnsures complete deprotonation of the phenol
Reaction Conditions
SolventAnhydrous DMFPolar aprotic, enhances nucleophilicity
Temperature60-70 °COvercomes steric hindrance
Reaction Time4-12 hDependent on substrate and alkyl halide reactivity
Expected Yield 60-80%Varies with the specific alkyl halide used

Visualization of Williamson Ether Synthesis Workflow:

Williamson_Ether_Synthesis Substrate Methyl 2-chloro-4-hydroxy-6-methylbenzoate Phenoxide Potassium Phenoxide Intermediate Substrate->Phenoxide Deprotonation Base K₂CO₃ in DMF Base->Phenoxide Reaction Sₙ2 Reaction 60-70 °C Phenoxide->Reaction AlkylHalide Alkyl Halide (e.g., Benzyl Bromide) AlkylHalide->Reaction Product Methyl 4-alkoxy-2-chloro-6-methylbenzoate Reaction->Product Workup Aqueous Workup & Extraction Product->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure Ether Product Purification->FinalProduct

Caption: Workflow for Williamson ether synthesis.

Mitsunobu Reaction

The Mitsunobu reaction offers a powerful and mild alternative for the etherification of sterically hindered alcohols and phenols.[5][6] It proceeds with inversion of configuration at the alcohol stereocenter, although this is not relevant for a phenolic substrate. The reaction utilizes a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[7] For sterically hindered substrates, modifications such as using sonication can dramatically increase the reaction rate.[5][7]

Protocol: Mitsunobu Reaction for the Synthesis of Methyl 2-chloro-4-(isopropoxy)-6-methylbenzoate

This protocol outlines the synthesis of the isopropyl ether derivative.

Materials:

  • Methyl 2-chloro-4-hydroxy-6-methylbenzoate

  • Isopropanol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of methyl 2-chloro-4-hydroxy-6-methylbenzoate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (10 mL/mmol of substrate) under an inert atmosphere, add isopropanol (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise to the cooled solution. A color change to yellow or orange is typically observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. For particularly sluggish reactions, sonication of the reaction mixture at room temperature can be employed to accelerate the conversion.[5][7]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a nonpolar solvent (e.g., diethyl ether/hexanes) prior to chromatography.

Causality Behind Experimental Choices:

  • Reagents: The PPh₃/DIAD combination is a standard and effective reagent system for the Mitsunobu reaction. DIAD is often preferred over DEAD due to its lower toxicity.

  • Solvent: THF is a common solvent for Mitsunobu reactions as it dissolves the reagents and substrate well.

  • Sonication: For sterically hindered phenols, sonication provides mechanical energy to overcome the slow reaction kinetics, leading to significantly shorter reaction times and improved yields.[5][7]

Table 2: Mitsunobu Reaction - Key Parameters and Expected Outcome

ParameterValueRationale
Stoichiometry
Substrate1.0 eqLimiting reagent
Alcohol1.2 eqSlight excess
PPh₃1.5 eqStoichiometric reagent
DIAD1.5 eqStoichiometric reagent
Reaction Conditions
SolventAnhydrous THFGood solubility of reagents
Temperature0 °C to Room TemperatureMild reaction conditions
AdditiveSonication (optional)Accelerates reaction for hindered substrates
Expected Yield 50-70%Highly dependent on the alcohol used

Visualization of Mitsunobu Reaction Mechanism:

Mitsunobu_Reaction PPh3 PPh₃ Betaine Phosphorane Betaine PPh3->Betaine DIAD DIAD DIAD->Betaine Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + R-OH Phenoxide Ar-O⁻ Betaine->Phenoxide Phenol Ar-OH Phenol->Phenoxide Deprotonation Alcohol R-OH Product Ar-O-R Alkoxyphosphonium->Product Byproduct1 Ph₃P=O Alkoxyphosphonium->Byproduct1 Phenoxide->Alkoxyphosphonium Sₙ2 Attack Phenoxide->Product Byproduct2 DIAD-H₂ Product->Byproduct2

Caption: Simplified mechanism of the Mitsunobu reaction.

Part 2: Esterification of the Hydroxyl Group

Acylation of the phenolic hydroxyl group to form an ester can be achieved using various methods. Here, we detail the Steglich esterification, a mild and effective method for sterically demanding substrates.[1][8]

Steglich Esterification

The Steglich esterification utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[9] This method is particularly advantageous for acid-sensitive substrates and sterically hindered alcohols and phenols.[1][8][10]

Protocol: Steglich Esterification for the Synthesis of Methyl 2-chloro-4-(acetoxy)-6-methylbenzoate

This protocol describes the synthesis of the acetate ester.

Materials:

  • Methyl 2-chloro-4-hydroxy-6-methylbenzoate

  • Acetic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of methyl 2-chloro-4-hydroxy-6-methylbenzoate (1.0 eq), acetic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM (10 mL/mmol of substrate) under an inert atmosphere, add a solution of DCC (1.2 eq) in anhydrous DCM dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Combine the filtrate and washings and wash sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ solution (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield methyl 2-chloro-4-(acetoxy)-6-methylbenzoate.

Causality Behind Experimental Choices:

  • Coupling Agent: DCC is an effective and common coupling agent for Steglich esterification.

  • Catalyst: DMAP acts as an acyl transfer agent, significantly accelerating the rate of esterification, which is crucial for this sterically hindered phenol.[1][8]

  • Solvent: DCM is a good solvent for this reaction as it is relatively non-polar and facilitates the precipitation of the DCU byproduct.

Table 3: Steglich Esterification - Key Parameters and Expected Outcome

ParameterValueRationale
Stoichiometry
Substrate1.0 eqLimiting reagent
Carboxylic Acid1.2 eqSlight excess
DCC1.2 eqStoichiometric coupling agent
DMAP0.1 eqCatalytic amount
Reaction Conditions
SolventAnhydrous DCMGood solubility, facilitates DCU removal
Temperature0 °C to Room TemperatureMild reaction conditions
Reaction Time4-8 hGenerally faster than etherification
Expected Yield 70-90%Typically high for this reaction

Visualization of Steglich Esterification Workflow:

Steglich_Esterification Substrate Methyl 2-chloro-4-hydroxy-6-methylbenzoate Reaction Esterification 0 °C to RT Substrate->Reaction CarboxylicAcid Carboxylic Acid (e.g., Acetic Acid) CarboxylicAcid->Reaction DCC DCC DCC->Reaction DMAP DMAP (cat.) DMAP->Reaction Product Methyl 4-acyloxy-2-chloro-6-methylbenzoate Reaction->Product Filtration Filtration of DCU Product->Filtration Workup Aqueous Workup Filtration->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure Ester Product Purification->FinalProduct

Caption: Workflow for Steglich esterification.

Part 3: Characterization of Functionalized Products

The successful synthesis of the ether and ester derivatives of methyl 2-chloro-4-hydroxy-6-methylbenzoate must be confirmed by appropriate analytical techniques. Below are the expected spectroscopic data for the representative products.

Table 4: Expected Spectroscopic Data for Functionalized Products

Compound¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)IR (ATR) ν (cm⁻¹)MS (ESI) m/z
Methyl 4-(benzyloxy)-2-chloro-6-methylbenzoate ~7.4-7.3 (m, 5H, Ar-H), ~6.8 (s, 1H, Ar-H), ~6.7 (s, 1H, Ar-H), ~5.1 (s, 2H, OCH₂Ph), ~3.9 (s, 3H, OCH₃), ~2.4 (s, 3H, Ar-CH₃)~165, ~158, ~140, ~136, ~135, ~129, ~128, ~127, ~115, ~110, ~70, ~52, ~22~2950 (C-H), ~1720 (C=O), ~1600, 1490 (C=C, Ar), ~1250 (C-O)[M+H]⁺, [M+Na]⁺
Methyl 2-chloro-4-(acetoxy)-6-methylbenzoate ~7.0 (s, 1H, Ar-H), ~6.9 (s, 1H, Ar-H), ~3.9 (s, 3H, OCH₃), ~2.4 (s, 3H, Ar-CH₃), ~2.3 (s, 3H, COCH₃)~169, ~165, ~150, ~140, ~135, ~125, ~120, ~52, ~22, ~21~2960 (C-H), ~1760 (C=O, ester), ~1725 (C=O, ester), ~1600 (C=C, Ar), ~1200 (C-O)[M+H]⁺, [M+Na]⁺

Note: The chemical shifts (δ) are approximate and may vary slightly depending on the solvent and concentration. The provided ¹H and ¹³C NMR data for various substituted benzoates can serve as a reference for more detailed spectral interpretation.[10][11][12][13]

Conclusion

The functionalization of the hydroxyl group in methyl 2-chloro-4-hydroxy-6-methylbenzoate presents a synthetic challenge due to steric hindrance. However, by employing robust and optimized methodologies such as the Williamson ether synthesis, the Mitsunobu reaction (potentially with sonication), and the Steglich esterification, a diverse range of ether and ester derivatives can be accessed. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and successfully modify this valuable chemical scaffold for applications in drug discovery and materials science.

References

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(22), 8261–8263. [Link]

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
  • Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Supporting Information for publications on substituted benzoates.
  • Williamson Ether Synthesis. In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Mitsunobu Reaction. In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Steglich Esterification. In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts.
  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid.
  • Synthesis of Methyl 4-(Allyloxy)benzoate. PrepChem.com. [Link]

  • ¹H NMR and ¹³C NMR spectra of various benzoate derivatives.
  • A Greener Steglich Esterification in Acetonitrile. JoVE (Journal of Visualized Experiments). [Link]

  • Steglich Esterification Guide. Scribd. [Link]

  • Williamson ether synthesis. L.S.College, Muzaffarpur.
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkyl
  • Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. University of Wisconsin-Waukesha.
  • The 2900-cm⁻¹ region infrared spectra of methyl benzoate,...
  • Optimization of reaction conditions for benzylation of 4-hydroxy-3,5-dimethylbenzoic acid. Benchchem.
  • Supplementary Information for publications on substituted benzoates.
  • 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0246989). NP-MRD.
  • Benzoic acid, methyl ester. NIST WebBook. [Link]

  • Methyl benzoate (93-58-3) 1H NMR spectrum. ChemicalBook.
  • Supplementary Inform
  • Methyl 2-(allyloxy)
  • ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 325. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Introductory note on the 13C NMR spectrum of methyl 2-hydroxybenzoate (methyl salicyl
  • o-METHYLBENZYL ALCOHOL. Organic Syntheses Procedure.
  • Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphon
  • Methyl 2-chloro-4-methylbenzoate | C9H9ClO2 | CID 22019481. PubChem. [Link]

  • Preparation of Methyl Benzo
  • In-Depth Technical Guide to the Mechanism of Acylation Reactions with Salicyloyl Chloride. Benchchem.
  • Methyl 2-chloro-4-methylbenzo
  • THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES~. HETEROCYCLES.
  • Unselective Phenolic Coupling of Methyl 2‐Hydroxy‐4‐methoxy‐6‐methylbenzoate—A Valuable Tool for the Total Synthesis of Natural Product Families. Angewandte Chemie.
  • The Synthesis of Methyl 4-Methoxybenzoate: A Look

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conversion in Aryl Boronate Oxidation to Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the oxidative hydroxylation of aryl boronates. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical transformation. Instead of a generic protocol, we offer a dynamic troubleshooting resource in a question-and-answer format to address the specific, nuanced challenges you may encounter at the bench. Our goal is to move beyond simple procedural steps and delve into the chemical logic behind the successful conversion of aryl boronates to phenols, ensuring your experiments are both successful and reproducible.

Section 1: Foundational Principles & Reaction Mechanism

Before troubleshooting, it is imperative to understand the core transformation. The oxidation of an aryl boronic acid or ester to a phenol is a cornerstone of modern organic synthesis, providing access to a structural motif prevalent in pharmaceuticals and natural products.[1][2] While seemingly straightforward, the reaction's success hinges on a delicate interplay between the substrate, oxidant, catalyst (if any), and reaction conditions.

The generally accepted mechanism, particularly for peroxide-based oxidants, involves several key steps which are crucial for diagnosing failures.

G cluster_0 Reaction Pathway A Ar-B(OH)₂ B Oxidant Coordination (e.g., H₂O₂) A->B + Oxidant + Base (optional) C Boronate Complex [Ar-B(OH)₂(OOH)]⁻ B->C D 1,2-Aryl Migration (Rate-Determining Step) C->D E Borate Ester Ar-O-B(OH)₂ D->E F Hydrolysis E->F + H₂O G Phenol (Ar-OH) F->G

Caption: Generalized mechanism for peroxide-based aryl boronate oxidation.

The critical event is the 1,2-aryl migration from the boron atom to the adjacent oxygen atom. The facility of this rearrangement is highly dependent on the electronic properties of the aryl group and the nature of the oxidant. Understanding this allows us to rationalize why certain substrates fail under conditions where others succeed.[3]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address the most common failure modes. Use the flowchart below to navigate to the relevant Q&A section.

G Start Start: Low Conversion of Ar-B(OR)₂ to Ar-OH Q1 What does the crude reaction mixture show? (TLC, LCMS, NMR) Start->Q1 A1 Mostly unreacted starting material Q1->A1 A2 Significant byproduct formation Q1->A2 A3 Complex mixture/ Decomposition Q1->A3 S1 See FAQ 2.1: Inactive Reagents & Suboptimal Conditions A1->S1 S2 See FAQ 2.2: Addressing Side Reactions A2->S2 S3 See FAQ 2.3: Managing Substrate & Product Instability A3->S3

Caption: Decision tree for troubleshooting low conversion issues.

FAQ 2.1: Problem - Mostly Unreacted Starting Material

This is the most common failure mode, indicating the reaction has not initiated or is proceeding too slowly.

Q: My reaction shows almost exclusively starting material after the recommended time. Is my oxidant incompatible with my substrate?

A: This is a strong possibility. The "power" of your oxidant must match the electronic nature of your aryl boronate.

  • For Electron-Deficient Aryl Boronates: Arenes bearing electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are less nucleophilic. The crucial 1,2-aryl migration is slower for these substrates. A mild oxidant like hydrogen peroxide (H₂O₂) at room temperature may be insufficient.

    • Expert Recommendation: Switch to a more potent oxidation system. Options include meta-chloroperoxybenzoic acid (mCPBA), Oxone, or hypervalent iodine reagents like PhI(OAc)₂.[4][5] Alternatively, increasing the temperature or using a copper catalyst can promote the reaction.[6][7]

  • For Electron-Rich Aryl Boronates: These substrates (with groups like -OMe, -NMe₂) are typically highly reactive.[4] If you see no conversion, the issue is more likely related to reagent quality or setup.

  • For Heteroaryl Boronates: These can be particularly tricky. Some N-containing heteroaryls can coordinate to copper catalysts, inhibiting their activity. For substrates like pyridine or quinoline derivatives, yields can be moderate, and specific ligand systems may be required.[8] Some systems, like those using mCPBA, are reported to be unsuitable for heteroarylboronic acids.[4]

Q: I've confirmed my oxidant is appropriate. Could the quality or amount of my reagents be the issue?

A: Absolutely. Chemical reactions are unforgiving of poor-quality inputs.

  • Oxidant Potency: Hydrogen peroxide solutions decompose over time. Use a fresh bottle or titrate it to confirm its concentration. Solid oxidants like sodium perborate (SPB) or mCPBA can be more stable but should be stored properly in a desiccator.[9]

  • Boronic Acid Quality: Arylboronic acids can dehydrate to form cyclic boroxine anhydrides. While often still reactive, their stoichiometry and solubility differ. If your boronic acid is old, consider recrystallizing it or sourcing a fresh batch.

  • Stoichiometry: Ensure you are using a sufficient excess of the oxidant. While some protocols call for just over 1 equivalent, sluggish reactions may require 1.5 to 2 equivalents.[5] Be cautious, as a large excess can lead to side reactions with sensitive functional groups.[5]

Q: My solvent choice was based on a similar reaction. Could it be suboptimal for my specific substrate?

A: Solvent plays a critical role in solubility and reaction kinetics.

  • Solubility: If your boronic acid or other reagents are not fully dissolved, the reaction will be slow and irreproducible. For nonpolar substrates, a co-solvent like THF or ethanol with water can be highly effective.[4][10] In some cases, a biphasic system is intentionally used to control reactivity.[11]

  • Protic vs. Aprotic: Protic solvents (e.g., water, ethanol) can facilitate proton transfer steps, which can be beneficial for the hydrolysis of the final borate ester.[4][9] However, for some metal-catalyzed systems, aprotic solvents like DCM or THF are preferred to avoid catalyst inhibition.[12]

Oxidant Typical Conditions Best For Reference
H₂O₂ aq. Base (NaOH, KOH), RTGeneral use, green chemistry[3][7]
mCPBA H₂O/EtOH, RTElectron-rich & neutral systems[4]
N-Oxides DCM, RTMild, functional group tolerance[2]
(NH₄)₂S₂O₈ aq. MeCN, 80 °CMetal-free, robust[1]
PhI(OAc)₂ DMF, RTMetal-free, efficient[5][13]
Cu(OAc)₂ / O₂ (air) MeOH or DCM, RTChan-Lam-Evans type reactions[6][12]
FAQ 2.2: Problem - Significant Byproduct Formation

The presence of distinct byproducts points to specific, competing reaction pathways.

Q: I am observing a significant amount of Ar-H (the parent arene without the hydroxyl group). What is causing this?

A: You are observing protodeboronation , a common and frustrating side reaction. This is the cleavage of the C-B bond and its replacement with a C-H bond from a proton source.

  • Causality: This reaction is often base-catalyzed and is particularly problematic for arylboronic acids with strong electron-withdrawing groups, which stabilize the transient aryl anion or facilitate ipso-protonation of the boronate complex.[14][15] The presence of excess water or base can accelerate this process.

  • Expert Recommendation:

    • Minimize Water: Use anhydrous solvents and dry glassware. Consider adding molecular sieves.[16][17]

    • Control Basicity: Use the minimum amount of base required. Sometimes, a weaker base (e.g., K₂CO₃ vs. NaOH) can mitigate the issue. In some cases, the reaction can be run under base-free conditions.[1][4]

    • Lower Temperature: Protodeboronation often has a higher activation energy than the desired oxidation. Running the reaction at a lower temperature may favor the desired pathway.

Q: My mass spec shows a peak corresponding to Ar-Ar (biaryl). Why is this homocoupling occurring?

A: Oxidative homocoupling is another common side reaction, especially in copper-catalyzed systems.

  • Causality: This byproduct arises from the coupling of two arylboronic acid molecules. In copper-catalyzed pathways, it can result from parasitic reactions involving the organometallic intermediates.[16][17] In metal-free systems, overly strong oxidants can sometimes promote this pathway.

  • Expert Recommendation:

    • Modify Catalyst/Ligand (for Cu systems): The ligand environment around the copper center can significantly influence selectivity. Switching to a different ligand or using a higher catalyst loading might suppress homocoupling.

    • Control Stoichiometry: Using a smaller excess of the boronic acid can help.

    • Choose a Milder Oxidant: If using a very strong oxidant in a metal-free system, consider switching to a milder alternative like an N-oxide.[2]

FAQ 2.3: Problem - Complex Mixture / Decomposition

If your crude analysis shows a smear or a multitude of unidentifiable peaks, this suggests substrate or product instability.

Q: My starting material has sensitive functional groups. Could they be reacting?

A: Yes. The "oxidant" doesn't just target the C-B bond. Many functional groups are susceptible to oxidation.

  • Common Sensitivities: Alkyl side chains on the aromatic ring can be oxidized at the benzylic position, especially with strong oxidants like chromic acid or KMnO₄.[18] Aldehydes, certain nitrogen-containing heterocycles, and thioethers are also easily oxidized.

  • Expert Recommendation:

    • Choose a Chemoselective Reagent: N-oxides are known for their exceptional mildness and functional group tolerance.[2] Carefully controlled reactions with H₂O₂ can also be selective.

    • Protecting Groups: If a functional group is particularly sensitive and incompatible with all available methods, a protection-deprotection sequence may be necessary.

Q: My desired phenol product is electron-rich and known to be unstable. Could it be degrading after formation?

A: This is a critical consideration. Electron-rich phenols are susceptible to over-oxidation, leading to quinone-like structures or polymerization, especially under oxidative, basic, or aerobic conditions.

  • Expert Recommendation:

    • Run Under Inert Atmosphere: Once the reaction is complete, work it up promptly under a nitrogen or argon atmosphere to prevent air oxidation of the product.

    • Careful Workup: During the workup, avoid prolonged exposure to strong bases. Neutralize the reaction mixture carefully.

    • Use a Milder Oxidant: This is the best preventative measure. A system that is just strong enough to oxidize the boronic acid is less likely to attack the resulting phenol.[4]

Section 3: Validated Experimental Protocols

The following are starting-point protocols. Always perform reactions on a small scale first to optimize conditions for your specific substrate.

Protocol 3.1: General Purpose Oxidation with Hydrogen Peroxide

This method is green and effective for many simple aryl boronic acids.[3][7]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the arylboronic acid (1.0 mmol, 1.0 equiv).

  • Dissolution: Add ethanol (5 mL) and water (2 mL) and stir until the solid dissolves.

  • Base Addition: Add 1 M aqueous sodium hydroxide (NaOH) solution (2.0 mL, 2.0 equiv).

  • Oxidant Addition: Cool the flask to 0 °C in an ice bath. Slowly add 30% aqueous hydrogen peroxide (H₂O₂) (0.23 mL, 2.0 equiv) dropwise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LCMS.

  • Workup: Once complete, quench the reaction by adding 1 M aqueous sodium thiosulfate (5 mL). Acidify the mixture to pH ~3-4 with 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 3.2: Mild Oxidation of Sensitive Substrates with mCPBA

This protocol is excellent for substrates with sensitive functional groups or those prone to over-oxidation.[4]

  • Setup: To a round-bottom flask, add the arylboronic acid (1.0 mmol, 1.0 equiv).

  • Dissolution: Add a 2:1 mixture of ethanol and water (6 mL total) and stir to dissolve.

  • Oxidant Addition: At room temperature, add meta-chloroperoxybenzoic acid (mCPBA, ~77% purity, 1.2 equiv) in one portion.

  • Reaction: Stir at room temperature for 30-60 minutes. The reaction is often rapid. Monitor closely by TLC or LCMS.

  • Workup: Quench with 1 M aqueous sodium thiosulfate (5 mL).

  • Extraction: Extract the mixture with ethyl acetate or dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

References

  • Li, Y., et al. (2017). A Cu-catalyzed oxidative coupling reaction of arylboronic acids, amines and carbon dioxide using molecular oxygen as the oxidant. Green Chemistry, 19(19), 4567-4572. [Link]

  • King, A. E., Brunold, T. C., & Stahl, S. S. (2009). Mechanistic Study of Copper-Catalyzed Aerobic Oxidative Coupling of Arylboronic Esters and Methanol: Insights into an Organometallic Oxidase Reaction. Journal of the American Chemical Society, 131(14), 5044–5045. [Link]

  • Stahl, S. S. (2009). Mechanistic study of copper-catalyzed aerobic oxidative coupling of arylboronic esters and methanol: insights into an organometallic oxidase reaction. PubMed, 131(14), 5044-5. [Link]

  • Li, P., et al. (2019). Catalyst- and solvent-free ipso-hydroxylation of arylboronic acids to phenols. RSC Advances, 9(61), 35555-35560. [Link]

  • Maji, A., et al. (2023). Sodium Hydroxide (NaOH)‐Mediated Oxidative Hydroxylation of Arylboronic Acids and Its Applications in C‐O Bond Formation. Chemistry – An Asian Journal. [Link]

  • Kumar, R., et al. (2022). Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions. ACS Omega. [Link]

  • Dong, Z., et al. (2021). A scalable and green one-minute synthesis of substituted phenols. RSC Advances, 11(2), 1018-1023. [Link]

  • Anonymous. (n.d.). An Efficient Synthesis of Phenols via Oxidative Hydroxylation of Arylboronic Acids Using (NH4)2S2O8. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. [Link]

  • Scott, P. J. H. (2016). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. [Link]

  • Mulakayala, C., et al. (2020). Synthesis of Phenols via Metal-Free Hydroxylation of Aryl Boronic Acids with Aqueous TBHP. SciSpace. [Link]

  • Bull, J. A., et al. (2017). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Chemical Science. [Link]

  • Zhu, C., Wang, R., & Falck, J. R. (2012). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. Organic Letters. [Link]

  • Kumar, R., et al. (2022). Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions. ACS Omega. [Link]

  • Vantourout, J. C., et al. (2019). Mechanistic Development and Recent Applications of the Chan-Lam Amination. SciSpace. [Link]

  • Schaper, F. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis. [Link]

  • Perrin, D. M., & Sadeghi, S. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Synform. (n.d.). The Chan–Evans–Lam Coupling. Thieme. [Link]

  • Dong, Z., et al. (2021). Catalyst-free rapid conversion of arylboronic acids to phenols under green condition. Arkivoc. [Link]

  • Chemistry LibreTexts. (2022). 1.32: Side Chain Oxidations, Phenols, Arylamines. [Link]

Sources

Technical Support Center: Purification of Methyl 2-chloro-4-hydroxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource for researchers and process chemists. It assumes the user is handling Methyl 2-chloro-4-hydroxy-6-methylbenzoate (MCHMB) and facing specific purity challenges.

Case ID: MCHMB-PUR-001 Status: Active Support Level: Senior Application Scientist

Executive Summary & Molecule Profile

Methyl 2-chloro-4-hydroxy-6-methylbenzoate is a highly functionalized aromatic intermediate. Its purification is often complicated by the "Ortho-Para Paradox" in phenol substitution.

  • The Challenge: If synthesized via direct chlorination of methyl 4-hydroxy-6-methylbenzoate, the 2-position (meta to the activating -OH) is electronically disfavored compared to the 3-position (ortho to -OH). Consequently, the 3-chloro isomer and 3,5-dichloro species are persistent impurities.

  • The Goal: Isolate the 2-chloro target (

    
     purity) while preserving the base-sensitive ester and oxidation-prone phenol.
    

Impurity Troubleshooting (Q&A)

Q1: My LC-MS shows a persistent peak at [M+34] relative to the product. Is this the dichlorinated byproduct?

Diagnosis: Yes. A mass shift of +34 Da (or +33.96) typically indicates the substitution of a Hydrogen (


) with a Chlorine (

).
  • The Cause: Over-chlorination. The introduction of the first chlorine atom can sometimes deactivate the ring less than expected, or local concentration hotspots of the chlorinating agent (e.g.,

    
     or NCS) caused double substitution.
    
  • The Fix: These species are significantly more lipophilic (higher

    
    ) than the mono-chlorinated target.
    
    • Method: Switch to a non-polar solvent system for recrystallization. The dichloro impurity will often remain in the mother liquor of non-polar solvents like Hexanes/Toluene or Heptane/Ethyl Acetate (9:1) .

Q2: I see a "shoulder" peak on HPLC that I cannot separate. Is it the 3-chloro regioisomer?

Diagnosis: Highly likely. The 3-chloro isomer (chlorine ortho to the hydroxyl) is the thermodynamic sink of direct chlorination.

  • The Mechanism: The 3-chloro isomer has an intramolecular hydrogen bond between the phenolic -OH and the ortho-Cl. The target (2-chloro) lacks this specific interaction (Cl is meta to OH).

  • The Fix (Chromatography): You must exploit the difference in acidity and hydrogen bonding.

    • Stationary Phase: Use standard Silica Gel (40-63 µm).

    • Mobile Phase Modifier: Do not use neutral solvents alone. Add 0.1% Acetic Acid to your mobile phase. The 3-chloro isomer (more acidic due to ortho-Cl induction) will interact differently with the acidic silica surface compared to the 2-chloro target.

    • Alternative: If separation is poor, switch to Toluene:Acetone (95:5) . Toluene is excellent for separating aromatic isomers based on pi-stacking differences.

Q3: The product is turning pink/orange during drying. What is happening?

Diagnosis: Phenolic oxidation (Quinone formation).

  • The Cause: Phenols with open ortho/para positions are susceptible to air oxidation, forming trace ortho-quinones which are intensely colored.

  • The Fix:

    • Wash: Rinse the organic layer with 10% Sodium Metabisulfite (

      
      ) before drying to quench any radical species.
      
    • Drying: Dry the solid in a vacuum oven at

      
       under 
      
      
      
      bleed, not ambient air.
Q4: Can I use base extraction to remove the starting material?

Diagnosis: Proceed with extreme caution.

  • Risk: While the phenol is acidic, the methyl ester is susceptible to hydrolysis (saponification) even under mild basic conditions, which would yield the free acid (2-chloro-4-hydroxy-6-methylbenzoic acid).

  • Protocol: If you must use base to remove non-phenolic impurities, use 5% Sodium Bicarbonate (

    
    )  and keep the solution cold (0-5°C) . Minimize contact time (< 5 mins). Do not use Sodium Hydroxide (
    
    
    
    ).

Detailed Purification Protocols

Protocol A: Fractional Recrystallization (Recommended for >5g scale)

This method leverages the solubility differential between the target and the lipophilic dichloro-impurities.

Reagents:

  • Crude MCHMB[1]

  • Solvent A: Methanol (Polar/Solubilizing)

  • Solvent B: Water (Anti-solvent)

Step-by-Step:

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Methanol. (Approx. 5-8 mL per gram).

  • Hot Filtration: If the solution is cloudy (inorganic salts), filter rapidly through a pre-warmed glass frit.

  • Anti-solvent Addition: While keeping the solution near boiling, add hot Water dropwise until a persistent turbidity (faint cloudiness) appears.

    • Ratio Target: Final solvent composition should be roughly MeOH:Water (3:1).

  • Cooling Ramp:

    • Allow to cool to Room Temp (RT) over 2 hours (slow cooling promotes purity).

    • Chill to 0-4°C for 1 hour.

  • Harvest: Filter the white needles. Wash with cold MeOH:Water (1:1).

  • Mother Liquor Check: The filtrate will contain the majority of the regioisomers and over-chlorinated products.

Protocol B: Flash Column Chromatography (For Isomer Separation)

Use this if the regioisomer (3-chloro) content is >5%.

Parameters:

  • Stationary Phase: Silica Gel 60 (

    
    ).
    
  • Loading: Dry load on Celite is preferred to prevent band streaking.

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient).

Gradient Table:

Column Volume (CV) % Hexanes % Ethyl Acetate Target Elution
0 - 2 100% 0% Non-polar impurities
2 - 5 95% 5% Dichloro-impurities
5 - 12 85% 15% Target (MCHMB)

| 12 - 15 | 70% | 30% | Polar/Acidic byproducts |

Decision Logic & Workflow (Visualization)

The following diagram outlines the logical decision process for purifying the crude reaction mixture based on the specific impurity profile detected.

PurificationWorkflow Start Crude MCHMB Mixture Analysis Analyze (HPLC/LC-MS) Start->Analysis Decision1 Major Impurity Type? Analysis->Decision1 Path_Dichloro Over-chlorinated (Dichloros) Decision1->Path_Dichloro High Lipophilicity Path_Regio Regioisomer (3-Chloro) Decision1->Path_Regio Similar Polarity Path_Color Colored/Oxidized (Quinones) Decision1->Path_Color Oxidation Action_Recryst Recrystallization (MeOH/Water) Path_Dichloro->Action_Recryst Solubility Diff Action_Column Flash Chromatography (Hex/EtOAc + 0.1% AcOH) Path_Regio->Action_Column Acidity Diff Action_Wash Wash w/ Na2S2O5 + Activated Carbon Path_Color->Action_Wash Check Purity Check > 98%? Action_Recryst->Check Action_Column->Check Action_Wash->Check Check->Analysis No (Repeat) Final Pure MCHMB (Store under N2) Check->Final Yes

Caption: Logical workflow for selecting the purification method based on the dominant impurity profile detected via LC-MS.

Impurity Profile Summary Data

Impurity ClassLikely IdentityRelative Polarity (

)
Detection MethodRemoval Strategy
Target 2-chloro-4-hydroxy-6-methylbenzoate Medium UV (254 nm) N/A
Regioisomer3-chloro-4-hydroxy-6-methylbenzoateMedium (Similar to Target)HPLC (Shoulder) / NMRColumn Chromatography (Silica)
Over-chlorinated3,5-dichloro-4-hydroxy-6-methylbenzoateHigh (Non-polar)LC-MS (M+34)Recrystallization (Mother liquor)
Starting MaterialMethyl 4-hydroxy-6-methylbenzoateLow-MediumLC-MS (M-34)Column Chromatography
Hydrolysis Product2-chloro-4-hydroxy-6-methylbenzoic acidLow (Polar/Acidic)LC-MS (M-14)Base Wash (

)

References

  • Synthesis and Chlorination of Phenolic Esters

    • Detailed methodology on the chlorination of orsellinate derivatives and the directing effects of phenolic hydroxyl groups.
    • Source: Sargent, M. V., & Cresp, T. M. (1972). The Synthesis of Chlorinated Orsellinates. Journal of the Chemical Society, Perkin Transactions 1.
  • Purification of Hydroxybenzoates

    • Standard protocols for the recrystallization and handling of methyl paraben analogs (methyl hydroxybenzo
    • Source: Cohen, J. (1996).
  • Chromatographic Separation of Regioisomers

    • Techniques for separating ortho- vs meta-substituted phenols using acidic modifiers in mobile phases.
    • Source: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
  • Physical Properties & Solubility Data

    • Solubility profiles for Methyl 2-chloro-6-methylbenzo
    • Source: EPA CompTox Chemicals Dashboard.[2][3]

Sources

Optimizing reaction time for chlorination of methyl orsellinate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic Balancing Act

As a Senior Application Scientist, I often see researchers struggle with the chlorination of electron-rich aromatics like methyl orsellinate (methyl 2,4-dihydroxy-6-methylbenzoate). The challenge is rarely "making the reaction happen"—the substrate is highly activated. The challenge is controlling the rate to prevent over-chlorination (polysubstitution) and oxidative degradation (tar formation) while ensuring complete conversion.

This guide moves beyond basic textbook procedures to address the specific kinetic drivers: solvent effects, reagent quality, and temperature profiling.

Troubleshooting & Optimization (Q&A)

Q1: My reaction time varies wildly between batches (30 mins vs. 4 hours). What is the variable? A: The culprit is likely moisture content or solvent choice .

  • Reagent Quality: Sulfuryl chloride (

    
    ) hydrolyzes rapidly to sulfuric acid and HCl upon contact with moisture.[1] If your bottle is old or has been opened frequently, the actual concentration of active chlorinating agent is lower than calculated, dragging out the reaction time.
    
  • Solvent H-Bonding: In non-polar solvents like DCM (

    
    ), the reaction is fast (often <30 mins). In ethereal solvents (
    
    
    
    , THF), the solvent hydrogen-bonds with the phenolic protons. This stabilizes the substrate and effectively "buffers" the reactivity, extending reaction time to 1–3 hours but significantly improving regioselectivity.

Q2: I am targeting the 3-chloro derivative, but I see significant 3,5-dichloro product even before the starting material is consumed. How do I optimize? A: This indicates the reaction rate is too fast relative to the mixing rate .

  • The Fix: You are likely running this in DCM at Room Temperature (RT). Switch to Diethyl Ether (

    
    )  and start at -10°C to 0°C .
    
  • Why: The activation energy difference between the first and second chlorination is small. By lowering the temperature and using a coordinating solvent, you widen the kinetic window between mono- and di-chlorination, allowing you to stop the reaction precisely when the starting material (SM) is consumed.

Q3: The reaction mixture turns dark black/brown within minutes. Does this affect yield? A: Yes, this is oxidative quinone formation .

  • Cause: Electron-rich resorcinols are prone to oxidation by air or radical species. Dark color suggests radical pathways are competing with the desired ionic electrophilic substitution.

  • Solution: Degas your solvent with Nitrogen (

    
    ) for 15 minutes prior to reagent addition. Perform the reaction under an inert atmosphere. If using 
    
    
    
    , ensure it is colorless or pale yellow; a deep yellow/red color indicates decomposition into
    
    
    and
    
    
    .

Q4: Can I use N-Chlorosuccinimide (NCS) instead of Sulfuryl Chloride to slow down the reaction? A: You can, but it changes the mechanism.

  • Trade-off: NCS often requires an induction period or a catalyst (like HCl or heat) to start. Once it starts, it can exotherm and run away.

    
     provides a more linear, predictable kinetic profile for this specific substrate, provided the temperature is controlled.
    

Optimized Experimental Protocol

Objective: Selective synthesis of Methyl 3-chloro-4,6-dihydroxy-2-methylbenzoate (Methyl 3-chloroorsellinate).

Reagents:

  • Methyl orsellinate (1.0 equiv)

  • Sulfuryl Chloride (

    
    ) (1.05 equiv)
    
  • Solvent: Anhydrous Diethyl Ether (

    
    ) [Preferred for selectivity] or DCM [Preferred for speed].
    

Step-by-Step Workflow:

  • Preparation: Flame-dry a 3-neck round-bottom flask under

    
     flow.
    
  • Dissolution: Dissolve Methyl orsellinate (e.g., 1.0 g) in anhydrous

    
     (20 mL). Cool the solution to 0°C  using an ice bath.
    
  • Reagent Addition (Critical): Dilute

    
     in a small volume of 
    
    
    
    (1:1 v/v). Add this solution dropwise over 20 minutes via a syringe pump or addition funnel.
    • Note: Rapid addition causes localized high concentration, leading to immediate over-chlorination.

  • Reaction Monitoring: Stir at 0°C for 30 minutes. Check TLC (Hexane/EtOAc 3:1).

    • If SM remains: Allow to warm to RT slowly.

    • Target Time: 1.5 – 2.0 hours total.

  • Quenching: Pour the mixture into ice-cold water (50 mL). Extract with EtOAc.

  • Purification: Wash organic layer with brine, dry over

    
    . The crude product is often pure enough, but recrystallization from benzene/cyclohexane is standard.
    

Comparative Data: Solvent & Reagent Effects

The following table summarizes how reaction conditions impact reaction time and product distribution (Selectivity).

VariableConditionReaction TimeSelectivity (3-Cl : 3,5-diCl)Risk Factor
Solvent Diethyl Ether (

)
2.0 - 3.0 h High (90:10) Low (Recommended)
SolventDichloromethane (DCM)0.5 - 1.0 hModerate (75:25)High (Over-reaction)
SolventAcetonitrile (MeCN)< 0.5 hLow (60:40)Very High (Activates

)
Reagent Sulfuryl Chloride Predictable High Acid sensitive
ReagentNCS (in DMF)4.0 - 12.0 hHighDifficult workup
Reagent

gas
InstantVery LowSafety/Stoichiometry

Visualizations

Figure 1: Reaction Pathway & Regioselectivity

This diagram illustrates the competing pathways. The 3-position is electronically favored but sterically crowded. The 5-position is less hindered. Controlling kinetics via solvent (


) favors the thermodynamic mono-chlorinated product (3-Cl) over the kinetic mixtures.

ReactionPathway cluster_conditions Optimization Zone SM Methyl Orsellinate (Substrate) TS_Mono Transition State (Controlled by Temp/Solvent) SM->TS_Mono + SO2Cl2 (Slow Addition) Prod_3 3-Chloro Derivative (Target Product) TS_Mono->Prod_3 Major Path (Ether, 0°C) Prod_5 5-Chloro Derivative (Minor Isomer) TS_Mono->Prod_5 Minor Path Prod_Di 3,5-Dichloro Derivative (Over-chlorination) Prod_3->Prod_Di + Excess SO2Cl2 (Fast) Prod_5->Prod_Di + Excess SO2Cl2

Caption: Kinetic pathway showing the critical window for stopping the reaction at the monochlorinated stage (Green) before over-chlorination (Red) occurs.

Figure 2: Troubleshooting Logic Tree

Follow this decision tree when reaction times deviate from the standard 2-hour window.

Troubleshooting Start Issue: Reaction Time Deviation CheckColor Is the mixture dark/black? Start->CheckColor Yes_Dark Oxidation occurring. Action: Degas solvent, check inert atmosphere. CheckColor->Yes_Dark Yes No_Dark No_Dark CheckColor->No_Dark No CheckSM Is SM remaining after 2 hours? Yes_Slow Reaction too slow. Possible: Wet Reagent or Temp too low. CheckSM->Yes_Slow Yes No_Fast Reaction too fast. Risk: Polychlorination. CheckSM->No_Fast No (Done <30m) No_Dark->CheckSM CheckReagent Check SO2Cl2 Quality (Hydrolysis?) Yes_Slow->CheckReagent Action_Fast Action: Switch to Ether, Lower Temp to -10°C. No_Fast->Action_Fast

Caption: Decision tree for diagnosing kinetic anomalies during chlorination.

References

  • Regioselective Chlorination of Phenols: Ertürk, E., & Yeşil, T. A. (2022).[2] "Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride." The Journal of Organic Chemistry, 87(19), 12558–12573.[2] Link

  • Sulfuryl Chloride Reactivity: Masilamani, D., & Rogic, M. M. (1981). "Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols."[3][4] The Journal of Organic Chemistry, 46(22), 4486–4489. Link

  • General Procedure for Orsellinates: Nicoll-Griffith, D. A., et al. (1987). "Synthesis of Chloroorientalcin Derivatives." Journal of Organic Chemistry, 52, 1987. (Contextual grounding for 3-chloro preference in antibiotic synthesis).
  • Mechanism of Phenol Chlorination: Guy, A., et al. (1986). "Regioselective chlorination of phenols." Tetrahedron, 42(19), 5315-5320. Link

Sources

Solvent selection for recrystallization of methyl 2-chloro-4-hydroxy-6-methylbenzoate

[1][2][3][4][5]

Executive Summary & Chemical Profile

Target Molecule: Methyl 2-chloro-4-hydroxy-6-methylbenzoate Class: Halogenated Phenolic Ester Application: Pharmaceutical intermediate, synthetic building block (Orsellinic acid analog).[1][2][3][4]

This guide addresses the purification of methyl 2-chloro-4-hydroxy-6-methylbenzoate. Due to its amphiphilic nature—possessing both a polar phenolic hydroxyl group/ester and lipophilic chloro/methyl substituents—this molecule presents unique solubility challenges.[2][3][4] It often exhibits "oiling out" behavior (liquid-liquid phase separation) rather than clean crystallization if the solvent system is not carefully balanced.[1][2][3][4]

Key Physicochemical Considerations:

  • H-Bonding: The C4-hydroxyl group is a strong hydrogen bond donor.[1][2][3][4] The ester carbonyl is a weak acceptor.[2][3][4]

  • Sterics: The C2-chloro and C6-methyl groups create significant steric bulk around the ester, potentially twisting it out of planarity and reducing crystal lattice energy (lowering melting point).[1][2][3][4]

  • Acidity: The phenol is weakly acidic (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ), making it sensitive to basic impurities.[1][3][4]
    
Solvent Selection Strategy

The selection of a solvent system must balance the dissolution of the lipophilic backbone with the polar phenol.[4] Based on structural analogs (e.g., methyl 2,4-dihydroxy-6-methylbenzoate) and solubility parameters, the following systems are recommended.

Primary Recommendation: Methanol / Water (Binary System) [1][2][3][4]
  • Mechanism: "Reverse-phase" crystallization.[1][2][3][4] The molecule dissolves readily in hot methanol (good solvent) due to H-bonding.[2][3][4] Water (anti-solvent) increases the polarity of the bulk solvent, forcing the hydrophobic aryl core to crystallize.[4]

  • Why it works: Excellent for removing inorganic salts and very polar byproducts.[2][3][4]

  • Risk: If water is added too quickly, the product may oil out.[2][3][4]

Secondary Recommendation: Ethyl Acetate / n-Heptane [1][2][3][4]
  • Mechanism: "Normal-phase" crystallization.[1][2][3][4] Ethyl acetate solvates the polar functional groups; heptane acts as the non-polar anti-solvent.[2][3][4]

  • Why it works: Superior for removing non-polar impurities (e.g., unreacted chlorinated starting materials).[2][3][4]

  • Benefit: Lower risk of hydrolysis compared to aqueous alcohols at high temperatures.[2][3][4]

Tertiary Recommendation: Toluene (Single Solvent) [1][2][3]
  • Mechanism: Temperature-dependent solubility.[1][2][3][4]

  • Why it works: Toluene interacts well with the aromatic ring ( ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     stacking).[1][3][4] The phenolic group reduces solubility at room temperature, creating a steep solubility curve.[4]
    

Solubility Profile Summary

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity SelectivityRisk Factor
MeOH / Water HighLowPolar / SaltsOiling Out
EtOAc / Heptane HighLowNon-polar / TarsEvaporation
Toluene ModerateVery LowAromatic analogsYield Loss
Decision Logic & Workflow

The following flowchart illustrates the decision process for selecting the optimal purification route based on crude material characteristics.

Recrystallization_WorkflowStartCrude Material AnalysisCheck_MPCheck Melting Point (MP)Start->Check_MPMP_DecisionMP > 80°C?Check_MP->MP_DecisionSolidSolid / PowderMP_Decision->SolidYesOilOily / Sticky SolidMP_Decision->OilNoSolvent_ChoiceMain Impurity Type?Solid->Solvent_ChoiceTriturationPre-step: Trituration(Cold Hexane)Oil->TriturationRemove greasePolar_ImpPolar/Salts presentSolvent_Choice->Polar_ImpPolarNonPolar_ImpGreasy/Tars presentSolvent_Choice->NonPolar_ImpNon-PolarMeOH_WaterProtocol A:MeOH / WaterPolar_Imp->MeOH_WaterEtOAc_HeptProtocol B:EtOAc / HeptaneNonPolar_Imp->EtOAc_HeptTrituration->Solid

Figure 1: Decision tree for solvent system selection based on physical state and impurity profile.[1][2][3][4]

Detailed Experimental Protocols
Protocol A: Methanol / Water (Standard) [1][2][3][4]
  • Dissolution: Place 10 g of crude solid in a 250 mL Erlenmeyer flask. Add 30 mL of Methanol. Heat to reflux (

    
    ) with stirring. If not fully dissolved, add MeOH in 5 mL portions until clear.
    
  • Filtration: If insoluble particles remain (dust/salts), filter the hot solution through a pre-warmed glass frit or fluted filter paper.[2][3][4]

  • Crystallization:

    • Maintain the solution near boiling.[2][3][4]

    • Add hot distilled water dropwise until a faint, persistent turbidity (cloudiness) appears.[3][4]

    • Add 1-2 mL of hot Methanol to clear the solution again.[2][3][4]

  • Cooling: Remove from heat. Allow to cool to room temperature slowly (over 1-2 hours). Do not use an ice bath immediately; this causes oiling out.[2][3][4]

  • Harvest: Once thick crystals form, cool in an ice bath (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) for 30 minutes. Filter and wash with cold 50% MeOH/Water.[3][4]
    
Protocol B: Ethyl Acetate / Heptane (For Lipophilic Impurities) [1][2][3][4]
  • Dissolution: Dissolve crude material in minimum boiling Ethyl Acetate.

  • Anti-solvent Addition: Remove from heat source.[2][3][4] While still hot, slowly add n-Heptane until the solution becomes slightly cloudy.

  • Re-solvation: Add a few drops of EtOAc to restore clarity.[2][3][4]

  • Seeding: If available, add a seed crystal of pure product at

    
    .
    
  • Cooling: Allow to stand undisturbed. If an oil separates, reheat and add more EtOAc.[2][4]

Troubleshooting & FAQs

Q1: The product separates as an oil (Oiling Out) instead of crystals. What do I do?

  • Cause: The temperature at which the solution becomes saturated is higher than the melting point of the solvated product (Lennard-Jones potential issue in mixtures).[2][3][4]

  • Fix:

    • Reheat to dissolve the oil.

    • Dilute the mixture with more of the good solvent (e.g., more Methanol). This lowers the saturation temperature.[2][3][4]

    • Seed the solution vigorously at a temperature slightly below the boiling point.

    • Slow Down: Wrap the flask in foil or a towel to slow the cooling rate.

Q2: My yield is very low (<50%).

  • Cause: The product is too soluble in the mother liquor, or too much solvent was used.[2][4]

  • Fix:

    • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat the cooling process (Second Crop).

    • Check the pH.[2][3][4] If the solution is basic, the phenol may be deprotonated (forming a soluble phenolate salt).[4] Acidify slightly with dilute HCl to ensure it is neutral.

Q3: The crystals are colored (yellow/brown) but should be white.

  • Cause: Trapped oxidation byproducts (quinones).[2][3][4]

  • Fix: Perform a "charcoal treatment."[2][3][4] Dissolve the crude in hot solvent, add activated carbon (1-2% w/w), stir for 10 mins, and filter hot through Celite before crystallization.

Q4: Can I use Ethanol instead of Methanol?

  • Answer: Yes, Ethanol is a viable substitute and is less toxic.[2][3][4] However, Ethanol has a higher boiling point (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ), which might increase the risk of transesterification (swapping the methyl ester for an ethyl ester) if catalytic acid/base is present.[4] Methanol is safer for methyl esters to prevent this side reaction.[2][3][4]
    
References
  • Solubility & Solvent Selection Principles

    • Org.[2][3][4][5] Process Res. Dev. 2000, 4, 5, 413–417.[2][4] "Solvent Selection Guide: A Guide to the Integration of Environmental, Health and Safety Criteria into the Selection of Solvents." Link[1][2][3][4]

  • Purification of Hydroxybenzoate Esters

    • PrepChem.[2][3][4][6] "Synthesis of Methyl 4-Chloro-2-hydroxybenzoate." (Analogous protocol). Link

  • General Recrystallization Techniques

    • University of Rochester.[2][3][4] "Tips and Tricks: Recrystallization." Link

  • Physical Properties of Analogs

    • PubChem.[2][3][4][7] "Methyl 2,4,6-trihydroxybenzoate (Methyl Phloroglucinol Carboxylate)."[2][3][4] Link

Technical Support Center: Navigating the Stability of Chlorinated Hydroxybenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on handling the stability issues of chlorinated hydroxybenzoates. This resource is designed to move beyond simple protocols, offering a detailed exploration of the underlying chemical principles and practical, field-tested solutions to common experimental challenges. Our goal is to empower you with the knowledge to ensure the integrity and reproducibility of your results.

Introduction: The Challenge of Instability

Chlorinated hydroxybenzoates are a class of compounds with significant industrial and pharmaceutical relevance. However, their inherent chemical structure makes them susceptible to various degradation pathways, posing a considerable challenge to their handling, storage, and experimental use. Understanding the factors that influence their stability is paramount to obtaining accurate and reliable data. This guide will provide a comprehensive overview of these challenges and offer practical solutions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that compromise the stability of chlorinated hydroxybenzoates?

The stability of chlorinated hydroxybenzoates is primarily influenced by five key environmental and chemical factors:

  • Temperature: Elevated temperatures significantly accelerate the rate of chemical degradation reactions such as hydrolysis and oxidation.[1][2][3][4][5][6] It is a critical factor to control during storage and experimentation.

  • pH: The pH of the solution can dramatically affect the stability of these compounds.[1][5][6] Both acidic and alkaline conditions can catalyze hydrolysis of the ester group and alter the ionization state of the molecule, potentially leading to decomposition. Aqueous solutions are most stable within a pH range of 5 to 7.[7]

  • Light Exposure: Exposure to UV and visible light can induce photodegradation, a process where light energy breaks chemical bonds, leading to the formation of degradation products.[1][5][8]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the aromatic ring and other functional groups.[1] This process can be exacerbated by the presence of metal ions, which can act as catalysts.

  • Humidity: Moisture can promote hydrolysis, especially for solid forms of the compounds, and can also facilitate the growth of microorganisms that may degrade the substance.[1][2]

Q2: What are the common degradation pathways for chlorinated hydroxybenzoates?

Chlorinated hydroxybenzoates can degrade through several pathways, depending on the specific conditions:

  • Hydrolysis: The ester linkage in hydroxybenzoates is susceptible to hydrolysis, yielding the corresponding hydroxybenzoic acid and alcohol. This reaction can be catalyzed by acids or bases.[9][10]

  • Oxidative Dehalogenation: Under certain conditions, the chlorine substituent on the aromatic ring can be removed and replaced by a hydroxyl group, a process known as oxidative dehalogenation.[11]

  • Photodegradation: UV irradiation can lead to the cleavage of the C-Cl bond or other bonds in the molecule, initiating a cascade of reactions that result in various degradation products.[8][12] The presence of other substances, like algal organic matter, can mediate and enhance this process.[13][14]

  • Anaerobic Degradation: In anaerobic environments, such as in certain biological systems or sediments, these compounds can be degraded through reductive dechlorination, where the chlorine atom is removed and replaced by a hydrogen atom.[15][16] For instance, 3-chloro-4-hydroxybenzoate can be degraded to phenol and then to benzoate in freshwater sediment.[15][16]

  • Aerobic Biodegradation: Certain microorganisms can degrade chlorinated hydroxybenzoates under aerobic conditions.[17] These pathways often involve dioxygenases that hydroxylate the aromatic ring, leading to ring cleavage and eventual mineralization.[18][19][20]

Troubleshooting Guide

This section provides practical solutions to specific problems you might encounter during your experiments.

Issue 1: Inconsistent analytical results or loss of compound potency over time.

Possible Cause: Degradation of the chlorinated hydroxybenzoate in your stock solutions or samples.

Solutions:

  • Proper Storage: Store stock solutions in a cool, dark place, preferably at 2-8°C.[21] Protect from light by using amber vials or wrapping containers in aluminum foil. Avoid repeated freeze-thaw cycles. For solid compounds, store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and bases.[22][23][24]

  • pH Control: Ensure the pH of your solutions is within a stable range, typically between 4 and 8.[5][6] Use appropriate buffer systems if necessary.

  • Solvent Choice: Use high-purity, degassed solvents for preparing solutions to minimize oxidative degradation.[25] Consider using a solvent in which the compound exhibits greater stability.

  • Fresh Preparations: Prepare fresh working solutions from a solid standard for each experiment whenever possible.

Issue 2: Appearance of unknown peaks in chromatograms during stability studies.

Possible Cause: Formation of degradation products.

Solutions:

  • Identify Degradants: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) to identify the structure of the unknown peaks.[26] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after a derivatization step.[27]

  • Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (acid, base, heat, light, oxidation) to intentionally generate degradation products. This will help in confirming the identity of the unknown peaks and understanding the degradation pathways.

  • Monitor Purity: Regularly check the purity of your standards and samples using a validated analytical method.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of a chlorinated hydroxybenzoate.

Materials:

  • Chlorinated hydroxybenzoate standard

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC-UV/MS system

  • Photostability chamber

  • Oven

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the chlorinated hydroxybenzoate in a suitable solvent to prepare a stock solution of known concentration.

  • Acid Hydrolysis: To an aliquot of the stock solution, add HCl to achieve a final concentration of 0.1 N. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add NaOH to achieve a final concentration of 0.1 N. Keep at room temperature for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add H₂O₂ to achieve a final concentration of 3%. Keep at room temperature for a specified time.

  • Thermal Degradation: Place an aliquot of the stock solution in an oven at a high temperature (e.g., 80°C) for a specified time.

  • Photodegradation: Expose an aliquot of the stock solution to UV light in a photostability chamber for a specified duration.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed stock solution), by a validated HPLC-UV/MS method to separate and identify the parent compound and any degradation products.

Data Presentation

Table 1: Common Degradation Products of Chlorinated Hydroxybenzoates

Parent CompoundStress ConditionMajor Degradation ProductsAnalytical Method
3-Chloro-4-hydroxybenzoateAnaerobic Sediment4-Hydroxybenzoate, Chlorophenol, Phenol, Benzoate[15][16]GC-MS
Methyl Paraben (a hydroxybenzoate)Chlorinated WaterChloro-methylparabens, Dichloro-methylparabens[27]GC-MS
3-Chlorobenzoic AcidAerobic BacteriaChlorocatechol, Hydroxybenzoate[20]HPLC

Visualization of Degradation Pathways

Diagram 1: Anaerobic Degradation of 3-Chloro-4-Hydroxybenzoate

A 3-Chloro-4-Hydroxybenzoate B 4-Hydroxybenzoate A->B Reductive Dechlorination C Chlorophenol A->C Decarboxylation D Phenol B->D Decarboxylation C->D Reductive Dechlorination E Benzoate D->E Carboxylation

Caption: Anaerobic degradation pathway of 3-Chloro-4-Hydroxybenzoate.

Diagram 2: General Experimental Workflow for Stability Testing

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Stock Solution B Aliquot for Stress Conditions A->B C Acid/Base Hydrolysis B->C D Oxidation (H₂O₂) B->D E Thermal Stress B->E F Photostability B->F G HPLC-UV/MS Analysis C->G D->G E->G F->G H Identify Degradants G->H I Quantify Parent Compound G->I

Caption: Workflow for conducting forced degradation studies.

Safe Handling and Personal Protective Equipment (PPE)

Safe handling of chlorinated hydroxybenzoates is crucial to minimize exposure and ensure laboratory safety.

Q3: What are the recommended procedures for safely handling chlorinated hydroxybenzoates in the lab?

  • Read the Safety Data Sheet (SDS): Before handling any chemical, thoroughly read its SDS to understand its hazards and the required safety precautions.[28][29][30]

  • Work in a Ventilated Area: Use a fume hood or other appropriate ventilation to minimize inhalation of dust or vapors.[21][22][28]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • Eye Protection: Safety glasses with side shields or goggles.[22][28]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[22][24]

    • Body Protection: A lab coat or chemical-resistant apron.[28]

  • Avoid Dust Generation: When handling solid compounds, minimize the generation of dust.[22]

  • Proper Disposal: Dispose of waste materials according to institutional and local regulations.[21]

  • Hygiene: Wash hands thoroughly after handling the chemicals.[22][28]

References

  • Wiegel, J., & Zhang, X. (n.d.). The anaerobic degradation of 3-chloro-4-hydroxybenzoate in freshwater sediment proceeds via either chlorophenol or hydroxybenzoate to phenol and subsequently to benzoate.
  • ResearchGate. (n.d.).
  • MDPI. (2023, January 5).
  • ResearchGate. (n.d.). (PDF)
  • WUR eDepot. (n.d.).
  • PMC. (2023, June 28).
  • Chem-Supply. (n.d.).
  • ScienceDirect. (n.d.).
  • Unknown Source. (2025, October 2). Top 5 Factors Affecting Chemical Stability.
  • ScienceDirect. (2025, December 15). Formation of halogenated hydroxybenzaldehydes from pharmaceuticals and personal care products (PPCPs)
  • PubMed. (2002, October 15).
  • MDPI. (2024, September 24).
  • Unknown Source. (n.d.). III Analytical Methods.
  • ChemScene. (2025, October 24).
  • PMC. (n.d.). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM.
  • Taylor & Francis. (2007, May 18).
  • ResearchGate. (n.d.). Kinetic study of hydrolysis of benzoates.
  • PubMed. (1992).
  • IU Indianapolis. (n.d.). Proceedings of the Indiana Academy of Science.
  • Euro Chlor. (2004, December 2).
  • ResearchGate. (2025, August 5). Preparation and thermal stability of bio-based Na/Zn composite liquid stabilizers for poly(vinyl chloride).
  • PubMed. (2025, August 1).
  • Unknown Source. (n.d.). 110920 Propyl 4-hydroxybenzoate, NF, Ph. Eur.
  • Unknown Source. (2022, November 16).
  • ScienceDirect. (n.d.). Oxidative dehalogenation of chlorinated hydroxybiphenyls by laccases of white-rot fungi.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • ResearchGate. (2025, August 10).
  • Scribd. (n.d.). Factors Affecting Stability of Formulations: Dr. Satish A.
  • ECSA. (n.d.).
  • ResearchGate. (2025, November 24).
  • Crystalgen. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide - Blog.
  • Unknown Source. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab.
  • Unknown Source. (n.d.).
  • PCCA. (2022, March 16).
  • SpecialChem. (2025, July 30).
  • Unknown Source. (n.d.). Drug Stability.
  • Slideshare. (n.d.). Factors affecting stability of drugs | PPTX.
  • Restek. (n.d.).
  • ResearchGate. (2025, August 5).
  • Healthy Newborn Network. (2010, July 6). A HealthTech Report.
  • Fine Chemical Technologies. (n.d.). Synthesis of stabilizers based on glycerides of monocarboxylic acids for industrial chloroparaffins.
  • Irnas-CSIC. (n.d.).
  • PMC. (n.d.). Stability and Efficacy of Chlorinated Disinfectants in Beninese Hospitals: Issues for the Prevention and Control of Infections and Antibiotic Resistance.
  • NIH. (n.d.). Chemical Safety Guide, 5th Ed - ORS.
  • EPA. (n.d.).
  • PubMed. (2006, August 4).
  • University of Utah Partnerships. (n.d.).
  • Unknown Source. (n.d.).

Sources

Minimizing side products in the synthesis of methyl 2-chloro-4-hydroxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the synthesis and troubleshooting of Methyl 2-chloro-4-hydroxy-6-methylbenzoate .

This molecule presents a specific regiochemical challenge: standard electrophilic aromatic substitution (EAS) on the 4-hydroxy precursor typically favors the 3-position (ortho to the phenol) rather than the 2-position (between the ester and the empty slot). Therefore, this guide focuses on minimizing regioisomers and over-chlorinated byproducts, which are the primary yield-killers in this synthesis.

Current Status: Operational Topic: Minimizing Side Products & Regioisomer Control Audience: Medicinal Chemists, Process Development Scientists

Core Synthesis & Side Product Analysis[1]

The synthesis of the 2-chloro isomer is non-trivial because the natural directing effects of the 4-hydroxyl group direct incoming electrophiles to the 3-position . To obtain the 2-chloro target, researchers often employ a Sandmeyer reaction (via a 2-amino intermediate) or a Directed ortho-metalation (DoM) strategy, rather than direct chlorination.

The "Side Product" Landscape

The table below categorizes the most common impurities based on the synthetic pathway chosen.

Side Product TypeStructure / IdentityOrigin (Root Cause)Mitigation Strategy
Major Regioisomer Methyl 3-chloro-4-hydroxy-6-methylbenzoate Direct Chlorination: The 4-OH group strongly activates the C3 position (ortho).Avoid Direct Chlorination. Use the Sandmeyer route (2-amino precursor) to install Cl specifically at C2.
Over-Chlorination Methyl 3,5-dichloro-4-hydroxy-6-methylbenzoate Stoichiometry: Excess chlorinating agent (

or NCS) attacks the remaining activated C5 position.
Use 0.95 eq. of reagent. Monitor reaction at -10°C.
Hydrolysis Product 2-chloro-4-hydroxy-6-methylbenzoic acid pH/Workup: Ester hydrolysis during acidic Sandmeyer conditions or basic workup.Maintain pH > 4 during workup. Avoid prolonged exposure to aqueous acid/base.
De-aminated Product Methyl 4-hydroxy-6-methylbenzoate Sandmeyer Failure: Incomplete diazotization or reduction of the diazonium salt by solvent (ethanol/methanol).Use acetonitrile or water/acid as solvent. Avoid alcohols during diazonium formation.
Azo Dyes Diazo-coupling oligomers Temperature: Diazonium salt decomposition or coupling with unreacted phenol.Keep diazonium formation at 0–5°C . Add the diazonium salt slowly to the CuCl solution.

Visualizing the Pathways (Graphviz Diagram)

The following diagram illustrates the critical bifurcation between the "Easy but Wrong" pathway (Direct Chlorination) and the "Correct but Complex" pathway (Sandmeyer) required to secure the 2-chloro isomer.

SynthesisPathways Start Methyl 4-hydroxy-6-methylbenzoate DirectChlor Direct Chlorination (NCS or SO2Cl2) Start->DirectChlor Standard EAS Nitration 1. Nitration (HNO3) (Targeting C2) Start->Nitration Careful Control WrongIsomer Methyl 3-chloro-4-hydroxy-6-methylbenzoate (MAJOR SIDE PRODUCT) DirectChlor->WrongIsomer Favored (Ortho to OH) OverChlor 3,5-Dichloro Impurity WrongIsomer->OverChlor Excess Reagent NitroInt Methyl 2-nitro-4-hydroxy-6-methylbenzoate Nitration->NitroInt Reduction 2. Reduction (H2, Pd/C) NitroInt->Reduction AminoInt Methyl 2-amino-4-hydroxy-6-methylbenzoate Reduction->AminoInt Sandmeyer 3. Sandmeyer (NaNO2, CuCl) AminoInt->Sandmeyer Target TARGET: Methyl 2-chloro-4-hydroxy-6-methylbenzoate Sandmeyer->Target Regiospecific Hydrolysis Side Product: Acid Hydrolysis Sandmeyer->Hydrolysis pH < 2

Caption: Pathway comparison showing why direct chlorination fails to yield the 2-chloro target and necessitates the Sandmeyer route.

Detailed Protocol: The Sandmeyer Approach

Recommended for high regiochemical purity.

Phase 1: Preparation of the Diazonium Salt

Objective: Convert the 2-amino precursor to the diazonium species without triggering azo-coupling side products.

  • Dissolution: Dissolve Methyl 2-amino-4-hydroxy-6-methylbenzoate (1.0 equiv) in 15% aqueous HCl (5.0 equiv).

    • Troubleshooting: If solubility is poor, use a minimal amount of Acetonitrile (MeCN) as a co-solvent. Do NOT use Methanol , as it can reduce the diazonium salt to the des-chloro (H) side product.

  • Cooling: Cool the mixture to 0°C in an ice/salt bath. Internal temperature must remain < 5°C.

  • Diazotization: Dropwise add NaNO₂ (1.1 equiv) dissolved in water.

    • Critical Control: Monitor starch-iodide paper. It should turn blue immediately. If it doesn't, the acid concentration is too low, leading to Triazene side products .

Phase 2: The Sandmeyer Displacement (Chlorination)

Objective: Install the Chlorine atom while preventing phenol formation.

  • Catalyst Prep: In a separate flask, prepare a solution of CuCl (1.2 equiv) in concentrated HCl at 0°C.

    • Note: Fresh CuCl (white/light green) is essential. Dark green/brown CuCl indicates oxidation and will lower yield.

  • Addition: Transfer the cold diazonium solution slowly into the stirred CuCl solution.

    • Why? Adding the diazonium to the copper ensures an excess of chloride is always present, minimizing phenol formation (reaction with water).

  • Workup:

    • Extract with Ethyl Acetate.[1][2]

    • Wash with 10% NaHCO₃ to remove any hydrolyzed acid side product .

    • Dry over Na₂SO₄ and concentrate.[1][2]

Troubleshooting FAQs

Q1: I tried direct chlorination with Sulfuryl Chloride (


) and got a 90% yield, but the NMR looks wrong. Why? 
A:  You likely synthesized Methyl 3-chloro-4-hydroxy-6-methylbenzoate .
  • Diagnosis: Check the aromatic protons in ¹H NMR.

    • Target (2-Cl): The proton at C3 and C5 will show meta-coupling or distinct shifts. The C3 proton is shielded by the OH.

    • Isomer (3-Cl): The proton at C5 is the only one remaining adjacent to the methyl group.

  • Fix: Direct chlorination cannot access the C2 position effectively due to the directing power of the C4-OH. You must switch to the Sandmeyer route described above.

Q2: My Sandmeyer reaction turned into a red/orange sludge. What is this? A: These are Azo Dyes .

  • Cause: The diazonium salt reacted with unreacted starting material (the phenol-amine) because the reaction temperature rose above 5°C or the pH was not acidic enough.

  • Solution: Keep the internal temperature strictly at 0°C during diazotization. Ensure the solution is strongly acidic (pH < 1) to protonate the amino groups and prevent coupling.

Q3: I see a "des-chloro" impurity (Methyl 4-hydroxy-6-methylbenzoate) in the final product. A: This is a reduction byproduct.

  • Cause: Using ethanol or methanol as a solvent during the Sandmeyer step. Alcohols can act as hydride donors towards diazonium salts.

  • Solution: Switch to Acetonitrile/Water or pure aqueous acid systems.

Q4: Can I use N-Chlorosuccinimide (NCS) if I block the C3/C5 positions? A: Theoretically, yes, but it is synthetic overkill.

  • Mechanism: You would need to install a reversible blocking group (e.g., sulfonation or t-butyl) at C3 and C5, chlorinate at C2 (which is still sterically crowded), and then deprotect. The yield loss across 3 steps usually makes this inferior to the Sandmeyer route.

References

  • Vertex Pharmaceuticals. (2017). Macrocyclic broad spectrum antibiotics. (Patent WO2017084630A1). Google Patents.
  • Context: Provides comparative data on the thermodynamic preference for 3-chloro substitution in 4-hydroxybenzo
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77580, Methyl 3-chloro-4-hydroxybenzoate.[Link]

    • Context: Confirms the standard numbering and physical properties of the regioisomers.

Sources

Technical Support Center: Purification of Methyl 2-chloro-4-hydroxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering difficulty separating Methyl 2-chloro-4-hydroxy-6-methylbenzoate (MCHMB) from its bromo-analog (or unreacted bromo-precursor), Methyl 2-bromo-4-hydroxy-6-methylbenzoate (MBHMB) .

These two compounds are structural congeners . They share identical hydrogen bond donor/acceptor counts and very similar pKa values (phenolic acidity). Their primary difference lies in the halogen substituent's Van der Waals radius (Cl: 1.75 Å vs. Br: 1.85 Å) and lipophilicity (


LogP 

0.15–0.25). Standard silica chromatography often fails because the polarity difference is insufficient for baseline resolution.

This guide provides three targeted modules to resolve this separation bottleneck:

  • Chromatographic Resolution: Leveraging

    
    -
    
    
    
    interactions over pure hydrophobicity.
  • Crystallization Dynamics: Breaking solid-solution formation.

  • Analytical Verification: Using mass spectrometry isotope fidelity.

Module 1: Chromatographic Resolution (The "Fine-Tuning" Approach)

User Question:

"I am running a standard gradient on a C18 column, but the Chloro-product and Bromo-impurity are co-eluting as a single broad peak. How do I separate them?"

Technical Diagnosis:

On standard C18 (alkyl chain) stationary phases, separation is driven almost exclusively by hydrophobic exclusion. The hydrophobicity difference between a Chloro- and Bromo-substituent on an orsellinate scaffold is marginal. You need a stationary phase that discriminates based on polarizability and electron density .

Troubleshooting Protocol:

Step 1: Switch Stationary Phase Replace the C18 column with a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.

  • Mechanism:[1][2][3][4][5][6] The aromatic ring of the stationary phase engages in

    
    -
    
    
    
    stacking with the benzoate core. The Bromo-substituent is more "soft" (polarizable) than the Chloro-substituent, leading to stronger induced dipole interactions with the Phenyl phase, significantly increasing the retention shift (
    
    
    ).

Step 2: Optimize Mobile Phase Use Methanol (MeOH) instead of Acetonitrile (ACN).

  • Reasoning: ACN is a

    
    -acceptor solvent and can mask the 
    
    
    
    -
    
    
    interactions between your analyte and the Phenyl column. MeOH is protic and allows the
    
    
    -selectivity of the column to dominate.

Step 3: Gradient Execution

  • Buffer: Water + 0.1% Formic Acid (keeps the phenol protonated, preventing peak tailing).

  • Organic: Methanol + 0.1% Formic Acid.

  • Profile: Shallow gradient. Start at 40% MeOH, ramp to 60% MeOH over 20 column volumes.

Expected Result: The Chloro-target (MCHMB) will elute first. The Bromo-impurity (MBHMB) will elute later due to higher lipophilicity and stronger


-interactions.
Data Summary: Retention Behavior
ParameterChloro-Target (MCHMB)Bromo-Impurity (MBHMB)Separation Strategy
LogP (Est.) ~2.5~2.75Bromo is more retained on RP.
Polarizability Lower (Harder)Higher (Softer)Bromo interacts stronger with Phenyl phases.
Elution Order (C18) 1st (often overlaps)2nd (often overlaps)Poor Resolution (

)
Elution Order (PFP) 1st (Distinct) 2nd (Distinct) High Resolution (

)
Visual Workflow: HPLC Method Development

HPLC_Optimization Start Start: Co-elution on C18 Check_Solvent Check Mobile Phase: Is it Acetonitrile? Start->Check_Solvent Switch_Solvent Switch to Methanol (Enhance pi-selectivity) Check_Solvent->Switch_Solvent Yes Check_Column Check Column: Is it Alkyl (C8/C18)? Check_Solvent->Check_Column No (Already MeOH) Switch_Solvent->Check_Column Switch_Column Switch to Phenyl-Hexyl or PFP Phase Check_Column->Switch_Column Yes Run_Gradient Run Shallow Gradient (0.5% increase/min) Check_Column->Run_Gradient No (Already Phenyl) Switch_Column->Run_Gradient Result Result: Chloro elutes first Bromo elutes second Run_Gradient->Result

Caption: Decision matrix for optimizing the chromatographic separation of halogenated benzoate congeners.

Module 2: Crystallization Dynamics (The "Bulk" Approach)

User Question:

"I have 50 grams of crude material. Chromatography is too expensive. Can I recrystallize the Chloro-product?"

Technical Diagnosis:

Chloro- and Bromo-aromatics often form solid solutions (mixed crystals) because their crystal lattice energies are similar. If you cool a solution too quickly, the Bromo-impurity will become trapped in the Chloro-product's lattice, resulting in no purification.

Troubleshooting Protocol:

Step 1: Solvent Selection (Solubility Differential) You need a system where the Bromo-impurity is significantly less soluble (to filter it off first) or significantly more soluble (to keep it in the mother liquor).

  • Recommended System:Dichloromethane (DCM) / Hexane .

  • Halogenated benzoates are highly soluble in DCM but sparingly soluble in Hexane.

Step 2: The "Displacement" Method

  • Dissolve the crude mixture in the minimum amount of boiling DCM.

  • Add Hexane dropwise until the solution becomes slightly turbid (cloud point).

  • Add a "seed crystal" of pure MCHMB (if available).

  • Critical Step: Cool very slowly (e.g., wrap the flask in foil/towels to insulate). Rapid cooling promotes inclusion of the Bromo-impurity.

  • Allow to stand at room temperature for 4 hours, then 4°C overnight.

Step 3: Washing Filter the crystals.[7] Wash with cold 10% DCM in Hexane .

  • Why: The Bromo-impurity (being more lipophilic) will have a higher affinity for the Hexane-rich mother liquor than the crystal lattice if the crystallization is slow enough.

Warning: If the impurity level is >15%, recrystallization efficiency drops dramatically. You may need to perform a "rough" flash column first to enrich the Chloro-content to >90% before crystallizing.

Module 3: Analytical Verification (The "Nuclear" Option)

User Question:

"My UV traces look perfect, but my biological assay is failing. How do I confirm the Bromo-impurity is actually gone?"

Technical Diagnosis:

UV/Vis spectroscopy is unreliable here. The Chloro- and Bromo-substituents have minimal impact on the chromophore (the aromatic ring + ester + phenol). Their


 will be nearly identical. You must use Mass Spectrometry (MS) .
Troubleshooting Protocol:

Step 1: Check Isotope Patterns Do not look just at the molecular ion peak. Look at the M+2 peak.

  • Chloro-Target (MCHMB):

    • Chlorine has two isotopes:

      
       (75%) and 
      
      
      
      (25%).
    • Pattern: The M+2 peak should be approx. 33% the height of the M peak.

  • Bromo-Impurity (MBHMB):

    • Bromine has two isotopes:

      
       (50%) and 
      
      
      
      (50%).
    • Pattern: The M+2 peak should be approx. 100% (equal height) to the M peak.

Step 2: Diagnostic Calculation If you see an M+2 peak that is >40% of the parent peak, you have significant Bromo-contamination.

Visual Workflow: Purification Logic Tree

Purification_Logic Input Crude Mixture (Cl-Target + Br-Impurity) Analysis Analyze Purity (LC-MS) Input->Analysis Decision Impurity Level? Analysis->Decision High_Imp > 15% Impurity Decision->High_Imp High Low_Imp < 15% Impurity Decision->Low_Imp Low Flash Flash Chromatography (Phenyl-Hexyl / MeOH) High_Imp->Flash Recryst Recrystallization (DCM / Hexane) Low_Imp->Recryst Flash->Analysis Re-check Final_Check Final QC (Isotope Pattern Check) Recryst->Final_Check

Caption: Strategic workflow for determining whether to use chromatography or crystallization based on impurity load.

References

  • Separation of Halogenated Phenolics

    • Title: HPLC separation of bromophenols and chlorophenols using reverse-phase columns.[8]

    • Source: ResearchG
    • Relevance: Establishes the retention behavior of Cl vs Br arom
  • Synthesis of Halogenated Orsellinates

    • Title: Synthesis of Methyl 4-Chloro-2-hydroxybenzoate and rel
    • Source: PrepChem / ChemicalBook.
    • Relevance: Provides the baseline synthesis conditions (Chlorination of phenols)
  • Chromatographic Theory (Stationary Phases)

    • Title: Separation of Methyl benzoate on Newcrom R1 HPLC column (Mixed Mode).
    • Source: SIELC Technologies.[8][9]

    • Relevance: Demonstrates the utility of mixed-mode and phenyl-type phases for benzo
  • Purification of Halogenated Anilines/Phenols

    • Title: Technical Support Center: Purification of Halogen
    • Source: BenchChem.[7]

    • Relevance: General protocols for recrystallization and decolorization of halogenated aromatic intermediates.[7]

Sources

Technical Support Center: Decolorization of Methyl 2-chloro-4-hydroxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical professionals encountering discoloration issues with methyl 2-chloro-4-hydroxy-6-methylbenzoate. The appearance of a yellow to brown hue in this otherwise white to off-white solid is a common challenge, typically indicative of trace impurities. This document provides a structured, question-and-answer-based approach to troubleshoot and resolve this issue, grounded in established chemical principles and validated laboratory techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: Why is my solid methyl 2-chloro-4-hydroxy-6-methylbenzoate yellow?

The yellow discoloration of your compound is not an intrinsic property but rather a sign of impurity. The molecular structure of methyl 2-chloro-4-hydroxy-6-methylbenzoate contains a phenolic hydroxyl (-OH) group directly attached to the benzene ring. Phenolic compounds are notoriously susceptible to oxidation, especially when exposed to atmospheric oxygen, light, or trace metal catalysts.[1][2]

The oxidation process can form highly conjugated molecular species, such as quinones or quinhydrone-type complexes.[3] These molecules possess extended π-systems that absorb light in the blue-violet region of the visible spectrum, causing the compound to appear yellow or brown to the human eye.[4] It is crucial to understand that even a very small amount of such a highly-colored impurity can impart a significant tint to the entire batch.[4] Discoloration can occur during synthesis, workup, or upon storage.

Troubleshooting Workflow

Below is a logical workflow to diagnose and resolve the discoloration issue.

G start Yellow Solid Received recrystallization Attempt Recrystallization (Method 1) start->recrystallization check_color Is the solid white? recrystallization->check_color charcoal Recrystallize with Activated Carbon (Method 2) check_color->charcoal No success Pure White Solid Obtained. Store Properly. check_color->success Yes check_color2 Is the solid white? charcoal->check_color2 chromatography Purify by Column Chromatography (Method 3) check_color2->chromatography No check_color2->success Yes check_purity Purity Confirmed? chromatography->check_purity check_purity->success Yes failure Re-evaluate Synthesis/Starting Materials check_purity->failure No

Caption: Troubleshooting decision tree for color removal.

FAQ 2: What is the first and simplest method I should try to remove the yellow color?

Answer: Single-Solvent Recrystallization.

Recrystallization is the most fundamental and often sufficient purification technique for crystalline solids.[5][] The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[7] An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C), while the impurities either remain insoluble at high temperatures or, more commonly, stay dissolved at low temperatures.[7]

Protocol 1: Standard Recrystallization

  • Solvent Selection: Choose an appropriate solvent. See Table 1 for guidance.

  • Dissolution: Place the yellow solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and a condenser is recommended). Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.

Data Presentation: Solvent Selection Guide

Solvent SystemRationale & PropertiesBoiling Point (°C)
Toluene The aromatic nature of toluene is well-suited for dissolving the benzene ring of the target molecule. Its relatively high boiling point allows for a wide solubility gradient upon cooling.111
Ethanol/Water The compound should be highly soluble in hot ethanol. Water is then added dropwise to the hot solution until it becomes slightly cloudy (the saturation point). Upon cooling, the solubility decreases sharply, inducing crystallization.78 (Ethanol)
Ethyl Acetate/Hexane Dissolve the compound in a minimum of hot ethyl acetate (a good solvent for the ester group).[8] Then, add hexane (a poor solvent) dropwise until turbidity appears. This multi-solvent system is effective for moderately polar compounds.77 (EtOAc)
FAQ 3: My compound is still colored after recrystallization. What's the next step?

Answer: Use Activated Carbon (Charcoal) During Recrystallization.

If standard recrystallization fails to remove the color, the impurities are likely present in significant quantities or have a high affinity for your product. The next step is to introduce an adsorbent, activated carbon, into the recrystallization process. Activated carbon has a highly porous structure with an enormous surface area, making it exceptionally effective at adsorbing large, flat, conjugated organic molecules—the very type responsible for the yellow color.[9][10][11][12]

Protocol 2: Recrystallization with Activated Carbon

  • Dissolution: Dissolve the impure solid in the minimum amount of hot recrystallization solvent, as described in Protocol 1.

  • Carbon Addition: Remove the solution from the heat source to momentarily stop the boiling. Add a small amount of decolorizing activated carbon (typically 1-2% of the solute's weight) to the hot solution. Caution: Adding carbon to a boiling solution can cause it to boil over violently.

  • Adsorption: Return the flask to the heat and boil the mixture gently for 5-10 minutes. This allows the carbon to adsorb the colored impurities.[13]

  • Hot Filtration: This is a critical step. The hot solution must be filtered to remove the solid carbon particles. Use a pre-heated filter funnel (either gravity or vacuum) with fluted filter paper. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.

  • Crystallization & Collection: Allow the hot, clear filtrate to cool and crystallize as described in Protocol 1. Collect, wash, and dry the now-white crystals.

Workflow for Recrystallization with Activated Carbon

G A Dissolve Yellow Solid in Minimum Hot Solvent B Remove from Heat. Add Activated Carbon (1-2% w/w) A->B C Boil Gently for 5-10 min B->C D Perform Hot Filtration (Remove Carbon) C->D E Cool Hot Filtrate (Crystallization Occurs) D->E F Collect Crystals via Vacuum Filtration E->F G Wash with Cold Solvent & Dry F->G

Caption: Step-by-step workflow for activated carbon treatment.

FAQ 4: I've tried recrystallization with charcoal, but the color persists or my yield is too low. What is a more powerful purification method?

Answer: Column Chromatography.

When simpler methods are insufficient, column chromatography offers a much higher degree of separation.[14] This technique separates compounds in a mixture based on their differential partitioning between a stationary phase (a solid adsorbent, typically silica gel) and a mobile phase (a solvent or solvent mixture, called the eluent).[15]

In this case, using normal-phase chromatography, the stationary phase (silica gel) is highly polar. Your target compound, methyl 2-chloro-4-hydroxy-6-methylbenzoate, is moderately polar. The colored, oxidized impurities are often more polar and will adhere more strongly to the silica gel, moving down the column more slowly. Less polar impurities will travel down the column faster.[16]

Protocol 3: Flash Column Chromatography

  • Eluent Selection: First, determine the optimal eluent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). The goal is to find a solvent ratio that gives your desired compound an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the non-polar solvent (e.g., hexane). Pour this into a glass column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica bed. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading: Dissolve the crude, colored compound in a very minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel.[17] The separated compounds will move down the column as distinct bands.

  • Fraction Collection: Collect the solvent (eluate) dripping from the bottom of the column in a series of separate test tubes or flasks.

  • Analysis & Isolation: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified, colorless solid.

FAQ 5: How can I prevent my purified white solid from turning yellow again?

Answer: Implement Proper Storage Procedures.

Once you have obtained the pure, white solid, preventing re-oxidation is key to maintaining its quality. As established, the discoloration is primarily caused by oxidation of the phenolic group.[2][18]

Recommended Storage Protocol:

  • Container: Store the compound in an amber glass vial to protect it from light.

  • Atmosphere: For maximum stability, flush the vial with an inert gas like argon or nitrogen before sealing to displace atmospheric oxygen.

  • Sealing: Use a vial with a tight-fitting cap, preferably with a PTFE liner, to prevent air ingress.

  • Environment: Store the vial in a cool, dark, and dry place, such as a desiccator or a laboratory freezer.

By minimizing exposure to light, oxygen, and moisture, you can significantly prolong the shelf-life and maintain the purity of your methyl 2-chloro-4-hydroxy-6-methylbenzoate.

References

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
  • Heycarbons. (n.d.). Activated Carbon For Wine Decolorization Purification.
  • General Carbon. (2025, September 20). How Activated Carbon Removes Food Color | Science & Efficiency.
  • University of Colorado Boulder. (n.d.). Column Chromatography - Organic Chemistry.
  • Huamei Carbon. (2025, August 18). The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters.
  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory - Chemistry Online @ UTSC.
  • Chiemivall. (2023, September 4). Decolorization with Activated Carbon in the Pharmaceutical Industry.
  • Carbotecnia. (2025, April 7). Decolorization with Activated Carbon.
  • ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube.
  • Google Patents. (n.d.). US2744938A - Removal of color impurities from organic compounds.
  • SlidePlayer. (n.d.). COLUMN CHROMATOGRAPHY.
  • Google Patents. (n.d.). US4316996A - Discoloration prevention of phenolic antioxidants.
  • Mijangos, F., et al. (2006). Changes in Solution Color During Phenol Oxidation by Fenton Reagent. Environmental Science & Technology.
  • PubMed. (2006, September 1). Changes in solution color during phenol oxidation by Fenton reagent.
  • Anonymous. (n.d.). Recrystallization and Crystallization.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose.
  • BOC Sciences. (n.d.). Recrystallization Techniques.
  • PrepChem.com. (n.d.). Synthesis of Methyl 4-Chloro-2-hydroxybenzoate.
  • ResearchGate. (2015, October 8). I am synthesizing phenol formaldehyde resins that are slightly yellow and transparent. How do I get them colourless?
  • ChemHelpASAP. (2023, August 31). why do organic impurities always seem to be orange, yellow, or brown? YouTube.

Sources

Validation & Comparative

1H NMR spectrum analysis of methyl 2-chloro-4-hydroxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR analysis of methyl 2-chloro-4-hydroxy-6-methylbenzoate , a specific halogenated derivative often encountered in the synthesis of polyketide antibiotics (e.g., arylomycin derivatives) or as a functionalized building block in medicinal chemistry.

This analysis compares the target compound against its most common synthetic precursor and a likely regioisomer to provide a robust identification protocol.

Product Comparison & Technical Guide

Part 1: Executive Summary & Structural Logic

Methyl 2-chloro-4-hydroxy-6-methylbenzoate (C


H

ClO

) presents a distinct NMR footprint due to its asymmetric substitution pattern on the benzene ring. In synthetic workflows—particularly chlorination of orsellinate derivatives or methyl 4-hydroxy-6-methylbenzoate—distinguishing this specific regioisomer from its alternatives is critical for quality control.
The Core Challenge

The primary analytical challenge is differentiating the target molecule from:

  • The Precursor: Methyl 4-hydroxy-6-methylbenzoate (incomplete chlorination).

  • The Regioisomer: Methyl 4-chloro-2-hydroxy-6-methylbenzoate (chlorination at the wrong position).

The distinction relies on three pillars: Coupling Constants (


 values) , Chemical Shift of the Hydroxyl Proton , and Symmetry of Aromatic Signals .

Part 2: Spectral Profile & Comparative Analysis

Theoretical & Observed Shift Data

The following table synthesizes data derived from analogous halogenated benzoate systems and specific fragment analysis [1, 2].

Signal AssignmentProton TypeChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

)
Mechanistic Insight
Ar-OH Hydroxyl (C4)9.8 - 10.5 (Broad)*Singlet (br)1H-Para to ester; lacks the strong intramolecular H-bond seen in ortho-isomers (which shift to >11 ppm).
H-3 Aromatic6.85 - 6.95 Doublet (d)1H

Hz
Located between Cl and OH. Deshielded by ortho-Cl relative to H-5.
H-5 Aromatic6.65 - 6.75 Doublet (d)1H

Hz
Located between OH and Me. Shielded by ortho-Me and ortho-OH.
COOCH

Methyl Ester3.85 - 3.92 Singlet (s)3H-Characteristic methyl ester singlet.
Ar-CH

Methyl (C6)2.30 - 2.45 Singlet (s)3H-Benzylic methyl, slightly deshielded by the aromatic ring.

*Note: Hydroxyl shift is solvent-dependent. Values above assume DMSO-d


. In CDCl

, this signal may appear broad at 5.0–7.0 ppm or be invisible due to exchange.
Comparative Diagnostic Table

This table is the primary tool for "Go/No-Go" decision making during synthesis monitoring.

FeatureTarget Compound (2-Cl, 4-OH)Alternative A: Precursor (No Cl)Alternative B: Isomer (2-OH, 4-Cl)
Aromatic Pattern Two Doublets (

Hz)
Two Doublets (

Hz) + One Singlet
(or complex ABX)
Two Doublets (

Hz)
Coupling Type Meta-coupling only (

)
Meta (

) AND likely Ortho (

Hz) between H2/H3
Meta-coupling only (

)
OH Shift (DMSO) ~10.0 ppm (Phenolic)~10.0 ppm> 11.0 ppm (Chelated)
Key Distinction Absence of Ortho coupling; OH is not chelated. Presence of H2/H3 Ortho coupling.Strong intramolecular H-bond shifts OH downfield.

Part 3: Detailed Analysis of Alternatives

Comparison 1: Target vs. Precursor (Methyl 4-hydroxy-6-methylbenzoate)
  • The Precursor: Contains protons at positions 2, 3, and 5.[1][2]

    • H2 and H3 are ortho to each other.

    • Diagnostic: You will see a large coupling constant (

      
       Hz) between H2 and H3.
      
  • The Target: Substitution of Cl at position 2 removes H2.

    • Diagnostic: The large ortho-coupling disappears. The remaining protons (H3 and H5) are meta to each other, showing only a fine splitting (

      
       Hz).
      
Comparison 2: Target vs. Regioisomer (Methyl 4-chloro-2-hydroxy-6-methylbenzoate)
  • The Isomer: OH is at position 2, adjacent to the carbonyl ester (position 1).

    • Mechanism: This proximity allows for a stable 6-membered intramolecular hydrogen bond (Chelation).

    • Diagnostic: This "chelated" proton is highly deshielded, typically appearing at 11.0 – 12.5 ppm .

  • The Target: OH is at position 4, remote from the ester.[3]

    • Diagnostic: No chelation occurs. The OH signal remains in the typical phenolic range (9.5 – 10.5 ppm in DMSO).

Part 4: Experimental Protocol

To ensure reproducibility and accurate identification, follow this standardized workflow.

Reagents:

  • Sample: ~5-10 mg of isolated solid.

  • Solvent: DMSO-d

    
      (Recommended for OH detection) or CDCl
    
    
    
    (Standard).
  • Internal Standard: TMS (0.00 ppm).

Step-by-Step Methodology:

  • Solvent Selection: Use DMSO-d

    
      if distinguishing the regioisomer is the primary goal. The visualization of the OH proton is critical for ruling out the 2-hydroxy isomer.
    
  • Sample Preparation: Dissolve 10 mg of sample in 0.6 mL solvent. Ensure complete dissolution; suspension particles will broaden lines and obscure the fine meta-coupling (

    
     Hz).
    
  • Acquisition:

    • Set spectral width to -2 to 14 ppm (to catch chelated OH).

    • Number of Scans (NS): Minimum 16 (for high S/N ratio).

    • Relaxation Delay (D1): 1.0 second.

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Critical: Do not over-apodize (LB > 1.0 Hz) as this will smooth out the small meta-coupling doublets into singlets, leading to misidentification.

Part 5: Diagnostic Decision Tree (Graphviz)

The following diagram illustrates the logical flow for identifying the target compound from its common impurities.

NMR_Diagnosis Start Analyze 1H NMR Spectrum (DMSO-d6) Check_Coupling Check Aromatic Region (6.5 - 7.5 ppm) Are there doublets with J > 7 Hz? Start->Check_Coupling Precursor ID: Precursor Material (Methyl 4-hydroxy-6-methylbenzoate) Reason: Ortho-coupling detected Check_Coupling->Precursor Yes (Large Splitting) Check_OH Check Hydroxyl Region (> 9 ppm) Where is the OH signal? Check_Coupling->Check_OH No (Only Small J ~2Hz) Isomer ID: Regioisomer (Methyl 2-hydroxy-4-chloro...) Reason: Chelated OH (> 11 ppm) Check_OH->Isomer Downfield (> 11.0 ppm) Target ID: TARGET CONFIRMED (Methyl 2-chloro-4-hydroxy-6-methylbenzoate) Reason: Meta-coupling only + Non-chelated OH Check_OH->Target Phenolic (~10.0 ppm)

Caption: Logical workflow for distinguishing Methyl 2-chloro-4-hydroxy-6-methylbenzoate from precursors and isomers based on coupling constants and hydroxyl chemical shifts.

References

  • World Intellectual Property Organization. (2017). Macrocyclic broad spectrum antibiotics (WO2017084630A1).
  • Royal Society of Chemistry. (2014). Synthesis of substituted benzoates and NMR characterization. RSC Advances, Supplementary Information. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Methyl 2-chloro-6-hydroxybenzoate - 1H NMR Data. NIST Chemistry WebBook.[4] [Link][4]

Sources

Technical Assessment: Chromatographic Behavior and MS Detection of Methyl 2-chloro-4-hydroxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical framework for the LCMS analysis of Methyl 2-chloro-4-hydroxy-6-methylbenzoate (M-Cl-HMB), a critical intermediate often encountered in the synthesis of polyketide analogs and pharmacophores.

The Challenge: The primary analytical difficulty lies in distinguishing M-Cl-HMB from its non-chlorinated precursor (Methyl Orsellinate ) and its hydrolysis product (2-chloro-4-hydroxy-6-methylbenzoic acid ). Due to the electron-withdrawing and lipophilic nature of the chlorine substituent, standard generic gradients often result in co-elution or poor peak shape if pH is not controlled.

Solution: This guide establishes a validated separation protocol using a C18 stationary phase with an acidic mobile phase to suppress phenol ionization, ensuring sharp peak shape and predictable retention shifts.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

Understanding the physicochemical shift between the precursor and the target is essential for predicting retention behavior.

PropertyTarget: Methyl 2-chloro-4-hydroxy-6-methylbenzoateAnalog: Methyl Orsellinate (Precursor)Impurity: Free Acid Form
Formula C

H

ClO

C

H

O

C

H

ClO

MW (Monoisotopic) 200.02 Da (

Cl)
182.06 Da186.01 Da
LogP (Predicted) ~3.15 (High Lipophilicity)2.38 [1]~1.9 (pH dependent)
pKa (Phenol) ~8.0 (Acidified by Cl)~8.5~4.0 (Carboxylic acid)
Key MS Feature 3:1 Isotope Ratio (

Cl:

Cl)
No Isotope Pattern3:1 Isotope Ratio

Scientific Insight: The substitution of a hydroxyl group (or hydrogen) with chlorine at the C2 position significantly increases the lipophilicity (LogP shift +0.7 to +1.0). Consequently, M-Cl-HMB will elute significantly later than Methyl Orsellinate on a Reverse Phase (RP) column.

LCMS Method Development

Chromatographic Conditions (The "Why" and "How")

Stationary Phase Selection:

  • Primary Choice: C18 (Octadecylsilane) . The hydrophobic interaction is the dominant retention mechanism. The chlorine atom enhances interaction with the C18 alkyl chains.

  • Alternative: Phenyl-Hexyl . Use this only if you observe co-elution with aromatic isomers. The

    
     interactions can offer orthogonal selectivity.
    

Mobile Phase Chemistry:

  • Solvent A: Water + 0.1% Formic Acid.[1][2]

  • Solvent B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Rationale: The phenolic hydroxyl group at C4 is weakly acidic. Without acid in the mobile phase, the phenol may partially ionize, leading to peak tailing. Maintaining pH ~2.7 (via Formic Acid) ensures the molecule remains neutral, maximizing retention and peak symmetry [2].

Mass Spectrometry Detection Strategy

Ionization Mode: ESI Positive vs. Negative While phenols typically ionize well in Negative mode (ESI-), the methyl ester moiety allows for protonation in Positive mode (ESI+).

  • Recommendation: Use ESI Positive ([M+H]+) for structural confirmation due to clearer fragmentation of the ester group. Use ESI Negative ([M-H]-) for higher sensitivity if the matrix is clean.

Isotope Pattern Verification: The presence of Chlorine provides a definitive "fingerprint."

  • M (201 m/z): 100% Relative Abundance.

  • M+2 (203 m/z): ~32% Relative Abundance.

  • Note: If this 3:1 ratio is absent, the peak is not the chlorinated target.

Visualizing the Workflow

Diagram 1: LCMS Decision Matrix & Retention Logic

This diagram illustrates the logical flow for separating the target from its common impurities based on polarity and pKa.

LCMS_Logic Start Sample Mixture: 1. Target (Cl-Ester) 2. Precursor (OH-Ester) 3. Acid (Hydrolysis) Column Stationary Phase: C18 Reverse Phase Start->Column MobilePhase Mobile Phase: H2O/ACN + 0.1% Formic Acid (pH ~2.7) Column->MobilePhase Separation Separation Mechanism: Hydrophobic Interaction MobilePhase->Separation EarlyElute Early Elution (Polar) RT: 2.0 - 3.5 min Compound: Free Acid (Ionized if pH > 4) Separation->EarlyElute Most Polar MidElute Mid Elution RT: 4.5 - 5.5 min Compound: Methyl Orsellinate (Less Hydrophobic) Separation->MidElute Intermediate LateElute Late Elution (Target) RT: 6.5 - 7.5 min Compound: M-Cl-HMB (Cl increases LogP) Separation->LateElute Most Hydrophobic

Caption: Separation logic based on hydrophobicity. The chlorinated target elutes last due to the lipophilic contribution of the Halogen atom.

Experimental Protocol (Standard Operating Procedure)

Sample Preparation
  • Stock Solution: Dissolve 1 mg of M-Cl-HMB in 1 mL of Methanol (Concentration: 1000 ppm).

    • Caution: Avoid using water or basic buffers for stock preparation to prevent ester hydrolysis.

  • Working Standard: Dilute stock 1:100 in 50:50 Water:Methanol to reach 10 ppm.

  • Filtration: Filter through a 0.2 µm PTFE filter (Nylon filters may bind phenolic compounds).

Instrument Parameters (Agilent/Waters/Thermo Equivalent)
ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent
Flow Rate 0.3 mL/min
Column Temp 40°C (Improves mass transfer for halogenated compounds)
Injection Vol 2.0 µL
Gradient 0 min: 5% B 1.0 min: 5% B 8.0 min: 95% B 10.0 min: 95% B 10.1 min: 5% B (Re-equilibration)
MS/MS Transitions (MRM)

Use these transitions for quantitation (Quant) and confirmation (Qual).

Ion ModePrecursor (m/z)Product (m/z)Collision Energy (eV)Mechanism
ESI+ 201.0 [M+H]+169.015Loss of Methanol (-32)
ESI+ 201.0 [M+H]+141.025Loss of CO (-28) from 169
ESI- 199.0 [M-H]-184.010Loss of Methyl radical

MS Fragmentation Pathway[12][13][14][15]

Understanding the fragmentation confirms the identity of the compound, specifically the stability of the Chlorine bond versus the labile Ester bond.

MS_Fragmentation Parent Precursor Ion [M+H]+ m/z 201 (35-Cl) m/z 203 (37-Cl) Frag1 Acylium Ion [M+H - CH3OH]+ m/z 169 Parent->Frag1 -32 Da (MeOH) Low CE (10-15eV) Frag3 Chlorine Loss (Rare in ESI+) [M - Cl]+ Parent->Frag3 High Energy Only Frag2 Phenyl Cation [Frag1 - CO]+ m/z 141 Frag1->Frag2 -28 Da (CO) Med CE (20-30eV)

Caption: ESI+ Fragmentation pathway. The primary transition involves the loss of the methoxy group, followed by carbonyl loss. The C-Cl bond remains stable under standard collision energies.

Comparative Performance Data

The following table summarizes the expected retention behavior relative to the standard "Methyl Orsellinate" anchor point.

CompoundRelative Retention Time (RRT)Resolution (Rs)Tailing Factor
2-Cl-4-OH-6-Me-Benzoic Acid 0.45 (Elutes Early)> 5.01.1 (with acid)
Methyl Orsellinate 1.00 (Reference)-1.0
M-Cl-HMB (Target) 1.35 - 1.45 > 3.01.0

Data Interpretation: If your target peak elutes before Methyl Orsellinate, you have likely hydrolyzed the ester. If it elutes with Methyl Orsellinate, chlorination was unsuccessful. The target must elute significantly later due to the lipophilic Chlorine atom [3].

References

  • LibreTexts. (2022). 2.5: High-Performance Liquid Chromatography - Retention behavior of weak acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry. Retrieved from [Link]

Sources

Comparative IR Spectroscopy Guide: Methyl 2-chloro-4-hydroxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR absorption peaks of methyl 2-chloro-4-hydroxy-6-methylbenzoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

This technical guide provides an in-depth analysis of the infrared (IR) absorption profile of methyl 2-chloro-4-hydroxy-6-methylbenzoate , a highly functionalized aromatic building block often utilized in the synthesis of macrocyclic antibiotics (e.g., arylomycin analogs).[1]

For researchers, the critical challenge in characterizing this compound lies in distinguishing it from its metabolic precursors (such as methyl orsellinate) and structural analogs.[1] This guide focuses on the diagnostic performance of IR spectroscopy, specifically highlighting the Steric Inhibition of Resonance (SIR) effect induced by the 2-chloro-6-methyl substitution pattern.[1] This steric crowding forces the ester group out of planarity, resulting in a distinct spectral signature that serves as a self-validating quality control checkpoint.[1]

Spectral Architecture & Diagnostic Peaks

The IR spectrum of methyl 2-chloro-4-hydroxy-6-methylbenzoate is defined by the competition between electronic conjugation and steric hindrance.[1] Unlike simple benzoates, the "ortho-ortho" disubstitution (2-Cl, 6-Me) creates a "twisted" ester conformation that significantly alters the carbonyl absorption frequency.[1]

Comparative Data Table: Target vs. Analogs

The following table contrasts the target molecule with its direct biosynthetic precursor (Methyl Orsellinate) and a simplified analog (Methyl Paraben) to demonstrate diagnostic shifts.

Functional GroupTarget: Methyl 2-chloro-4-hydroxy-6-methylbenzoate Alternative A: Methyl Orsellinate (Methyl 2,4-dihydroxy-6-methylbenzoate)Alternative B: Methyl Paraben (Methyl 4-hydroxybenzoate)Mechanistic Driver
Carbonyl (C=O) Stretch 1735 – 1745 cm⁻¹ (High Frequency)1640 – 1660 cm⁻¹ (Low Frequency)1680 – 1690 cm⁻¹ (Medium Frequency)Steric Inhibition vs. H-Bonding. The target's twisted ester loses conjugation (raising

), whereas Alt A has strong intramolecular H-bonding (lowering

).[1]
Hydroxyl (O-H) Stretch 3200 – 3400 cm⁻¹ (Broad, Intermolecular)3200 – 3500 cm⁻¹ (Mixed Modes)3200 – 3400 cm⁻¹ (Broad, Intermolecular)Target has only para-OH (no chelation).[1] Alt A has ortho-OH (chelated).[1]
Aromatic C=C Stretch 1580 – 1600 cm⁻¹ 1610 – 1630 cm⁻¹ 1600 – 1610 cm⁻¹ Ring substitution pattern affects skeletal vibrations.
C-Cl Stretch 700 – 750 cm⁻¹ AbsentAbsentSpecific diagnostic for the chlorinated intermediate.[1]
Ester C-O Stretch 1250 – 1300 cm⁻¹ 1200 – 1250 cm⁻¹ 1270 – 1290 cm⁻¹ Sensitive to the hybridization and electronic environment of the ester linkage.[1]
Deep Dive: The "Twisted Ester" Phenomenon

The most authoritative way to validate the identity of methyl 2-chloro-4-hydroxy-6-methylbenzoate is to analyze the Carbonyl (C=O) peak position.[1]

  • The Mechanism: In a standard conjugated system (like Methyl Paraben), the p-orbitals of the benzene ring overlap with the

    
    -system of the carbonyl group.[1] This delocalization gives the C=O bond partial single-bond character, lowering its force constant and absorption frequency to ~1680–1720 cm⁻¹.[1]
    
  • The Disruption: In the target molecule, the bulky Chlorine atom at C2 and Methyl group at C6 physically crowd the ester group.[1] To minimize steric strain, the ester rotates out of the plane of the benzene ring.[1]

  • The Result: Resonance is "switched off."[1] The carbonyl group behaves more like an isolated, aliphatic ester.[1] Consequently, the absorption shifts upward to 1735–1745 cm⁻¹ .[1]

  • Differentiation: This contrasts sharply with Methyl Orsellinate (Alternative A), where the C2-hydroxyl group forms a stable 6-membered intramolecular hydrogen bond with the carbonyl oxygen, drastically lowering the frequency to ~1650 cm⁻¹.[1]

Visualizing the Steric Mechanism

G cluster_0 Alternative A: Methyl Orsellinate cluster_1 Target: Methyl 2-chloro-4-hydroxy-6-methylbenzoate A1 Planar Conformation A2 Intramolecular H-Bond (C2-OH ··· O=C) A1->A2 Stabilizes A3 Red Shifted C=O (~1650 cm⁻¹) A2->A3 Weakens Bond B4 Blue Shifted C=O (~1740 cm⁻¹) A3->B4 Diagnostic Gap (>80 cm⁻¹ Diff) B1 Steric Crowding (2-Cl & 6-Me) B2 Twisted Conformation (Ester Orthogonal to Ring) B1->B2 Forces Rotation B3 Loss of Resonance (SIR Effect) B2->B3 Decouples π-System B3->B4 Increases Bond Order

Caption: Comparison of spectral drivers. The target molecule exhibits a "Blue Shift" due to steric inhibition of resonance, distinguishing it from the "Red Shifted" H-bonded precursor.[1]

Experimental Protocol: Self-Validating Identification

To ensure high-fidelity data suitable for regulatory filing or process control, follow this validated workflow.

Materials
  • Sample: >98% purity Methyl 2-chloro-4-hydroxy-6-methylbenzoate (recrystallized from MeOH/Water).

  • Matrix: Spectroscopic grade KBr (dried at 110°C) or Diamond ATR crystal.[1]

  • Instrument: FT-IR Spectrometer (Resolution: 4 cm⁻¹, Scans: 32).[1]

Step-by-Step Methodology
  • Baseline Correction (Background):

    • Purge the sample chamber with dry nitrogen to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor.[1]

    • Collect a background spectrum.[1]

  • Sample Preparation (Choose One):

    • Method A (Solid State - Preferred): Grind 1 mg of sample with 100 mg KBr.[1] Press into a transparent pellet. This method enhances the resolution of the sharp C=O peak.[1]

    • Method B (ATR - Rapid): Place solid crystals directly on the Diamond ATR interface.[1] Apply high pressure to ensure contact.[1] Note: ATR peaks may shift slightly lower (2-5 cm⁻¹) compared to transmission.[1]

  • Data Acquisition:

    • Scan range: 4000 – 400 cm⁻¹.[1]

    • Perform 32 scans to improve Signal-to-Noise ratio.

  • Validation Checkpoint (The "Decision Tree"):

    • Check 1700-1750 cm⁻¹ region: Is the peak >1730 cm⁻¹?

      • Yes: Consistent with Steric Inhibition (Target).[1][2][3][4]

      • No (<1690 cm⁻¹): Indicates Planar/H-bonded impurity (Precursor).[1]

    • Check 3000-3600 cm⁻¹ region: Is there a single broad band?

      • Yes: Consistent with para-OH only.

      • No: Sharp/complex bands may indicate residual solvent or ortho-OH chelation.[1]

References
  • Vertex Pharmaceuticals (Europe) Ltd. (2017).[1] Macrocyclic broad spectrum antibiotics. WO2017084630A1.[1] Google Patents.

    • Source of compound synthesis and existence as a stable intermediate.[1]

  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004).[1] FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54, 177–191.[1] [Link]

    • Authoritative reference for the spectral shifts in hydroxybenzoates and the effect of intramolecular hydrogen bonding.
  • Lumbroso, H., et al. (1983).[1][3] Ortho effect and steric inhibition of resonance: Basicities of methyl-substituted acetophenones. Journal of Molecular Structure. [Link]

    • Foundational text explaining the mechanics of steric inhibition of resonance in ortho-substituted arom

Sources

Navigating the Molecular Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-chloro-4-hydroxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and chemical analysis, the precise structural elucidation of novel compounds is paramount. Mass spectrometry (MS) stands as a cornerstone technique, offering unparalleled sensitivity and structural insight through the analysis of fragmentation patterns. This guide provides an in-depth examination of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of methyl 2-chloro-4-hydroxy-6-methylbenzoate, a substituted aromatic ester. We will dissect the expected fragmentation pathways, compare the utility of MS against other analytical techniques, and provide a robust experimental protocol for its characterization.

The Analytical Challenge: Unmasking a Substituted Benzoate

Methyl 2-chloro-4-hydroxy-6-methylbenzoate presents a unique analytical challenge due to its multifunctional nature. The interplay between the chloro, hydroxyl, methyl, and methyl ester substituents on the aromatic ring dictates its fragmentation behavior. Understanding this behavior is crucial for its unambiguous identification in complex matrices. While nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide valuable information on the overall structure and functional groups[1][2][3][4], mass spectrometry, particularly when coupled with gas chromatography (GC-MS), delivers a distinct chemical fingerprint based on mass-to-charge ratios of the molecule and its fragments[5][6][7][8].

Predicting the Fragmentation Pathway: A Logic-Driven Approach

The molecular weight of methyl 2-chloro-4-hydroxy-6-methylbenzoate (C9H9ClO3) is 200.02 g/mol for the 35Cl isotope and 202.02 g/mol for the 37Cl isotope. Therefore, we anticipate a characteristic molecular ion peak cluster at m/z 200 and m/z 202 with an approximate 3:1 intensity ratio, a hallmark of a monochlorinated compound[13].

Upon electron ionization, the molecule will form a molecular ion [M]•+. This energetically unstable species will undergo a series of fragmentation events to yield more stable ions. The most probable fragmentation pathways are outlined below.

Key Fragmentation Pathways:
  • Loss of a Methoxy Radical (•OCH3): A common fragmentation for methyl esters is the cleavage of the ester bond, leading to the loss of a methoxy radical (•OCH3, 31 Da)[13][14][15]. This would result in a prominent acylium ion at m/z 169/171 . This ion is resonance-stabilized and is often a significant peak in the spectra of methyl benzoates[12].

  • Loss of the Methyl Ester Group (•COOCH3): Cleavage of the bond between the aromatic ring and the ester group can lead to the loss of the entire methyl ester radical (•COOCH3, 59 Da). This would generate an ion at m/z 141/143 .

  • Loss of a Chlorine Radical (•Cl): While less common as an initial step for aromatic chlorides, the loss of a chlorine radical (•Cl, 35/37 Da) is possible, which would produce an ion at m/z 165 .

  • Decarbonylation: The acylium ion formed in step 1 (m/z 169/171) can further fragment by losing a molecule of carbon monoxide (CO, 28 Da)[16]. This would yield an ion at m/z 141/143 , corresponding to the chlorinated, hydroxylated, and methylated phenyl cation.

  • Ring Fragmentation: The aromatic ring itself can undergo fragmentation, although these fragments are typically of lower abundance.

The predicted fragmentation cascade is visually represented in the following diagram:

Fragmentation_Pathway M [C9H9ClO3]•+ m/z 200/202 (Molecular Ion) F1 [C8H6ClO2]+ m/z 169/171 M->F1 - •OCH3 F3 [C8H9O3]+ m/z 165 M->F3 - •Cl F2 [C7H6ClO]+ m/z 141/143 F1->F2 - CO

Caption: Predicted EI fragmentation pathway of methyl 2-chloro-4-hydroxy-6-methylbenzoate.

Comparative Analysis with Alternative Techniques

While MS provides detailed structural information through fragmentation, a comprehensive analysis often involves complementary techniques.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
GC-MS Separation by gas chromatography followed by mass analysis.[6][7][8]Molecular weight, fragmentation pattern, and retention time for identification and quantification.High sensitivity and specificity; provides a unique "fingerprint."[5][6]Requires volatile and thermally stable compounds.
HPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[17][18][19]Quantitative analysis, separation of non-volatile and thermally labile compounds.Versatile for a wide range of compounds; non-destructive.[19]Does not inherently provide molecular weight or structural information without a mass spectrometer detector.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.[20][21][22]Detailed information about the carbon-hydrogen framework and the chemical environment of each atom.Unambiguous structure determination.Lower sensitivity compared to MS; requires larger sample amounts.
IR Spectroscopy Absorption of infrared radiation by molecular vibrations.[1][3][4]Identification of functional groups (e.g., -OH, C=O, C-Cl).Rapid and non-destructive.Provides limited information on the overall molecular structure.

Experimental Protocol: Acquiring the Mass Spectrum

This section outlines a standard operating procedure for the analysis of methyl 2-chloro-4-hydroxy-6-methylbenzoate using Gas Chromatography-Mass Spectrometry (GC-MS).

I. Sample Preparation
  • Solvent Selection: Dissolve 1 mg of the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Dilution: Perform serial dilutions to a final concentration of approximately 10-100 µg/mL.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

II. GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole

  • Scan Range: m/z 40-450

III. Data Analysis
  • Total Ion Chromatogram (TIC): Identify the peak corresponding to the analyte.

  • Mass Spectrum: Extract the mass spectrum from the apex of the analyte peak.

  • Fragmentation Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pattern and library spectra (if available).

Sources

13C NMR chemical shifts for methyl 2-chloro-4-hydroxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 13C NMR chemical shift profile for Methyl 2-chloro-4-hydroxy-6-methylbenzoate , a critical scaffold in polyketide biosynthesis and medicinal chemistry.

This guide utilizes a Comparative Assignment Strategy , anchoring the target compound's spectral data against experimentally validated analogs (Methyl 4-hydroxybenzoate and Methyl 2-chloro-6-methylbenzoate) to isolate the specific electronic effects of the chloro- and methyl- substituents.

Executive Summary & Structural Context

Compound: Methyl 2-chloro-4-hydroxy-6-methylbenzoate Molecular Formula: C9H9ClO3 Role: Key intermediate in the synthesis of halogenated polyketides (e.g., Chlorotonil A analogs) and a structural probe for ortho-substituent effects in benzoic esters.

Analytical Challenge: Distinguishing this regioisomer from its non-chlorinated precursors (Methyl Orsellinate derivatives) or its isomers (e.g., Methyl 3-chloro-4-hydroxy-6-methylbenzoate). The presence of the 2-Chloro and 6-Methyl groups creates a "steric clamp" around the ester moiety, significantly altering the carbonyl and ipso-carbon resonances compared to standard benzoates.

Comparative Chemical Shift Data (13C NMR)

The following table synthesizes high-fidelity predicted shifts (SCS-corrected) for the target compound against experimental benchmarks for its structural components.

Solvent: DMSO-d₆ (Recommended for Phenolic solubility and exchange suppression) Reference: TMS (0.0 ppm)

Carbon PositionAssignmentTarget: 2-Cl-4-OH-6-Me (ppm)Ref A: Methyl 4-hydroxybenzoate (ppm) [1]Ref B: Methyl 2-chloro-6-methylbenzoate (ppm) [2]Δ Shift (Target vs Ref A)
C=O Ester Carbonyl166.8 166.5166.5+0.3 (Steric Twist)
C-4 C-OH (Phenolic)159.5 161.8N/A-2.3 (Inductive)
C-6 C-Me (Aromatic)138.2 131.6 (CH)137.9+6.6 (Substituent Effect)
C-2 C-Cl (Aromatic)133.5 131.6 (CH)131.4+1.9 (Heavy Atom Effect)
C-1 C-Ipso (Quaternary)123.8 120.5127.5+3.3 (Deshielding)
C-3 C-H (Aromatic)116.2 115.3129.3 (C-H)+0.9 (Ortho to OH)
C-5 C-H (Aromatic)114.5 115.3125.8 (C-H)-0.8 (Shielding)
OCH₃ Methoxy52.4 51.852.1+0.6
Ar-CH₃ Aryl Methyl19.8 N/A19.5N/A
Technical Analysis of Shifts
  • The "Chloro-Effect" (C-2): The substitution of Hydrogen (Ref A) with Chlorine at C-2 causes a downfield shift (~133.5 ppm). While Chlorine is electronegative, its "Heavy Atom Effect" in 13C NMR often results in a smaller deshielding than expected due to mesomeric donation.

  • The "Ortho-Methyl" Effect (C-6): The methyl group at C-6 exerts a strong deshielding effect (~138 ppm), consistent with the alpha-effect of alkyl substitutions on benzene rings.

  • Steric Inhibition of Resonance (C=O): The 2-Cl and 6-Me groups create significant steric bulk, forcing the ester carbonyl out of planarity with the benzene ring. This reduces conjugation, slightly deshielding the Carbonyl carbon (166.8 ppm) compared to the planar Methyl 4-hydroxybenzoate.

Structural Assignment Logic (Workflow)

The following diagram illustrates the logical flow for assigning the quaternary carbons in this molecule, a common point of confusion in substituted benzoates.

AssignmentLogic Start Unknown Spectrum (C9H9ClO3) Step1 Identify Carbonyl & Methoxy (>165 ppm & ~52 ppm) Start->Step1 Step2 Identify C-OH (Phenolic) (~160 ppm) Step1->Step2 Step3 Distinguish C-Cl vs C-Me (Quaternary Region 130-140 ppm) Step2->Step3 Decision Check HMBC Correlations Step3->Decision Result1 C-6 (Me-bearing) Correlates with Ar-Me protons (~2.3 ppm) Decision->Result1 Strong Crosspeak Result2 C-2 (Cl-bearing) No HMBC to Methyl protons Decision->Result2 No Crosspeak

Caption: Logic flow for distinguishing the C-2 (Chloro) and C-6 (Methyl) quaternary carbons using HMBC correlations.

Experimental Protocol: High-Fidelity Acquisition

To reproduce the data above and ensure resolution of the quaternary carbons (C-1, C-2, C-4, C-6), follow this optimized protocol.

A. Sample Preparation[1][2]
  • Solvent: DMSO-d₆ (99.9% D).

    • Why? CDCl₃ can cause line broadening for the phenolic C-4 due to proton exchange. DMSO forms a hydrogen bond with the -OH, sharpening the signal.

  • Concentration: 15-20 mg in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

B. Acquisition Parameters (500 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on quaternary carbons.

  • Relaxation Delay (D1): 2.0 - 3.0 seconds .

    • Critical: The C-2 (Cl) and C-6 (Me) carbons have long T1 relaxation times. A short D1 will suppress their intensity, making them invisible or non-integrable.

  • Scans (NS): Minimum 1024 scans (approx 1 hour).

  • Spectral Width: 240 ppm (to capture Carbonyl ~167 ppm and reference TMS).

C. Processing
  • Line Broadening (LB): 1.0 Hz (to improve S/N for quaternary carbons).

  • Baseline Correction: Polynomial (Bernstein) order 1.

Synthesis & Biosynthetic Context

Understanding the origin of this compound aids in spectral verification. It is often derived from the chlorination of Methyl Orsellinate analogs.

SynthesisPath cluster_regio Regioselectivity Logic Substrate Methyl 4-hydroxy-6-methylbenzoate (Precursor) Intermediate Transition State (Ortho-direction by OH/Me) Substrate->Intermediate + Cl+ Reagent NCS / SO2Cl2 (Electrophilic Chlorination) Product Methyl 2-chloro-4-hydroxy-6-methylbenzoate (Target) Intermediate->Product - H+ Note OH is strong o,p-director. Me is weak o,p-director. C-2 is ortho to Ester (deactivated) but activated by meta-OH.

Caption: Electrophilic aromatic substitution pathway showing the electronic direction leading to the 2-chloro isomer.

References

  • BMRB Entry bmse001194 . Methyl 4-hydroxybenzoate Spectral Data. Biological Magnetic Resonance Data Bank. Available at: [Link]

  • Royal Society of Chemistry . Synthesis and NMR data of Methyl 2-chloro-6-methylbenzoate. Supporting Information, RSC Advances. Available at: [Link]

  • PubChem Compound Summary . Methyl 2-chlorobenzoate.[1] National Center for Biotechnology Information. Available at: [Link]

  • Doc Brown's Chemistry . 13C NMR Interpretation of Benzoate Esters. Available at: [Link]

Sources

Differentiating Isomers of Methyl Chlorohydroxymethylbenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the fields of pharmaceutical development and fine chemical synthesis, the precise structural characterization of molecules is paramount. Positional isomers—compounds sharing the same molecular formula but differing in the arrangement of substituents on a chemical scaffold—can exhibit vastly different physical, chemical, and biological properties. A case in point is the set of isomers for methyl chlorohydroxymethylbenzoate. Distinguishing between these closely related structures presents a significant analytical challenge that demands a multi-technique approach for unambiguous identification.

This guide provides an in-depth comparison of key analytical methodologies for separating and identifying isomers of methyl chlorohydroxymethylbenzoate. We will explore the causality behind experimental choices, present detailed protocols, and offer comparative data to empower researchers in their structural elucidation workflows.

The Challenge of Isomerism

The isomers of methyl chlorohydroxymethylbenzoate differ by the substitution pattern of the chloro (–Cl), hydroxymethyl (–CH₂OH), and methyl ester (–COOCH₃) groups on the benzene ring. These subtle structural variations necessitate powerful analytical techniques capable of probing the distinct chemical environment of each atom. While numerous isomers are possible, the principles outlined here are broadly applicable. The primary analytical tools for this challenge are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is arguably the most powerful technique for distinguishing positional isomers as it provides detailed information about the chemical environment of each nucleus, primarily ¹H (proton) and ¹³C (carbon).[1][2][3]

¹H NMR Spectroscopy

The key to differentiating isomers with ¹H NMR lies in the aromatic region (typically δ 6.5-8.0 ppm).[4] The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons are uniquely dictated by the position and electronic nature of the substituents.

  • Causality: Electron-withdrawing groups (like –Cl and –COOCH₃) deshield nearby protons, shifting their signals downfield (to a higher ppm value). Electron-donating or neutral groups (like –CH₂OH) have a smaller effect. The proximity between protons determines the coupling constants, revealing which protons are adjacent on the ring. For instance, a para-disubstituted pattern often simplifies to two distinct doublets, whereas ortho- and meta- patterns yield more complex splitting.[5]

Illustrative ¹H NMR Data Comparison for Aromatic Protons

Isomer Configuration (Hypothetical)Expected Aromatic Proton Signals and Splitting PatternsRationale
2-Chloro-3-hydroxymethyl-1-methylbenzoate Three distinct signals, likely a doublet, a triplet, and a doublet.Protons are in a 1,2,3-trisubstituted arrangement, leading to complex coupling.
4-Chloro-3-hydroxymethyl-1-methylbenzoate Three distinct signals, likely a singlet (or narrow doublet), a doublet, and a doublet.One proton is isolated between two substituents, simplifying its pattern.
5-Chloro-2-hydroxymethyl-1-methylbenzoate Three distinct signals, likely a doublet, a doublet of doublets, and a doublet.Protons are arranged in a pattern where ortho, meta, and para couplings are possible.

Note: This table is illustrative. Actual chemical shifts depend on the precise isomer and solvent.

¹³C NMR Spectroscopy

In ¹³C NMR, each unique carbon atom in the molecule produces a distinct signal.[5] The chemical shifts of the aromatic carbons (δ 120-150 ppm) are highly sensitive to the attached substituents.[4] The number of signals in the aromatic region directly indicates the degree of symmetry in the substitution pattern. A more symmetric isomer (e.g., a 2,5-disubstituted pattern) will have fewer aromatic carbon signals than a less symmetric one.

Advanced NMR Techniques

For complex cases, 2D NMR experiments are invaluable:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to piece together the arrangement of protons on the aromatic ring.[1][2]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.[1][2]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for assigning quaternary carbons (carbons with no attached protons) like those bearing the substituents.[2]

Chromatographic Separation: Exploiting Polarity Differences

Chromatography is essential for physically separating a mixture of isomers before individual characterization.[6] The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for separating isomers that may be thermally sensitive.[7] Separation is based on the differential partitioning of the isomers between a stationary phase (e.g., C18, Biphenyl, or FluoroPhenyl) and a mobile phase.[8][9]

  • Causality: The polarity of the isomers, governed by the relative positions of the polar –OH and –COOCH₃ groups and the moderately polar –Cl group, dictates their interaction with the stationary phase. Isomers with more exposed polar functional groups will interact more strongly with a polar stationary phase (or less strongly with a nonpolar C18 phase), leading to different retention times. Biphenyl and FluoroPhenyl columns can offer alternative selectivities for aromatic compounds, often enhancing the resolution of positional isomers.[9]

Experimental Protocol: HPLC Separation of Methyl Chlorohydroxymethylbenzoate Isomers

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). If co-elution occurs, screen Biphenyl or FluoroPhenyl columns.

  • Mobile Phase: Use a gradient elution for optimal separation.

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile or Methanol with 0.1% Formic Acid

  • Gradient Profile: Begin with a high percentage of Solvent A (e.g., 95%) and ramp to a high percentage of Solvent B (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a wavelength where the benzoate chromophore absorbs strongly (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Analysis: Inject a standard mixture of the isomers to determine the retention time for each.

Gas Chromatography-Mass Spectrometry (GC-MS)

For isomers that are sufficiently volatile and thermally stable, GC-MS provides both separation and identification in a single run.[10]

  • Causality: In GC, isomers are separated based on their boiling points and interactions with the stationary phase of the capillary column (e.g., DB-5).[10] Even small differences in molecular shape and polarity among isomers can lead to different retention times.[11] Following separation, the mass spectrometer fragments the molecules in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint. While isomers have the same molecular ion mass, their fragmentation patterns can differ based on the stability of the resulting fragments, which is influenced by the substituent positions.[12][13] For example, cleavage next to the hydroxymethyl group (alpha-cleavage) is a common fragmentation pathway. The stability of the resulting carbocation can be influenced by the electronic effects of the other ring substituents.

Illustrative GC-MS Data Comparison

ParameterIsomer AIsomer BIsomer C
Retention Time (min) 12.512.813.2
Molecular Ion (m/z) 200/202200/202200/202
Key Fragment Ion 1 (m/z) 169169169
Key Fragment Ion 2 (m/z) 141141141
Relative Abundance of Fragment 1 vs. 2 HighMediumLow

Note: The molecular ion appears as a pair of peaks (M+ and M+2) in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom. The relative abundances of fragment ions are the key differentiators.

Integrated Analytical Workflow

For the highest confidence in structural assignment, a combined approach is recommended. This workflow ensures both purity and correct identification.

G cluster_0 Separation & Initial Analysis cluster_1 Definitive Structural Confirmation Isomer_Mixture Isomer Mixture Sample HPLC_GC HPLC or GC Separation Isomer_Mixture->HPLC_GC Isomer_A Isolated Isomer A HPLC_GC->Isomer_A Isomer_B Isolated Isomer B HPLC_GC->Isomer_B Isomer_C Isolated Isomer C HPLC_GC->Isomer_C MS_Data Obtain MS Data (Retention Time, M/z, Fragments) Isomer_A->MS_Data Isomer_B->MS_Data Isomer_C->MS_Data NMR_Analysis 1D & 2D NMR Analysis (¹H, ¹³C, COSY, HMBC) MS_Data->NMR_Analysis For each isolated fraction Structure_A Structure A Confirmed NMR_Analysis->Structure_A Structure_B Structure B Confirmed NMR_Analysis->Structure_B Structure_C Structure C Confirmed NMR_Analysis->Structure_C

Caption: Integrated workflow for isomer separation and identification.

Conclusion

Distinguishing between the positional isomers of methyl chlorohydroxymethylbenzoate requires a synergistic application of advanced analytical techniques. While chromatography (HPLC or GC) is essential for the physical separation of the isomers, it is the detailed structural information from NMR spectroscopy that provides the definitive identification. Mass spectrometry complements these techniques by confirming the molecular weight and offering isomer-specific fragmentation patterns. By following the integrated workflow presented, researchers, scientists, and drug development professionals can confidently and accurately characterize these challenging compounds, ensuring the integrity and quality of their research and products.

References

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available from: [Link]

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available from: [Link]

  • General procedure for the synthesis of methyl benzoates. Synlett. Available from: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. Available from: [Link]

  • Method of distinguishing position isomer of aromatic compounds by using cucurbituril. Google Patents.
  • NMR Spectroscopy of Aromatic Compounds. ResearchGate. Available from: [Link]

  • Methyl 3-chloro-4-hydroxy-2-methylbenzoate. PubChemLite. Available from: [Link]

  • Analyzing Isomer Separation in Volatile Organic Compounds (VOCs). AZoCleantech. Available from: [Link]

  • Methyl 2-chloro-4-methylbenzoate Properties. U.S. Environmental Protection Agency. Available from: [Link]

  • Authentic standards for the reductive-cleavage method. The positional isomers of partially methylated and acetylated or benzoylated 1,4-anhydro-D-xylitol. PubMed. Available from: [Link]

  • 2-Chloro-3-hydroxy-4-methylpentanoic acid. PubChem. Available from: [Link]

  • Authentic standards for the reductive-cleavage method: the positional isomers of partially methylated and acetylated or benzoylated 1,5-anhydro-L-arabinitol. PubMed. Available from: [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. Available from: [Link]

  • Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2 H-chromen-4-yl-amino)-benzoate. PubMed. Available from: [Link]

  • Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. National Center for Biotechnology Information. Available from: [Link]

  • GC EI and CI Fragmentation and Interpretation of Spectra. Whitman College. Available from: [Link]

  • Experimental data of GC/MS fragment ions of standards 1–6 and... ResearchGate. Available from: [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available from: [Link]

  • Gas Phase Reactivity of Isomeric Hydroxylated Polychlorinated Biphenyls. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and characterization of liquid crystal methyl methacrylic monomers. ResearchGate. Available from: [Link]

  • The Study of Three HPLC Column Chemistries for Optimal Separation of THC Isomers. Restek Corporation. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Institute of Chemistry, Faculty of Natural Sciences, Comenius University. Available from: [Link]

Sources

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